molecular formula C9H18N2O B1520617 3-Butyl-1-methylpiperazin-2-one CAS No. 1073556-04-3

3-Butyl-1-methylpiperazin-2-one

Cat. No.: B1520617
CAS No.: 1073556-04-3
M. Wt: 170.25 g/mol
InChI Key: GRWAGOYADKISGI-UHFFFAOYSA-N
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Description

3-Butyl-1-methylpiperazin-2-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butyl-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWAGOYADKISGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Butyl-1-methylpiperazin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Butyl-1-methylpiperazin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted heterocyclic compound belonging to the piperazinone class. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document details the molecular structure, physicochemical properties, plausible synthetic routes, and analytical characterization of this compound. While specific peer-reviewed data on this exact molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust technical foundation for researchers, scientists, and drug development professionals. The potential applications, reactivity, and handling precautions are also discussed, positioning this compound as a valuable building block for further investigation in pharmaceutical and chemical research.

Molecular Structure and Physicochemical Properties

This compound is a derivative of piperazin-2-one, featuring a butyl group at the C3 position and a methyl group at the N1 position. The core structure is a six-membered ring containing two nitrogen atoms, with one participating in an amide (lactam) functionality. This structural arrangement imparts specific chemical characteristics that are crucial for its potential biological activity and synthetic utility.

Caption: 2D Chemical Structure of this compound.

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The table below summarizes the key computed and reported properties for this compound.

PropertyValueSource
Molecular Formula C₉H₁₈N₂O[3]
Molecular Weight 170.25 g/mol [3][4]
Appearance Liquid (Predicted/Reported)[5]
CAS Number 1073556-04-3[3]
XLogP3 0.8[4]
Topological Polar Surface Area (TPSA) 41.1 Ų[6]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]
Purity ≥95% (Typical for commercial samples)[5]
Note: Data is for the closely related isomer (3R)-3-isobutyl-1-methyl-piperazin-2-one and is expected to be highly similar.

Synthesis and Purification

While a specific, dedicated synthesis for this compound is not prominent in the literature, a robust synthetic route can be designed based on established methodologies for constructing substituted piperazin-2-one rings.[7][8] A common and effective strategy involves the cyclization of an N-substituted ethylenediamine derivative with an α-amino acid ester.

A plausible approach begins with the reductive amination of N-methylethylenediamine with pentanal to form N¹-butyl-N²-methylethane-1,2-diamine. This intermediate can then undergo cyclization with an activated acrylic acid derivative, such as ethyl acrylate, followed by intramolecular aminolysis to form the lactam ring. An alternative and more direct route involves the reaction of a suitable α-amino acid derivative, such as norleucine methyl ester, with N-Cbz-aminoacetaldehyde, followed by deprotection and cyclization.[9]

G cluster_0 Synthetic Workflow start Start: Norleucine Methyl Ester + Protected Aminoacetaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination intermediate Protected Diamine Ester Intermediate reductive_amination->intermediate deprotection Hydrogenolysis (H₂, Pd/C) intermediate->deprotection cyclization Spontaneous Intramolecular Cyclization (Lactamization) deprotection->cyclization purification Purification (Column Chromatography) cyclization->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative example based on common synthetic transformations for analogous structures.[9][10]

  • Reductive Amination:

    • To a solution of norleucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq) and stir for 15 minutes.

    • Add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.

    • Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrogenolytic Deprotection and Cyclization:

    • Dissolve the crude intermediate from the previous step in methanol.

    • Add palladium on carbon (10 wt% Pd/C, ~5 mol%) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until TLC or LC-MS indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure. The cyclization to the piperazin-2-one often occurs spontaneously upon deprotection.

  • Purification:

    • Purify the crude product using silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol to isolate the pure this compound.

Spectroscopic and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.[11] The following data are predicted based on the known spectroscopic behavior of piperazinone derivatives and related N-alkyl amides.[12][13]

TechniqueExpected Data / Observations
¹H NMR δ (ppm) ~3.5-3.0: Multiplets for the three CH₂ protons on the piperazinone ring. δ (ppm) ~3.0-2.8: Singlet for the N-CH₃ protons. δ (ppm) ~2.5-1.5: Multiplets for the butyl chain CH₂ protons and a broad singlet for the N-H proton. δ (ppm) ~0.9: Triplet for the terminal CH₃ of the butyl group.
¹³C NMR δ (ppm) ~170: Carbonyl carbon (C=O) of the lactam. δ (ppm) ~60-40: Carbons of the piperazinone ring and the N-CH₃ group. δ (ppm) ~35-20: Carbons of the butyl side chain. δ (ppm) ~14: Terminal methyl carbon of the butyl group.
Mass Spec. (MS) [M+H]⁺: Expected at m/z = 171.15. Fragmentation: Characteristic α-cleavage adjacent to the nitrogen atoms, leading to loss of the butyl group or fragments from the ring.[14]
FT-IR ~3300 cm⁻¹: N-H stretching vibration (secondary amine). ~2950-2850 cm⁻¹: C-H stretching vibrations (aliphatic). ~1650 cm⁻¹: C=O stretching vibration (amide I band). ~1200-1000 cm⁻¹: C-N stretching vibrations.
Protocol: General Analytical Procedures
  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[11]

  • Mass Spectrometry: Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., TOF or Quadrupole) to obtain high-resolution mass data.[15]

  • FT-IR Spectroscopy: Analyze the neat liquid sample using a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Reactivity and Potential Applications

The piperazine moiety is a cornerstone in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and antiviral effects.[16][17] this compound contains several key functional groups that dictate its reactivity and potential as a scaffold in drug discovery.

  • Secondary Amine (N4): The N-H group is a key site for further functionalization. It can be alkylated, acylated, or used in reductive amination reactions to append other molecular fragments, enabling the exploration of structure-activity relationships (SAR).[18][19]

  • Lactam (Amide): The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl oxygen and N-H group can act as hydrogen bond acceptors and donors, respectively, which is crucial for binding to biological targets.

  • Tertiary Amine (N1): The N-methyl group makes this nitrogen a tertiary amine, which is typically a weak base. This site can influence the molecule's overall basicity, solubility, and pharmacokinetic profile.

Given the prevalence of the piperazine core in centrally acting drugs, this compound could serve as an intermediate for novel agents targeting neurotransmitter receptors.[1][17] The butyl group provides lipophilicity, which may enhance blood-brain barrier penetration.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[20]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a chiral heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its structure combines the pharmacologically relevant piperazin-2-one core with alkyl substituents that can be tailored to modulate physicochemical and biological properties. This guide provides a foundational understanding of its structure, properties, synthesis, and analysis, derived from established chemical knowledge of related compounds. The synthetic and analytical protocols described herein offer a practical framework for researchers to produce, characterize, and utilize this versatile intermediate in the pursuit of novel therapeutic agents and other advanced chemical applications.

References

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
  • PubChem. (n.d.). (3R)-3-isobutyl-1-methyl-piperazin-2-one. National Center for Biotechnology Information.
  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56, 418-426.
  • LookChem. (n.d.). (R)-3-Methylpiperazin-2-one.
  • MedchemExpress. (n.d.). Piperazin-2-one.
  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry.
  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
  • de Oliveira, M. A. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 582-593. Retrieved from [Link]

  • S. Periandy, S. Mohan. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
  • BenchChem. (n.d.). (S)-3-Methylpiperazin-2-one.
  • Wikipedia. (n.d.). Piperazine.
  • ChemScene. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • ChemScene. (n.d.). (R)-3-Methylpiperazin-2-one.
  • BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • PubMed Central. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

Sources

Physicochemical characteristics of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Butyl-1-methylpiperazin-2-one

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives recognized for their significant roles in the pharmacodynamic and pharmacological profiles of numerous drug molecules.[1] The compound this compound, a substituted piperazinone, represents a molecule of interest for researchers in drug discovery and development. Understanding its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting and optimizing a compound's behavior in a biological system.[2] Properties such as lipophilicity, ionization state (pKa), and solubility are foundational pillars that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies for its characterization. As such, it serves as both a data repository for known attributes and a practical manual for scientists seeking to perform empirical validation. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established scientific principles.

Section 1: Core Molecular and Physical Properties

The fundamental identity of a compound is established by its structure and basic physical attributes. These data points are the first step in any characterization workflow.

Chemical Structure and Identifiers

The structure of this compound features a piperazinone ring, N-methylated at position 1 and substituted with a butyl group at position 3.

Caption: Chemical structure of this compound.

Summary of Known Properties

The following table summarizes the currently available data for this compound.

PropertyValueSource
CAS Number 1073556-04-3[5][6]
Molecular Formula C₉H₁₈N₂O[5][6]
Molecular Weight 170.25 g/mol [5]
Physical Form Liquid[6]
Purity ≥95.0% (Typical)[6]
InChI Key GRWAGOYADKISGI-UHFFFAOYSA-N[6]

Section 2: Lipophilicity Analysis (logP)

Expert Insight: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is arguably the most critical physicochemical parameter in drug design.[7] It governs a molecule's ability to traverse cellular membranes, influences its binding to plasma proteins, and often correlates with metabolic stability and potential toxicity. An optimal logP value (typically between 1 and 3 for orally absorbed drugs) represents a delicate balance between aqueous solubility and membrane permeability.

Standard Protocol: Shake-Flask Method for logP Determination

The Shake-Flask method is the universally accepted "gold standard" for logP measurement due to its direct and accurate nature for values in the -2 to 4 range.[8]

Causality Behind the Method: This protocol directly measures the equilibrium partitioning of a solute between two immiscible phases (n-octanol and water), mimicking the hydrophilic and lipophilic environments in the body. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would alter the final concentration and invalidate the results.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate for at least 24 hours. Similarly, saturate n-octanol with the pH 7.4 buffer. This ensures thermodynamic equilibrium.

  • Stock Solution: Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of the pre-saturated buffer (e.g., a 1:1 ratio).

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (typically 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a known volume from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous The logP is the base-10 logarithm of P.

  • Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the mass of the compound in both phases should equal the initial mass added, confirming mass balance.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-Octanol with Buffer (pH 7.4) exp1 Mix Stock & sat. Buffer (e.g., 1:1 v/v) prep1->exp1 prep2 Saturate Buffer with n-Octanol prep2->exp1 prep3 Prepare Compound Stock in sat. Octanol prep3->exp1 exp2 Shake to Equilibrate (24h @ 25°C) exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 ana1 Sample Aqueous Phase exp3->ana1 ana2 Sample Octanol Phase exp3->ana2 ana3 Quantify via HPLC-UV Conc_aq Conc_oct ana1->ana3:f0 ana2->ana3:f1 ana4 Calculate: logP = log10(Conc_oct / Conc_aq) ana3->ana4

Caption: Workflow for Shake-Flask logP determination.

Section 3: Acidity/Basicity Characterization (pKa)

Expert Insight: The ionization constant (pKa) defines the pH at which a molecule is 50% ionized.[10] For this compound, the secondary amine in the piperazine ring is expected to be basic. Its pKa value is crucial as the ionization state dramatically affects solubility, permeability, and the ability to form ionic interactions with biological targets.[4] A compound's charge at physiological pH (around 7.4) will dictate its behavior and distribution.

Standard Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and highly accurate method for determining pKa values. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added.[11]

Causality Behind the Method: This protocol measures the pH response of the molecule as it is progressively protonated or deprotonated by a strong acid or base. The pKa corresponds to the midpoint of the buffering region where the concentrations of the protonated and neutral species are equal. Using a co-solvent like methanol or DMSO is necessary if the compound's free base or salt form has low aqueous solubility.

Step-by-Step Methodology:

  • System Setup: Calibrate a high-precision pH electrode and meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). The titration vessel should be jacketed to maintain a constant temperature (25°C) and purged with an inert gas (e.g., argon) to prevent interference from atmospheric CO₂.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent/water mixture. An ionic strength adjuster (e.g., 0.15 M KCl) is added to maintain a constant ionic background.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. Alternatively, specialized software can analyze the first or second derivative of the curve to precisely locate the inflection point(s) and calculate the pKa.

  • Validation: The concentration of the compound calculated from the titration endpoint should match the initially weighed amount, confirming the purity and identity of the substance being titrated.

cluster_setup System Setup cluster_sample Sample Preparation cluster_titration Titration & Analysis setup1 Calibrate pH Meter (2-3 point) setup2 Prepare Titration Vessel (25°C, Inert Gas) setup1->setup2 sample1 Dissolve Compound in Water/Co-solvent setup2->sample1 sample2 Add Ionic Strength Adjuster (e.g., KCl) sample1->sample2 titrate Titrate with Standardized HCl sample2->titrate record Record pH vs. Titrant Volume titrate->record analyze Plot & Analyze Curve (Find Inflection Point) record->analyze result Determine pKa at Half-Equivalence Point analyze->result

Caption: Workflow for Potentiometric pKa determination.

Section 4: Solubility Profile

Expert Insight: Aqueous solubility is a gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure in drug development. Therefore, accurate determination of thermodynamic solubility is essential.

Standard Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic equilibrium solubility, which is the maximum concentration of a compound that can dissolve in a specific solvent system at a given temperature.

Causality Behind the Method: The protocol ensures that a true equilibrium is reached by providing an excess of the solid compound and allowing sufficient time for the dissolution process to max out. This differentiates it from kinetic solubility assays, which can often overestimate the stable solubility. Filtration is a critical step to remove any undissolved solid, which would otherwise lead to a falsely high measurement.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous media (e.g., pH 7.4 phosphate buffer, Simulated Gastric Fluid, Simulated Intestinal Fluid). The excess solid ensures that the final solution is saturated.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation/Filtration: Allow the vials to stand, then filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid particles.

  • Quantification: Prepare a calibration curve using standards of the compound of known concentration. Analyze the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium. The experiment should be repeated at least in triplicate.

start Add Excess Compound to Buffer shake Agitate to Equilibrium (e.g., 24h @ 37°C) start->shake filter Filter Supernatant (0.45 µm PVDF) shake->filter quantify Quantify Filtrate Concentration (HPLC) filter->quantify result Thermodynamic Solubility Value quantify->result

Caption: Workflow for Thermodynamic Solubility measurement.

Conclusion

The physicochemical characterization of this compound is a fundamental requirement for its advancement as a potential research tool or therapeutic agent. While a complete experimental dataset is not yet publicly available, this guide establishes the authoritative framework for its determination. The core properties—lipophilicity (logP), ionization (pKa), and aqueous solubility—form an interconnected triad that governs the ADME profile of the molecule. By employing the robust, self-validating protocols detailed herein, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, optimize molecular design, and ultimately unlock the full potential of this and other novel chemical entities.

References

  • Loba Chemie Pvt. Ltd. (n.d.). 109-01-3 CAS | N-METHYL PIPERAZINE. Loba Chemie. Retrieved January 20, 2026, from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Retrieved January 20, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 109-01-3 | Product Name : 1-Methylpiperazine (70% in H2O). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (3R)-3-isobutyl-1-methyl-piperazin-2-one. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved January 20, 2026, from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Retrieved January 20, 2026, from [Link]

  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved January 20, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. Retrieved January 20, 2026, from [Link]_

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • Grossmont College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 20, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Determination of pKa Values by Liquid Chromatography. Retrieved January 20, 2026, from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. Retrieved January 20, 2026, from [Link]

  • ACS Omega. (2019, May 22). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Publications. Retrieved January 20, 2026, from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved January 20, 2026, from [Link]

  • SlidePlayer. (n.d.). pka / Dissociation constants. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 10). Physical Properties in Drug Design. Retrieved January 20, 2026, from [Link]

  • YouTube. (2021, August 17). Measurement of pKa by Potentiometry. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Retrieved January 20, 2026, from [Link]

Sources

The Synthetic Chemist's Guide to Substituted Piperazin-2-ones: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant compounds.[1][2] Its inherent conformational rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, allows for precise modulation of interactions with biological targets.[1] This guide provides a comprehensive overview of the principal synthetic pathways to substituted piperazin-2-ones, offering field-proven insights into the rationale behind experimental choices, detailed protocols for key transformations, and a comparative analysis of the available methodologies.

I. The Strategic Importance of the Piperazin-2-one Core in Medicinal Chemistry

The piperazin-2-one motif is a recurring feature in a diverse array of therapeutic agents, spanning indications from oncology to infectious diseases and central nervous system disorders.[2][3] Its value lies in its ability to serve as a versatile template for the spatial presentation of pharmacophoric elements, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The inherent chirality of many substituted piperazin-2-ones further expands their utility in the design of stereospecific therapeutics.

II. Major Synthetic Pathways to Substituted Piperazin-2-ones

The construction of the piperazin-2-one ring can be approached through several strategic disconnections. This section will delve into the most prevalent and impactful synthetic routes, examining their mechanisms, scope, and limitations.

Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (U-4CR) stands as a powerful tool for the rapid generation of molecular diversity, and its application to the synthesis of piperazin-2-one precursors is well-established.[4][5]

Causality Behind the Experimental Choices: The Ugi reaction's strength lies in its convergence, allowing for the one-pot assembly of four distinct building blocks. The choice of a bifunctional starting material, such as an N-protected amino aldehyde or a component bearing a latent cyclization handle, is key to guiding the reaction toward a piperazin-2-one scaffold. Post-Ugi transformations, such as deprotection and intramolecular cyclization, are often required to furnish the final heterocyclic product.

Experimental Protocol: Two-Step Ugi/Cyclization Synthesis of a Piperazin-2-one Derivative [5]

Step 1: Ugi Four-Component Reaction

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in methanol, add potassium hydroxide (0.9 eq) and sonicate for 10 minutes.

  • Add 3-bromopropionic acid (1.0 eq), followed by phenylglyoxal hydrate (1.0 eq) and cyclohexyl isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Isolate the resulting precipitate (the Ugi adduct) by vacuum filtration, wash with cold methanol, and dry under vacuum.

Step 2: Intramolecular Cyclization

  • Suspend the Ugi adduct (1.0 eq) in acetonitrile and add a catalytic amount of cesium carbonate (0.05 eq).

  • Heat the mixture to reflux for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in chloroform and wash with 1 M HCl (aq).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.

  • Purify the residue by silica gel column chromatography to yield the desired piperazin-2-one.

Solid-Phase Synthesis via Disrupted Ugi Reaction: The Ugi reaction is also amenable to solid-phase synthesis, enabling the construction of piperazin-2-one libraries.[6] In a typical workflow, an amino acid is anchored to a resin, followed by a disrupted Ugi condensation with an aziridine aldehyde dimer and an isonitrile. The resulting N-acyl aziridine intermediate can then be reacted with a variety of nucleophiles to introduce further diversity before cleavage from the solid support.[6]

Table 1: Comparison of Ugi-based Syntheses of Piperazin-2-ones

MethodStarting MaterialsKey FeaturesYieldsStereoselectivityReferences
Solution-Phase Ugi/Cyclization Amino acid ester, aldehyde, carboxylic acid with leaving group, isocyanideTwo-step, one-pot potential; broad substrate scopeModerate to GoodDependent on chiral starting materials[5]
Solid-Phase Disrupted Ugi Resin-bound amino acid, aziridine aldehyde dimer, isonitrile, nucleophileLibrary synthesis; purification by filtrationVariableCan be stereoselective[6]

Ugi Reaction and Cyclization Workflow

Ugi_Workflow cluster_step1 Step 1: Ugi Reaction cluster_step2 Step 2: Cyclization A Amino Acid Ester Ugi_Product Linear Ugi Adduct A->Ugi_Product One-pot B Aldehyde B->Ugi_Product One-pot C Carboxylic Acid (with leaving group) C->Ugi_Product One-pot D Isocyanide D->Ugi_Product One-pot Piperazinone Substituted Piperazin-2-one Ugi_Product->Piperazinone Base-mediated intramolecular cyclization

Caption: General workflow for the two-step synthesis of piperazin-2-ones via an Ugi reaction followed by cyclization.

Tandem Reductive Amination-Cyclization

This strategy involves the initial formation of a C-N bond through reductive amination, followed by an intramolecular cyclization to construct the piperazin-2-one ring.[7]

Causality Behind the Experimental Choices: This one-pot tandem approach is highly efficient as it avoids the isolation of intermediates. The choice of a suitable N-acylated amino aldehyde or ketone and an amino acid ester as starting materials is crucial. The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride, which selectively reduces the initially formed imine/iminium ion. The subsequent cyclization is often promoted by heat or a mild acid/base catalyst.

Experimental Protocol: One-Pot Tandem Reductive Amination-Transamidation-Cyclization [7]

  • To a solution of an N-(2-oxoethyl)acetamide derivative (1.0 eq) and an amino acid methyl ester (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) and 4 Å molecular sieves.

  • Stir the mixture at room temperature until the formation of the intermediate secondary amine is complete (monitored by TLC or LC-MS).

  • Heat the reaction mixture to reflux to promote the transamidation and cyclization.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination-Cyclization Mechanism

Reductive_Amination_Mechanism Reactants N-Acylamino Aldehyde + Amino Acid Ester Imine Imine/Iminium Ion Intermediate Reactants->Imine Condensation Secondary_Amine Secondary Amine Intermediate Imine->Secondary_Amine Reduction (e.g., NaBH(OAc)₃) Piperazinone Substituted Piperazin-2-one Secondary_Amine->Piperazinone Intramolecular Amide Formation (Cyclization)

Caption: Simplified mechanism of tandem reductive amination-cyclization for piperazin-2-one synthesis.

Asymmetric Catalytic Approaches

The demand for enantiomerically pure piperazin-2-ones has driven the development of asymmetric catalytic methods, most notably the asymmetric hydrogenation of pyrazin-2-ol precursors.[8][9]

Causality Behind the Experimental Choices: This method provides direct access to chiral piperazin-2-ones from readily available aromatic precursors. The choice of a suitable chiral phosphine ligand is paramount for achieving high enantioselectivity. The palladium catalyst, in conjunction with the chiral ligand, forms a chiral environment that directs the hydrogenation to one face of the substrate.

Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol [8]

  • In a glovebox, charge a high-pressure autoclave with the 5,6-disubstituted pyrazin-2-ol (1.0 eq), palladium(II) trifluoroacetate (3.0 mol%), and a chiral phosphine ligand such as (R)-TolBINAP (3.3 mol%).

  • Add p-toluenesulfonic acid monohydrate (100 mol%) and a mixture of dichloromethane and benzene (1:1).

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the autoclave to 1000 psi with hydrogen and heat to 80 °C for 24-48 hours.

  • After cooling to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the chiral piperazin-2-one.

Table 2: Representative Asymmetric Syntheses of Piperazin-2-ones

MethodSubstrateCatalyst/LigandYield (%)ee (%)References
Asymmetric Hydrogenation 5,6-Diphenylpyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAP9390[8]
Asymmetric Hydrogenation 5,6-Di(p-tolyl)pyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAP9588[8]
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Modern palladium catalysis offers powerful tools for the construction of the piperazin-2-one core, including intramolecular cyclizations and N-arylation reactions. While a direct, well-documented Buchwald-Hartwig N-arylation protocol on a pre-formed piperazin-2-one is not abundantly found in the literature for a wide range of substrates, related palladium-catalyzed cyclizations and aminations are highly relevant.[10][11][12][13] A general protocol for the Buchwald-Hartwig amination of N-Boc-piperazine is provided below as a foundational method that can be adapted for piperazin-2-one substrates.

Causality Behind the Experimental Choices: The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds. The choice of a palladium precatalyst, a sterically hindered and electron-rich phosphine ligand (e.g., RuPhos, XantPhos), and a suitable base (e.g., NaO-t-Bu, Cs₂CO₃) is critical for achieving high yields, especially with less reactive aryl chlorides. The ligand plays a key role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

General Experimental Protocol: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), and the base (e.g., NaO-t-Bu, 1.4-2.0 eq).

  • In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-X]L_n Pd0->OxAdd Oxidative Addition (Ar-X) Ligand_Exch [Ar-Pd(II)-NR'R'']L_n OxAdd->Ligand_Exch Amine Coordination & Deprotonation (HNR'R'', Base) Ligand_Exch->Pd0 Reductive Elimination Product Ar-NR'R'' Ligand_Exch->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Comparative Analysis and Future Outlook

The choice of synthetic route to a desired substituted piperazin-2-one is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

  • For rapid library synthesis and high diversity, the Ugi reaction, particularly on a solid support, is an excellent choice.

  • For efficient, one-pot syntheses from simple precursors, tandem reductive amination-cyclization offers a compelling strategy.

  • When enantiopurity is paramount, asymmetric catalytic methods like the hydrogenation of pyrazin-2-ols provide a direct and elegant solution.

  • For the introduction of aryl or heteroaryl substituents at the nitrogen atoms, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice, offering broad functional group tolerance and high yields.

The field of piperazin-2-one synthesis continues to evolve, with ongoing efforts focused on the development of more efficient, sustainable, and stereoselective methods. The exploration of novel catalytic systems and the application of flow chemistry are expected to further enhance our ability to access this important class of heterocycles, thereby fueling the discovery of new and improved therapeutic agents.

IV. References

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.

  • Jassem, A. M., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(4), 1266-1278.

  • Buchwald, S. L., & Hartwig, J. F. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Accounts of Chemical Research, 41(11), 1534-1544.

  • Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.

  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile One-Pot Four-Component Condensation. Angewandte Chemie International Edition in English, 1(1), 8-21.

  • Zhang, W., et al. (2022). Pd-Catalyzed Aerobic Intermolecular 1,2-Diamination of Conjugated Dienes: Regio- and Chemoselective Synthesis of Piperazines and 2-Piperazinones. Chemistry-A European Journal, 28(53), e202201897.

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238.

  • JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7).

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404.

  • Dalla, V., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(21), 5178.

  • Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.

  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Unpublished manuscript.

  • De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(1), 1-19.

  • Savic, V., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(21), 3467-3476.

  • Mach, R. H., & Reilly, S. W. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.

  • Jassem, A. M. (2020). New palladium catalyst: A mechanistic study. Unpublished manuscript.

  • Stoltz, B. M., et al. (2018). Enantioselective Synthesis of gem-Disubstituted N-Boc Diazaheterocycles via Decarboxylative Asymmetric Allylic Alkylation. Organic Letters, 20(21), 6853-6857.

  • González-López, M., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9039-9051.

  • Rawal, V. H., & Montgomery, T. D. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743.

  • Dinsmore, C. J., & Beshore, D. C. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201-1204.

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.

  • Marsault, E., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(18), 4846-4849.

  • Dömling, A., et al. (2015). Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. ACS Combinatorial Science, 17(3), 163-167.

Sources

Elucidating the Enigmatic Mechanism of Action of 3-Butyl-1-methylpiperazin-2-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful therapeutics.[1] 3-Butyl-1-methylpiperazin-2-one is a novel derivative within this class, and as of the date of this publication, its mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for the systematic investigation of this compound's biological activity. We will delve into plausible, literature-supported hypotheses for its mechanism of action, drawing parallels with structurally related compounds. Furthermore, this document will serve as a practical handbook, furnishing detailed experimental protocols and data interpretation strategies to empower researchers in their quest to unravel the therapeutic potential of this intriguing molecule. Our approach is grounded in the principles of rigorous scientific inquiry, aiming to build a robust understanding of the compound's pharmacology from the ground up.

Introduction: The Therapeutic Promise of the Piperazin-2-one Core

The piperazine ring and its derivatives are ubiquitous in pharmacology, forming the structural basis for drugs targeting a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious agents.[2][3] The inclusion of a carbonyl group to form the piperazin-2-one moiety imparts unique physicochemical properties, enhancing its utility as a versatile synthetic intermediate and a core component of bioactive molecules.[4] Many piperazine derivatives with central pharmacological activity are known to modulate monoamine pathways.[5][6]

This compound, with its N-methylation and a butyl substitution at the 3-position, presents a unique chemical entity with untapped therapeutic potential. The lack of existing biological data necessitates a structured and hypothesis-driven approach to its investigation. This guide aims to provide that structure, enabling researchers to efficiently and effectively probe its mechanism of action.

Molecular Structure of this compound:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₈N₂O

  • Molecular Weight: 170.25 g/mol [7]

The following sections will outline three primary speculative mechanisms of action for this compound, followed by a detailed experimental roadmap for their validation.

Speculative Mechanisms of Action: Formulating Testable Hypotheses

Given the broad bioactivity of the piperazine and piperazin-2-one classes, we can formulate several plausible hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Monoaminergic Systems

A significant number of centrally active piperazine derivatives exert their effects by interacting with dopamine and serotonin receptors and transporters.[1][5] The structural resemblance of this compound to known monoaminergic modulators makes this a primary avenue of investigation.

  • Rationale: The piperazine nucleus is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) receptor families. The N-methyl group and the butyl side chain could influence receptor subtype selectivity and affinity.

  • Potential Targets:

    • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇)

    • Dopamine Receptors (e.g., D₁, D₂, D₃)

    • Serotonin Transporter (SERT) and Dopamine Transporter (DAT)

Hypothesis 2: Enzyme Inhibition

The piperazinone ring can act as a bioisostere for other cyclic structures found in enzyme active sites. The compound's substituents may facilitate binding to and inhibition of specific enzymes.

  • Rationale: The lactam functionality within the piperazin-2-one ring could mimic a peptide bond, suggesting potential interactions with proteases. Alternatively, the overall shape and electronic distribution of the molecule might allow it to fit into the active site of various metabolic or signaling enzymes.

  • Potential Enzyme Classes:

    • Cyclic Nucleotide Phosphodiesterases (PDEs)

    • Histone Deacetylases (HDACs)

    • Kinases

Hypothesis 3: Ion Channel Modulation

While less common for piperazine derivatives, the modulation of ion channel activity is a possible mechanism for novel small molecules.

  • Rationale: The lipophilic butyl group could facilitate the compound's interaction with the lipid membrane, bringing the polar piperazinone core in proximity to ion channel pores or allosteric binding sites.

  • Potential Ion Channel Targets:

    • Voltage-gated sodium channels (Naᵥ)

    • Voltage-gated calcium channels (Caᵥ)

    • Potassium channels (Kᵥ)

A Roadmap for Experimental Validation

This section provides a structured, multi-tiered approach to systematically test the aforementioned hypotheses. The workflow is designed to progress from broad, high-throughput screening to more focused, mechanistic studies.

Tier 1: Initial Screening and Target Identification

The first step is to cast a wide net to identify potential biological targets. This can be achieved through a combination of computational and high-throughput experimental approaches.

Computational tools can predict potential protein targets based on the chemical structure of this compound.

Experimental Protocol: In Silico Target Prediction

  • Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Database Selection: Utilize publicly available and commercial target prediction platforms (e.g., SwissTargetPrediction, SuperPred, ChEMBL).

  • Similarity Searching: Perform 2D and 3D similarity searches against databases of known bioactive molecules.

  • Docking Studies: If high-probability targets are identified, perform molecular docking studies to predict binding modes and estimate binding affinities.

  • Data Analysis: Consolidate the predicted targets and rank them based on prediction scores and biological relevance.

Phenotypic screening in various cell lines can provide initial clues about the compound's biological effects without a priori knowledge of its target.

Experimental Protocol: Phenotypic Screening

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and/or a panel of primary cells relevant to different physiological systems (e.g., neurons, hepatocytes, cardiomyocytes).

  • Assay Plate Preparation: Seed cells in 96-well or 384-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Endpoint Measurement: After a suitable incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for each cell line.

Data Presentation: Phenotypic Screening Results

Cell LineTissue of OriginIC₅₀ (µM)
A549Lung Carcinoma
HeLaCervical Cancer
SH-SY5YNeuroblastoma
Primary NeuronsCortical
Tier 2: Target-Specific In Vitro Assays

Based on the results of Tier 1, the next step is to perform target-specific assays to validate the initial findings and confirm direct interactions with hypothesized targets.

These assays directly measure the affinity of this compound for specific receptors.

Experimental Protocol: Radioligand Binding Assay (Example: 5-HT₁A Receptor)

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT₁A receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) from the IC₅₀ value.

These assays measure the ability of the compound to inhibit the activity of a specific enzyme.

Experimental Protocol: Enzyme Inhibition Assay (Example: PDE4)

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human PDE4 enzyme and its substrate, cAMP.

  • Reaction Mixture: In a 384-well plate, combine the PDE4 enzyme, varying concentrations of this compound, and initiate the reaction by adding cAMP.

  • Incubation: Incubate at 30°C for a specified time.

  • Detection: Terminate the reaction and measure the amount of AMP produced using a commercially available assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay, Promega).

  • Data Analysis: Determine the IC₅₀ value for the inhibition of PDE4.

Tier 3: Cellular and Functional Assays

Once a direct target has been confirmed, cellular assays are crucial to understand the functional consequences of the compound-target interaction in a biological context.

If the target is a GPCR, measuring changes in downstream second messengers (e.g., cAMP, IP₃, Ca²⁺) is essential.

Experimental Protocol: cAMP Assay (for Gₛ or Gᵢ-coupled GPCRs)

  • Cell Culture: Culture a cell line expressing the target receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer).

  • Data Analysis: Generate dose-response curves to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

To investigate the downstream effects of target engagement, Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with this compound for various time points and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total signaling proteins (e.g., p-ERK/total ERK, p-Akt/total Akt).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify band intensities to determine the change in protein phosphorylation relative to controls.

Visualization of a Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane GPCR GPCR Target G_Protein G-Protein GPCR->G_Protein Activates Compound This compound Compound->GPCR Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade (e.g., PKA -> ERK) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway modulated by the compound.

Synthesizing the Evidence: Building a Cohesive Mechanistic Narrative

The data generated from this multi-tiered approach must be integrated to construct a comprehensive understanding of the mechanism of action of this compound. A positive result in a binding assay, coupled with a corresponding functional response in a cellular assay and downstream signaling changes, provides strong evidence for a particular mechanism. Conversely, negative results are equally informative, serving to exclude certain hypotheses and refine the direction of future research.

Logical Flow for Mechanism of Action Elucidation

G In_Silico In Silico Target Prediction Target_Identification Hypothesized Targets (GPCRs, Enzymes, etc.) In_Silico->Target_Identification Phenotypic_Screening Phenotypic Screening Phenotypic_Screening->Target_Identification Binding_Assay In Vitro Binding Assay (e.g., Radioligand) Target_Identification->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Enzyme Inhibition) Target_Identification->Functional_Assay Cellular_Assay Cellular Functional Assay (e.g., Second Messenger) Binding_Assay->Cellular_Assay If positive Functional_Assay->Cellular_Assay If positive Signaling_Pathway Downstream Signaling (e.g., Western Blot) Cellular_Assay->Signaling_Pathway MoA Mechanism of Action Established Signaling_Pathway->MoA

Caption: Workflow for elucidating the mechanism of action.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like this compound is a meticulous process of hypothesis generation, rigorous experimental testing, and careful data interpretation. By leveraging the known pharmacology of the broader piperazinone class, we have outlined a rational and efficient path forward. The experimental framework detailed in this guide provides a robust starting point for researchers to unlock the therapeutic potential of this promising molecule. The insights gained from these studies will not only define the future research trajectory for this compound but also contribute to the broader understanding of the structure-activity relationships within this important class of compounds.

References

  • BenchChem. (2025). A Technical Guide to Piperazin-2-one. BenchChem.
  • Dah-Yang, S., et al. (2018). Piperazine derivatives for therapeutic use: a patent review (2010-present).
  • The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. (n.d.). Chemenu.
  • PubChem. (2026). (3R)-3-isobutyl-1-methyl-piperazin-2-one.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2018). Taylor & Francis Online.
  • Adani Pharmachem Private Limited. (n.d.).
  • MedchemExpress.com. (n.d.).
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 140-153.
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • CymitQuimica. (n.d.). This compound.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Drug Discovery

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs. Its unique physicochemical properties, including basicity and the ability to engage in multiple hydrogen bond interactions, contribute to favorable pharmacokinetic profiles and target affinity. Within this esteemed class of heterocycles, the piperazin-2-one core represents a synthetically versatile framework for developing novel therapeutics across a wide range of diseases, including cancer, viral infections, and central nervous system (CNS) disorders. This guide provides an in-depth exploration of the known and potential biological targets of piperazin-2-one derivatives, detailing the mechanistic insights and experimental methodologies crucial for their investigation in a drug discovery context.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation and Survival

Piperazin-2-one derivatives have emerged as promising candidates in oncology, with multifaceted mechanisms of action that strike at the heart of cancer cell biology. Their activity often stems from the inhibition of key enzymes and proteins that regulate cell cycle progression, apoptosis, and signal transduction.

A. Kinase Inhibition: A Dominant Paradigm

Protein kinases are a major class of drug targets in oncology, and the piperazin-2-one scaffold is well-suited to generate potent and selective kinase inhibitors. The piperazine ring can serve as a versatile linker to position pharmacophoric elements within the ATP-binding pocket of kinases, while its basic nitrogen can form crucial salt bridges with acidic residues in the hinge region.

Mechanism of Action: Piperazin-2-one-based kinase inhibitors typically function as ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. This disruption of oncogenic signaling pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Experimental Workflow for Kinase Target Identification and Validation:

A robust workflow for identifying and validating kinase targets for a novel piperazin-2-one derivative involves a multi-pronged approach, starting with broad screening and culminating in specific cellular validation.

G cluster_0 Target Identification cluster_1 Target Validation A Kinome Screening (e.g., KINOMEscan®) C In Vitro Kinase Assay (Biochemical) A->C Identify primary hits B Multiplexed Inhibitor Bead (MIB) Mass Spectrometry B->C Identify cellular targets D Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) C->D Confirm enzymatic inhibition E Cellular Thermal Shift Assay (CETSA) D->E Validate target engagement in cells F Genetic Approaches (siRNA/CRISPR) D->F Confirm target's role in phenotype

Caption: Workflow for kinase target identification and validation.

Key Experimental Protocols:

1. Kinome Screening:

  • Principle: To broadly profile the selectivity of a piperazin-2-one derivative against a large panel of kinases. The KINOMEscan® platform, for instance, utilizes an active site-directed competition binding assay to quantify interactions between the test compound and over 480 kinases.

  • Methodology:

    • The test compound is incubated with a panel of DNA-tagged kinases.

    • An immobilized, active-site directed ligand is added to capture kinases that are not inhibited by the test compound.

    • The amount of each kinase bound to the solid support is quantified using qPCR of the DNA tags.

    • The results are reported as the percentage of kinase remaining in solution, which is inversely proportional to the binding affinity of the test compound.

2. In Vitro Kinase Assay:

  • Principle: To determine the potency (e.g., IC50) of a piperazin-2-one derivative against a specific, purified kinase. This is a direct measure of the compound's ability to inhibit the enzymatic activity of the target.

  • Methodology:

    • A purified, active kinase is incubated with its specific substrate and ATP in a suitable buffer.

    • The piperazin-2-one derivative is added at varying concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

B. Farnesyltransferase Inhibition

Some piperazin-2-one derivatives have been designed as bioisosteres of imidazole-containing farnesyltransferase (FTase) inhibitors. FTase is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in cancer.

Mechanism of Action: By inhibiting FTase, these compounds prevent the farnesylation of Ras, a critical step for its membrane localization and subsequent activation of downstream pro-proliferative signaling pathways like the MAPK/ERK pathway.

C. Topoisomerase IIα Inhibition and DNA Intercalation

Certain phenylpiperazine derivatives of 1,2-benzothiazine have demonstrated the ability to inhibit topoisomerase IIα and interact with DNA.

Mechanism of Action: These compounds can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptosis. Some derivatives may also directly intercalate into the DNA helix, further disrupting DNA replication and transcription.

Quantitative Data on Anticancer Activity:

Compound ClassTargetCancer Cell LineActivity (IC50/GI50)Reference
Piperazin-2-one derivativesFarnesyltransferase (putative)HT-29 (Colon), A549 (Lung)Cytotoxic
Phenylpiperazine derivativesTopoisomerase IIαMCF7 (Breast)Cytotoxic
Vindoline-piperazine conjugatesNot specifiedMDA-MB-468 (Breast)1.00 µM
Vindoline-piperazine conjugatesNot specifiedHOP-92 (Lung)1.35 µM

II. Antiviral Activity: Halting Viral Replication

The piperazin-2-one scaffold has also been exploited for the development of antiviral agents, with activity reported against both DNA and RNA viruses.

A. Inhibition of Adenovirus DNA Replication

A high-throughput screening of over 25,000 compounds identified a trisubstituted piperazin-2-one derivative, 15D8, as a potent inhibitor of adenovirus (Ad) infection.

Mechanism of Action: Compound 15D8 was found to selectively inhibit Ad DNA replication within the nucleus of infected cells. This targeted inhibition of a critical step in the viral life cycle prevents the production of new viral particles. Further studies are needed to identify the precise viral or host protein that 15D8 interacts with to exert this effect.

B. Targeting HIV Entry and Replication

The broader piperazine scaffold is present in established antiviral drugs, and derivatives have been designed to target key stages of the HIV life cycle.

Mechanism of Action:

  • CCR5 Antagonism: Piperazine derivatives have been designed as CCR5 antagonists. CCR5 is a co-receptor that HIV uses to enter T cells. By blocking this interaction, these compounds prevent the virus from infecting host cells.

  • Protease Inhibition: The piperazine scaffold is found in HIV protease inhibitors like Indinavir. These drugs bind to the active site of the viral protease, preventing it from cleaving the viral polyproteins into their functional components, thus halting viral maturation.

III. Central Nervous System Modulation: Interacting with Neurotransmitter Systems

Piperazine derivatives are well-known for their activity in the central nervous system, with many approved drugs for psychiatric disorders containing this scaffold. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them a valuable class of compounds for treating neurological and psychiatric conditions.

A. Serotonin and Dopamine Receptor Modulation

Many CNS-active piperazines modulate serotonin (5-HT) and dopamine (D2) receptors. The piperazine ring often acts as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal receptor interaction.

Mechanism of Action: Depending on the specific substitutions, piperazine derivatives can act as agonists, partial agonists, or antagonists at various subtypes of serotonin and dopamine receptors. This modulation of monoaminergic pathways is the basis for their use as antidepressants, antipsychotics, and anxiolytics.

B. TRPC6 Activation: A Novel Approach for Alzheimer's Disease

A novel piperazine derivative, cmp2, has been identified as a selective activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.

Mechanism of Action: In the context of Alzheimer's disease, synaptic loss is a major correlate of cognitive decline. Cmp2 has been shown to restore synaptic plasticity in animal models of Alzheimer's by selectively stimulating TRPC6 channels, suggesting a potential disease-modifying therapeutic strategy.

Experimental Workflow for CNS Target Validation:

G cluster_0 In Vitro Validation cluster_1 Ex Vivo & In Vivo Validation A Radioligand Binding Assays B Whole-Cell Voltage Clamp Electrophysiology A->B Determine functional activity D Brain Slice Electrophysiology A->D Assess effects in neural circuits C Calcium Flux Assays B->C Confirm ion channel modulation E Behavioral Models D->E Evaluate therapeutic potential F Microdialysis E->F Measure neurotransmitter release G A Synthesize & Immobilize Piperazin-2-one Probe B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Identify Proteins by Mass Spectrometry D->E F Validate Candidate Targets E->F

An In-Depth Technical Guide to the In Silico Modeling of 3-Butyl-1-methylpiperazin-2-one Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 3-Butyl-1-methylpiperazin-2-one, a novel chemical entity. Given the absence of established biological targets for this specific compound in public-domain literature, this document serves as a methodological whitepaper. It outlines the rigorous, multi-step in silico workflow that a drug discovery professional would employ to hypothesize and validate potential protein targets and binding modes, thereby guiding future experimental validation.

The piperazinone scaffold is a recognized motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties in drug candidates.[1][2] Derivatives have been explored for a range of therapeutic areas, including oncology, with some showing potential activity against targets like the Epidermal Growth Factor Receptor (EGFR).[1] Therefore, for the purpose of this guide, we will use EGFR as a hypothetical, yet plausible, protein target to demonstrate the complete modeling and simulation workflow.

Section 1: The Integrated In Silico Discovery Workflow

The modern drug discovery cascade relies on a synergistic interplay between computational and experimental methods. The in silico workflow is designed to build a scientifically sound hypothesis of molecular interaction, starting from basic structural information and culminating in a dynamic, atom-level understanding of the protein-ligand complex. This process de-risks and prioritizes candidates for expensive and time-consuming laboratory synthesis and testing.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Binding Pose Prediction cluster_refine Phase 3: Dynamic Refinement & Analysis cluster_derive Phase 4: Hypothesis Generation Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Predict Binding Affinity & Pose Ligand_Prep->Docking Target_Prep Target Preparation (PDB Selection, Cleaning, Protonation) Target_Prep->Docking Validation Protocol Validation (Re-docking Native Ligand) Docking->Validation Validate Protocol MD_Sim Molecular Dynamics (GROMACS) Assess Complex Stability Docking->MD_Sim Top Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->Analysis Pharm Pharmacophore Modeling Identify Key Chemical Features Analysis->Pharm G cluster_config Docking Configuration cluster_output Output Analysis Receptor Prepared Receptor (protein.pdbqt) Grid_Box Define Search Space (Grid Box Definition) Receptor->Grid_Box Ligand Prepared Ligand (ligand.pdbqt) Vina_Run Run AutoDock Vina (vina --config config.txt) Ligand->Vina_Run Algo_Params Set Algorithm Parameters (Exhaustiveness, Num Modes) Grid_Box->Algo_Params Algo_Params->Vina_Run Log_File Log File (Binding Affinities) Vina_Run->Log_File Poses_File Output Poses (poses.pdbqt) Vina_Run->Poses_File Visualization Visualize & Analyze (PyMOL, Chimera) Poses_File->Visualization G Input Docked Complex (Protein + Best Ligand Pose) Topology Generate Topology (Force Field Assignment) Input->Topology Solvate Solvation (Add Water Box) Topology->Solvate Ions Ionization (Neutralize System) Solvate->Ions Minimize Energy Minimization (Remove Steric Clashes) Ions->Minimize Equilibrate Equilibration (NVT then NPT Ensemble) Minimize->Equilibrate Production Production MD Run (Collect Trajectory Data) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Sources

The Piperazin-2-one Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of 3-Butyl-1-methylpiperazin-2-one (CAS Number 1073556-04-3) as a Case Study

Introduction: The Privileged Piperazin-2-one Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across various therapeutic areas. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of this concept.[1] This guide delves into the piperazin-2-one moiety, a derivative that retains the advantageous properties of the piperazine core while offering unique structural and functional attributes.

The piperazin-2-one scaffold, characterized by a six-membered lactam ring with two nitrogen atoms, is a valuable building block in drug discovery.[2] Its structure is known to enhance key drug-like properties such as aqueous solubility and bioavailability.[2] This guide will use this compound (CAS Number: 1073556-04-3), a specific yet largely uncharacterized derivative, as a focal point to explore the synthesis, potential applications, and key considerations for this important class of compounds. While extensive public domain data on this specific molecule is limited, the principles discussed herein are broadly applicable to the wider family of piperazin-2-one derivatives.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1073556-04-3Internal Database
Molecular Formula C₉H₁₈N₂OInternal Database
Molecular Weight 170.25 g/mol Internal Database
IUPAC Name This compoundInternal Database

Synthetic Strategies for Piperazin-2-one Derivatives

The synthesis of piperazin-2-one derivatives can be approached through various routes, often tailored to achieve specific stereochemistry or substitution patterns. The development of efficient and stereo-controlled synthetic methodologies is crucial for exploring the structure-activity relationships (SAR) of this scaffold.

General Synthetic Approaches

Several robust methods for the synthesis of the piperazin-2-one core have been reported in the literature:

  • Cascade Reactions: Recent advancements have led to the development of one-pot cascade reactions that allow for the formation of multiple bonds in a single operation. These methods offer high efficiency and are well-suited for creating libraries of diverse piperazin-2-one derivatives for high-throughput screening.[3][4]

  • Asymmetric Synthesis: Given the importance of chirality in drug action, enantioselective synthetic routes are of paramount importance.[2] Asymmetric catalytic methods, such as those employing cinchona alkaloid-derived catalysts, have been successfully used to produce C3-substituted piperazin-2-ones with high enantiomeric excess.[5]

  • Cyclization of 1,2-Diamines: A common and versatile approach involves the cyclization of appropriately substituted 1,2-diamines with various reagents. This strategy allows for the introduction of diversity at multiple positions of the piperazin-2-one ring.[6]

Proposed Synthesis of this compound

Based on established synthetic methodologies for related compounds, a plausible synthetic route for this compound can be conceptualized. A likely approach would involve the reductive amination of a protected aminoacetaldehyde with an appropriate amine, followed by cyclization.

Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product N-methyl-1,2-diaminoethane N-methyl-1,2-diaminoethane intermediate N-(2-(methylamino)ethyl)-2-bromohexanamide N-methyl-1,2-diaminoethane->intermediate Acylation 2-bromohexanoyl_bromide 2-bromohexanoyl bromide 2-bromohexanoyl_bromide->intermediate product This compound intermediate->product Intramolecular Cyclization (Base)

Caption: A plausible synthetic route to this compound.

The Piperazin-2-one Scaffold in Drug Discovery

The piperazine moiety and its derivatives are integral to a wide array of approved drugs, demonstrating their versatility and favorable pharmacological properties.[1][7] The piperazin-2-one core, in particular, offers several advantages in the design of novel therapeutics.

Pharmacological Significance

Piperazine derivatives have demonstrated a broad spectrum of biological activities, including effects on the central nervous system (CNS), as well as anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9] The specific biological activity is highly dependent on the substitution pattern around the piperazine or piperazin-2-one ring.[10]

Role as a Scaffold and Bioisostere

The rigid, yet conformationally adaptable, structure of the piperazin-2-one ring makes it an excellent scaffold for presenting pharmacophoric groups in a defined spatial orientation. This is crucial for achieving high-affinity interactions with biological targets.[1] Additionally, the piperazin-2-one moiety can serve as a bioisosteric replacement for other chemical groups, helping to fine-tune a molecule's physicochemical and pharmacokinetic properties.[4]

Role_of_Piperazinone_Scaffold Piperazin-2-one Scaffold Piperazin-2-one Scaffold Improved Solubility Improved Solubility Piperazin-2-one Scaffold->Improved Solubility Enhanced Bioavailability Enhanced Bioavailability Piperazin-2-one Scaffold->Enhanced Bioavailability CNS Activity CNS Activity Piperazin-2-one Scaffold->CNS Activity Anticancer Activity Anticancer Activity Piperazin-2-one Scaffold->Anticancer Activity Anti-inflammatory Activity Anti-inflammatory Activity Piperazin-2-one Scaffold->Anti-inflammatory Activity Antimicrobial Activity Antimicrobial Activity Piperazin-2-one Scaffold->Antimicrobial Activity

Caption: The multifaceted role of the piperazin-2-one scaffold in drug design.

Representative Experimental Protocol: Metabolic Stability Assay

For any compound to be a viable drug candidate, it must exhibit a suitable metabolic stability profile. The following is a representative, detailed protocol for an in vitro metabolic stability assay using liver microsomes. This protocol, while not specific to this compound, outlines the standard procedure that would be employed to evaluate its metabolic fate.

Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Metabolic_Stability_Workflow Start Start Prepare Incubation Mixture Prepare Incubation Mixture Start->Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Time-point Sampling Time-point Sampling Initiate with NADPH->Time-point Sampling Quench with Acetonitrile Quench with Acetonitrile Time-point Sampling->Quench with Acetonitrile Centrifuge Centrifuge Quench with Acetonitrile->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Determine CLint Determine CLint Data Analysis->Determine CLint End End Determine CLint->End

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Directions

The piperazin-2-one scaffold is a well-established and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics. While the specific compound this compound remains largely unexplored in the public domain, it serves as a representative example of a vast chemical space with significant therapeutic potential.

Future research in this area should focus on the systematic exploration of the structure-activity relationships of substituted piperazin-2-ones. The development of novel, efficient, and stereoselective synthetic methods will be crucial for accessing a wide range of analogs. Furthermore, comprehensive in vitro and in vivo characterization of these compounds will be necessary to unlock their full therapeutic potential. For researchers and drug development professionals, the piperazin-2-one scaffold represents a promising avenue for the discovery of the next generation of innovative medicines.

References

Sources

Spectroscopic Profile of 3-Butyl-1-methylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3-Butyl-1-methylpiperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive spectroscopic modeling and established principles of NMR, IR, and Mass Spectrometry for analogous structures. The document is designed to serve as a practical reference for the identification, characterization, and quality control of this compound and related compounds.

Introduction and Molecular Structure

This compound belongs to the piperazinone class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their favorable pharmacokinetic properties. The molecule features a six-membered lactam ring with a butyl substituent at the 3-position and a methyl group on the nitrogen at the 1-position. This substitution pattern is crucial in defining its three-dimensional conformation and, consequently, its biological activity and spectroscopic signature.

Molecular Formula: C₉H₁₈N₂O Molecular Weight: 170.25 g/mol CAS Number: 1073556-04-3[1]

The structural elucidation of novel compounds like this compound is fundamentally reliant on a combination of modern spectroscopic techniques. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following sections provide predicted ¹H and ¹³C NMR data and a thorough interpretation based on the chemical environment of the nuclei.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-33.2 - 3.4Triplet (t)1H
Piperazine Ring CH₂ (H-5, H-6)2.8 - 3.2Multiplet (m)4H
N-CH₃2.9Singlet (s)3H
Butyl CH₂ (α)1.4 - 1.6Multiplet (m)2H
Butyl CH₂ (β, γ)1.2 - 1.4Multiplet (m)4H
Butyl CH₃0.9Triplet (t)3H

Interpretation:

  • The N-methyl group is expected to appear as a sharp singlet around 2.9 ppm, a characteristic region for methyl groups attached to a nitrogen within a piperazine ring system.

  • The protons on the piperazine ring (positions 5 and 6) will likely present as a complex multiplet between 2.8 and 3.2 ppm due to their diastereotopic nature and coupling with each other.

  • The methine proton at the chiral center (H-3) is predicted to be a triplet around 3.2-3.4 ppm, shifted downfield due to the influence of the adjacent carbonyl group and nitrogen atom.

  • The butyl side chain protons will exhibit characteristic aliphatic signals, with the terminal methyl group appearing as a triplet around 0.9 ppm. The methylene groups will show overlapping multiplets in the upfield region.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

CarbonPredicted Chemical Shift (ppm)
C=O (C-2)170 - 175
C-358 - 62
Piperazine Ring CH₂ (C-5, C-6)45 - 55
N-CH₃40 - 45
Butyl CH₂ (α)30 - 35
Butyl CH₂ (β)25 - 30
Butyl CH₂ (γ)20 - 25
Butyl CH₃13 - 15

Interpretation:

  • The carbonyl carbon (C-2) of the lactam is the most deshielded carbon, with a predicted chemical shift in the 170-175 ppm range, which is typical for amide carbonyls.

  • The chiral carbon (C-3) , attached to the butyl group and two nitrogen atoms, is expected in the 58-62 ppm region.

  • The piperazine ring carbons (C-5 and C-6) and the N-methyl carbon will appear in the 40-55 ppm range, consistent with aliphatic carbons attached to nitrogen.

  • The butyl chain carbons will show distinct signals in the upfield region (13-35 ppm), with the terminal methyl carbon being the most shielded.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the cyclic amide (lactam) and the alkyl groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850 - 3000Strong
C=O Stretch (Amide)1650 - 1680Strong
C-N Stretch1100 - 1300Medium

Interpretation:

  • A strong, sharp absorption band is predicted in the region of 1650-1680 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration in a six-membered lactam.[2] This is often the most prominent peak in the spectrum.

  • The region between 2850 and 3000 cm⁻¹ will show strong C-H stretching vibrations from the N-methyl and butyl groups.

  • Medium intensity bands corresponding to C-N stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺.

Predicted Molecular Ion:

  • [M+H]⁺ = m/z 171.15

Predicted Fragmentation Pathway:

The fragmentation of piperazinone derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group.

G M [M+H]⁺ m/z 171 frag1 Loss of Butyl Radical m/z 114 M->frag1 - C₄H₉• frag2 Cleavage of Piperazinone Ring m/z 70 M->frag2 Ring Opening frag3 Loss of CO m/z 143 M->frag3 - CO

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • Loss of the butyl group: A common fragmentation pathway would be the cleavage of the C-C bond between the butyl group and the piperazine ring, resulting in a fragment at m/z 114.

  • Ring cleavage: Piperazine rings are susceptible to cleavage, which can lead to characteristic fragments. A fragment at m/z 70, corresponding to the N-methylated part of the ring, is a plausible product.[3]

  • Loss of carbon monoxide: The lactam structure can undergo the loss of a neutral CO molecule, which would lead to a fragment at m/z 143.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or a Nujol mull.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum over a range of m/z 50-500.

    • For fragmentation studies, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 171) and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, based on established chemical principles and spectral databases, offer a robust framework for the identification and characterization of this compound. Researchers and drug development professionals can use this guide as a foundational reference for method development, quality control, and structural verification in their work with this and related piperazinone derivatives. The provided experimental protocols offer a starting point for the empirical validation of these predictions.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • PubChem. (3R)-3-isobutyl-1-methyl-piperazin-2-one. [Link]

  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

Sources

Methodological & Application

Protocol for the synthesis of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-Butyl-1-methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a substituted piperazinone of interest in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of the key intermediate, N-butyl-N'-methylethylenediamine, followed by a cyclization reaction with ethyl chloroacetate to yield the target compound. This guide offers detailed experimental procedures, explanations of the chemical principles, and methods for purification and characterization, designed to ensure reproducibility and high purity of the final product.

Introduction

Piperazinones are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active molecules.[1][2] Their rigid, six-membered ring structure, which contains two nitrogen atoms, allows for the precise spatial orientation of substituents, making them valuable scaffolds for interacting with biological targets. The substitution pattern on the piperazinone core can significantly influence the pharmacological properties of a molecule, such as solubility, bioavailability, and target affinity.[1] this compound is a specific derivative with potential applications as a building block in the synthesis of more complex pharmaceutical agents. This protocol outlines a reliable method for its laboratory-scale synthesis.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps:

  • Step 1: Synthesis of N-butyl-N'-methylethylenediamine (Intermediate 2) from N-Boc-N-methylethylenediamine (Intermediate 1).

  • Step 2: Cyclization of Intermediate 2 with ethyl chloroacetate to form this compound (Product 3).

Experimental Protocols

Part 1: Synthesis of N-butyl-N'-methylethylenediamine (Intermediate 2)

This procedure involves the reductive amination of N-Boc-N-methylethylenediamine with butanal, followed by the removal of the Boc protecting group.

Materials and Reagents:

  • N-Boc-N-methylethylenediamine

  • Butanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reductive Amination:

    • In a 250 mL round-bottom flask, dissolve N-Boc-N-methylethylenediamine (10.0 g, 57.4 mmol) in 100 mL of anhydrous dichloromethane.

    • Add butanal (4.5 g, 62.1 mmol) to the solution and stir for 20 minutes at room temperature.

    • Slowly add sodium triacetoxyborohydride (14.6 g, 68.9 mmol) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

    • Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Isolation of Boc-protected Intermediate:

    • Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-N-butyl-N'-methylethylenediamine.

  • Boc Deprotection:

    • Dissolve the crude product from the previous step in 50 mL of dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (20 mL) dropwise.

    • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification of Intermediate 2:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in 50 mL of water and basify to pH > 10 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-butyl-N'-methylethylenediamine (Intermediate 2) as an oil. The product can be further purified by vacuum distillation if necessary.

Part 2: Synthesis of this compound (Product 3)

This step involves the cyclization of the synthesized diamine with ethyl chloroacetate. The reaction proceeds via an initial N-alkylation followed by an intramolecular amidation.

Materials and Reagents:

  • N-butyl-N'-methylethylenediamine (Intermediate 2)

  • Ethyl chloroacetate[3]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, add N-butyl-N'-methylethylenediamine (5.0 g, 38.4 mmol), anhydrous potassium carbonate (10.6 g, 76.8 mmol), and 100 mL of anhydrous acetonitrile.

    • Stir the suspension vigorously.

  • Addition of Ethyl Chloroacetate:

    • Add ethyl chloroacetate (4.7 g, 38.4 mmol) dropwise to the suspension at room temperature.[4]

    • After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C).

  • Reaction and Monitoring:

    • Maintain the reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[2] A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective for separating the product from any unreacted starting material and byproducts.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a viscous oil or a low-melting solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group, the butyl group (triplet, sextet, quintet, triplet), and the methylene protons of the piperazinone ring. The chemical shifts of the ring protons are often complex due to their diastereotopic nature.[5]
¹³C NMR A signal for the carbonyl carbon (C=O) typically in the range of 165-175 ppm, along with signals for the carbons of the methyl, butyl, and piperazinone ring systems.[6]
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₉H₁₈N₂O = 170.25 g/mol ).
Infrared (IR) A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹.

Scientific Rationale and Causality

  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to temporarily block one of the amine functionalities of N-methylethylenediamine.[7][8][9] This allows for the selective alkylation of the other amine. The Boc group is stable under the conditions of reductive amination but can be easily removed with a strong acid like TFA.

  • Reductive Amination: This method is a mild and efficient way to form the C-N bond between the primary amine and butanal. Sodium triacetoxyborohydride is a preferred reducing agent as it is less reactive towards the aldehyde starting material than other hydrides.

  • Cyclization Reaction: The reaction of the N,N'-disubstituted diamine with ethyl chloroacetate is a classic method for forming the piperazinone ring.[4][10] The more nucleophilic secondary amine of the diamine first displaces the chloride from ethyl chloroacetate. The resulting intermediate then undergoes an intramolecular cyclization, where the primary amine attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring. Potassium carbonate acts as a base to neutralize the HCl formed during the initial alkylation step.

Diagrams

Experimental Workflow

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Cyclization A N-Boc-N-methylethylenediamine + Butanal in DCM B Reductive Amination with STAB A->B C Quench with NaHCO3 & Extract B->C D Boc Deprotection with TFA C->D E Basify, Extract & Concentrate D->E F Intermediate 2: N-butyl-N'-methylethylenediamine E->F G Intermediate 2 + Ethyl Chloroacetate in CH3CN F->G Use in next step H Add K2CO3 & Reflux G->H I Filter & Concentrate H->I J Silica Gel Chromatography I->J K Product 3: this compound J->K

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism

G Intermediate 2 N-butyl-N'-methylethylenediamine Intermediate_Adduct N-Alkylated Intermediate Intermediate 2->Intermediate_Adduct + ECA, -HCl ECA Ethyl Chloroacetate Product This compound Intermediate_Adduct->Product Intramolecular Cyclization - EtOH

Caption: Simplified reaction mechanism for the cyclization step.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.
  • Google Patents. (2013). Preparation method of N,N-di-n-butylethylenediamine. CN103012157A.
  • Al-Ostath, A., et al. (2020). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

  • González-Muñiz, R., et al. (2011). Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative.
  • ResearchGate. (n.d.). Amidation of ethyl chloroacetate using La(OTf)3. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC.
  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.
  • Deredas, D., et al. (2019).
  • ResearchGate. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? Retrieved from [Link]

  • PubChem. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the quantitative analysis of 3-Butyl-1-methylpiperazin-2-one, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of advanced analytical methodologies, complete with validated protocols and expert insights.

This compound is a substituted piperazinone, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. As a research chemical, its precise quantification is fundamental for a variety of applications, from early-stage discovery and pharmacokinetic profiling to quality control in manufacturing. The ability to accurately measure the concentration of this analyte in different matrices—be it a reaction mixture, a final drug substance, or a biological fluid—underpins the reliability and reproducibility of scientific findings.

This application note serves as a comprehensive guide, moving beyond mere procedural lists to explain the causality behind methodological choices. We will explore three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section is designed to provide not only a step-by-step protocol but also the authoritative grounding and field-proven insights of a senior application scientist.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Application: High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis.[1] For routine purity assessments and quantification in non-complex matrices like a drug substance, reversed-phase HPLC with UV detection is often the most practical and cost-effective approach. The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. While this compound lacks a strong chromophore for high-wavelength UV detection, it can often be detected at lower wavelengths (e.g., 200-220 nm). For trace-level analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to significantly enhance sensitivity.[2][3]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

2. Reagents and Materials:

  • Analyte: this compound reference standard.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Mobile Phase Additives: Formic acid or trifluoroacetic acid (TFA).

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Sample Preparation (for Drug Substance):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in methanol in a 10 mL volumetric flask.

  • Dilute further with the mobile phase to fall within the calibration range (e.g., a 1:10 dilution to achieve a nominal concentration of 100 µg/mL, followed by a 1:4 dilution to get 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm

Causality: The use of formic acid improves peak shape for basic compounds like piperazines by protonating residual silanols on the column and the analyte itself. A gradient elution ensures that any impurities with different polarities are effectively separated and eluted within a reasonable time.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Working Dilutions) HPLC HPLC System (Pump, Column, Autosampler) Std_Prep->HPLC Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC Detector UV Detector (λ = 210 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: General workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry.[4] It is ideal for volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, their polarity can lead to poor peak shape. Derivatization is often not required but can improve chromatographic performance.[5] The primary advantage of GC-MS is the generation of a unique mass spectrum for the analyte, providing definitive identification alongside quantification.[6][7]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph equipped with a capillary column, an autosampler, and coupled to a mass spectrometer (e.g., single quadrupole).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Analyte: this compound reference standard.

  • Column: Low-bleed capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity).

  • Solvents: Methanol, Ethyl Acetate (GC grade).

3. Standard and Sample Preparation:

  • Prepare stock and working standards in ethyl acetate.

  • For samples, perform a simple solvent extraction if necessary. For a solid sample, dissolve directly in ethyl acetate.

  • Ensure the final concentration is within the linear range of the assay.

4. GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temp. 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.

Causality: A splitless injection is used for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. The oven temperature program is designed to provide good separation from solvent and potential impurities while eluting the analyte as a sharp peak. For quantification, SIM mode is vastly more sensitive than full scan as the detector focuses only on ions of interest.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (in Ethyl Acetate) GC GC Separation (Capillary Column) Std_Prep->GC Sample_Prep Sample Preparation (Dissolution or Extraction) Sample_Prep->GC MS MS Detection (EI, Scan/SIM) GC->MS TIC_EIC Generate Total/Extracted Ion Chromatogram MS->TIC_EIC Integration Peak Integration TIC_EIC->Integration Quantify Quantification via Calibration Curve Integration->Quantify

Caption: General workflow for GC-MS analysis.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Application: LC-MS/MS is the definitive method for quantifying low concentrations of analytes in complex biological matrices such as plasma or urine.[8] Its exceptional sensitivity and selectivity are achieved by coupling HPLC with a tandem mass spectrometer, typically a triple quadrupole (QqQ).[9][10] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the protonated parent ion ([M+H]+), the second quadrupole fragments it, and the third selects a specific product ion for detection. This process virtually eliminates matrix interference, making it the gold standard for pharmacokinetic and toxicological studies.[11]

Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer with an Electrospray Ionization (ESI) source.

  • Data acquisition and analysis software.

2. Reagents and Materials:

  • Analyte: this compound reference standard.

  • Internal Standard (IS): A stable isotope-labeled version (e.g., d3-methyl) is ideal. If unavailable, a structurally similar compound can be used.

  • Solvents: Acetonitrile, Methanol (LC-MS grade), Formic Acid (LC-MS grade), ultrapure water.

  • Sample Preparation: Protein precipitation plates or microcentrifuge tubes.

3. Standard and Sample Preparation (from Plasma):

  • Spiking: Prepare calibration standards and quality controls (QCs) by spiking known amounts of the analyte into blank plasma.

  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.[4]

  • Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer & Inject: Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions: Hypothetical MRM transitions for this compound (MW = 170.25): Precursor Ion [M+H]⁺ = m/z 171.2. Product ions would need to be determined by infusion and fragmentation experiments.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3 minutes, hold 1 min, re-equilibrate
Ionization Mode ESI Positive (ESI+)
MRM Transition Quantifier: 171.2 → 114.1 (Hypothetical, loss of C4H9)
Qualifier: 171.2 → 84.1 (Hypothetical, piperazine ring fragment)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Causality: ESI in positive mode is chosen because the nitrogen atoms in the piperazine structure are basic and readily accept a proton. Protein precipitation is a fast and effective way to remove the bulk of matrix interferences from plasma. The use of an internal standard is critical to correct for any variability in sample preparation and instrument response.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Plasma with Analyte & Internal Standard PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Vortex & Centrifuge PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MSMS Tandem MS Detection (ESI+, MRM Mode) LC->MSMS Integration Integrate Peak Areas (Analyte / IS) MSMS->Integration Quantify Quantify via Cal. Curve (Analyte/IS Ratio) Integration->Quantify

Caption: Workflow for LC-MS/MS bioanalysis.

Method Validation: Ensuring Trustworthy Results

A protocol is only reliable if it is validated. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, must be assessed.[14][15]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (r²) of >0.99 is typically required.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing spiked samples at different concentrations (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Summary of Method Performance (Typical Values)
ParameterHPLC-UVGC-MSLC-MS/MS
Typical LOQ ~0.1 - 1 µg/mL~1 - 10 ng/mL< 1 ng/mL
Linearity (r²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105% (in matrix)
Precision (%RSD) < 2%< 5%< 10% (in matrix)
Selectivity ModerateHighVery High
Primary Application Purity, QCIdentification, QuantificationBioanalysis, Trace Analysis

Conclusion

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For routine quality control and purity assessment of the bulk drug substance, a validated HPLC-UV method offers a robust and efficient solution. When definitive identification is required, or when analyzing for semi-volatile impurities, GC-MS provides unparalleled specificity through its mass spectral data. For applications demanding the highest sensitivity and selectivity, particularly for quantification in complex biological matrices, LC-MS/MS is the undisputed method of choice. Each protocol described herein, when properly validated, provides a self-validating system that ensures the generation of accurate, reliable, and trustworthy data, which is the bedrock of sound scientific research and drug development.

References

  • Validation of Impurity Methods, Part II. (2014-08-22).
  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. Benchchem.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27).
  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Oxford Academic.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF. ResearchGate. (2025-08-06).
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. (2022-03-22).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.
  • A Review on Analytical Methods for Piperazine Determination. (2024-12-27).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. (2020-10-30).
  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc.
  • (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Benchchem.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF. ResearchGate. (2025-08-05).
  • Process for the preparation of piperazine derivatives. Google Patents.
  • Analytical Methods. RSC Publishing.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • (R)-3-Methylpiperazin-2-one. BLDpharm.
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.
  • This compound research chemical. Sigma-Aldrich.
  • This compound | 1073556-04-3. Sigma-Aldrich.
  • Hyperbranched vs Linear Poly(β-amino ester)s: Polymer Topology and End-Group Hydrophilicity Govern Degradation Kinetics, Transfection Efficiency, and Biocompatibility | Biomacromolecules. ACS Publications. (2025-12-17).
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF. ResearchGate. (2025-08-06).

Sources

Topic: In Vitro Assay Design for Testing 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active agents. This document provides a comprehensive guide to the in vitro characterization of a novel derivative, 3-Butyl-1-methylpiperazin-2-one. As the biological targets and cytotoxic profile of this compound are largely uncharacterized, we present a logical, tiered screening cascade designed to first establish a cytotoxicity profile and then to identify potential biological targets. This guide details the scientific rationale behind assay selection, provides step-by-step protocols for key primary and secondary assays, and offers insights into data analysis and interpretation. The methodologies are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Introduction and Strategic Rationale

This compound is a small molecule featuring the piperazin-2-one core. This heterocyclic motif is of significant interest in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] The initial characterization of any new chemical entity requires a systematic in vitro evaluation to understand its biological effects.

The challenge with a novel compound is the absence of a known target. Therefore, a broad-based screening approach is the most logical starting point. Our proposed strategy follows a tiered workflow that prioritizes the early assessment of non-specific effects before committing resources to more complex and targeted screens.

The core principles of this testing cascade are:

  • Establish a Therapeutic Window: Determine the concentration range at which the compound exhibits biological activity without causing general cell death. This is achieved through cytotoxicity profiling.[4]

  • Broad Target-Class Screening: Screen the compound against large families of common drug targets to identify potential "hits." G-protein coupled receptors (GPCRs) and ion channels are excellent starting points, as they represent the largest families of druggable targets.[5][6][7]

  • Hit Confirmation and Elucidation: Validate initial findings with secondary, often more complex, assays to confirm the mechanism of action.

This application note will provide detailed protocols for an initial cytotoxicity screen (Lactate Dehydrogenase Release Assay) and a primary screen against a panel of G-protein coupled receptors (cAMP Second Messenger Assay).

Experimental Screening Cascade Workflow

The proposed workflow provides a systematic path from initial compound evaluation to hit validation. This tiered approach ensures that resources are used efficiently, focusing on the most promising activities.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Hit Validation Compound Compound Stock (this compound in DMSO) Cytotoxicity Primary Cytotoxicity Screen (e.g., LDH Assay) Determine TC50 Compound->Cytotoxicity Dose-response treatment PrimaryScreen Primary Target Screen (e.g., GPCR cAMP Panel) Non-toxic concentrations Cytotoxicity->PrimaryScreen Inform concentration selection DataAnalysis Hit Identification (Activity > 3σ over baseline) PrimaryScreen->DataAnalysis DoseResponse Confirmatory Dose-Response (Determine EC50/IC50) DataAnalysis->DoseResponse Advance hits SecondaryAssay Secondary/Orthogonal Assay (e.g., Calcium Flux, β-arrestin) DoseResponse->SecondaryAssay Confirm Mechanism

Caption: A tiered workflow for in vitro characterization of a novel compound.

Primary Assay: Cytotoxicity Profiling

Rationale: Before assessing specific biological activity, it is crucial to determine the concentrations at which the test compound induces general cytotoxicity.[8] This step is vital for two reasons: 1) it identifies a suitable concentration range for subsequent specific assays, avoiding misleading results due to cell death, and 2) it provides a preliminary assessment of the compound's toxicity, a critical parameter in drug development.[4]

We will utilize the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][9] The amount of LDH in the supernatant is directly proportional to the number of dead cells.

Protocol 1: LDH Cytotoxicity Assay

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. A diaphorase enzyme then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be quantified by measuring absorbance at 490 nm.[8]

LDH_Principle cluster_reaction Assay Reaction DamagedCell Damaged Cell LDH LDH (released) DamagedCell->LDH leaks Pyruvate Pyruvate Lactate Lactate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH Formazan Formazan (Red, Abs @ 490nm) NADH->Formazan Diaphorase INT INT (Tetrazolium Salt) (Colorless) INT->Formazan Diaphorase

Sources

Application Notes and Protocols for Evaluating the Biological Activity of Piperazinone Derivatives using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazinone Scaffold in Modern Drug Discovery

The piperazinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. As a derivative of the versatile piperazine ring, piperazinone-containing compounds are being explored for a wide array of therapeutic applications. The structural rigidity and synthetic tractability of the piperazinone moiety make it an attractive starting point for the development of novel small molecule therapeutics.[1]

Published research indicates that piperazinone and its related piperazine analogues exhibit a broad spectrum of biological activities. Notably, these compounds have shown promise as anticancer agents, often through mechanisms involving cytotoxicity and the inhibition of key cellular signaling pathways.[2][3] Several studies have highlighted the potential of piperazine derivatives to act as kinase inhibitors, targeting enzymes such as VEGFR-2 and cyclin-dependent kinases (CDKs) that are crucial for cancer cell proliferation and survival.[4][5][6] Additionally, the broader class of arylpiperazines has been shown to modulate the activity of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, indicating their potential in treating central nervous system (CNS) disorders.[7][8][9] The diverse biological landscape of piperazinone derivatives necessitates a robust and multifaceted approach to evaluating their activity in a cellular context.

This guide provides a comprehensive overview of key cell-based assays for characterizing the biological effects of novel piperazinone derivatives. We will delve into the principles, protocols, and data interpretation for a suite of assays designed to assess cytotoxicity, target engagement, and downstream functional consequences of compound activity. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

I. Foundational Analysis: Assessing General Cytotoxicity

A critical first step in the evaluation of any new chemical entity is to determine its effect on cell viability. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death or inhibit proliferation. These assays are fundamental for establishing a therapeutic window and for identifying compounds with potent anti-proliferative effects, a key characteristic of many anticancer drug candidates.[10][11]

Two of the most widely used and well-validated methods for assessing cell viability are the MTT and XTT assays. Both are colorimetric assays that measure the metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[8][12][13]

Principle of Tetrazolium Salt Reduction Assays

The underlying principle of both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays is the reduction of a tetrazolium salt by metabolically active cells.[12]

  • MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple, insoluble formazan product. This formazan must then be solubilized before the absorbance can be read.[8]

  • XTT Assay: In contrast, the XTT tetrazolium salt is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[12]

The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compounds and incubate (24-72h) cell_seeding->treatment Allow cell adherence compound_prep Prepare serial dilutions of piperazinone derivatives compound_prep->treatment add_reagent Add MTT or XTT reagent treatment->add_reagent incubation Incubate to allow formazan formation add_reagent->incubation solubilization Solubilize formazan (MTT only) incubation->solubilization If using MTT read_absorbance Measure absorbance on a plate reader incubation->read_absorbance If using XTT solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Caption: General workflow for MTT and XTT cytotoxicity assays.

Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • Target cancer cell line (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • Piperazinone derivatives stock solutions (e.g., in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the piperazinone derivatives in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration) and untreated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Assay for Cytotoxicity

Materials:

  • Same as for MTT assay, but replace MTT reagent and solubilization solution with a commercial XTT assay kit (containing XTT reagent and an electron coupling agent).

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron coupling agent.

  • XTT Addition:

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time may need to be optimized depending on the cell type and metabolic rate.

  • Data Acquisition:

    • Measure the absorbance at 450-500 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is then plotted, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Table 1: Example Data for Cytotoxicity of a Piperazinone Derivative

Compound Concentration (µM)% Cell Viability (MTT)% Cell Viability (XTT)
0 (Vehicle)100100
0.198.599.1
185.287.4
1052.355.6
5015.718.2
1005.16.8
IC₅₀ (µM) 9.8 11.2

II. Mechanistic Insights: Assays for Specific Target Classes

Once the cytotoxic potential of piperazinone derivatives has been established, the next step is to elucidate their mechanism of action. Based on the known biological activities of piperazine-containing compounds, key target classes to investigate include protein kinases and G-protein coupled receptors.[1][9][14]

A. Evaluating Kinase Inhibition

Given that many piperazine derivatives have been identified as kinase inhibitors, assessing the impact of novel piperazinones on kinase activity is a logical next step.[5][6] A straightforward and powerful method to assess kinase inhibition in a cellular context is to measure the phosphorylation of a known downstream substrate of the target kinase.

This protocol provides a general framework for assessing the inhibition of a specific kinase by measuring the phosphorylation status of its substrate. As an example, we will focus on the inhibition of VEGFR-2, a key kinase in angiogenesis.

Principle: This assay relies on the use of phospho-specific antibodies to detect the phosphorylated form of a protein. Cells are treated with a growth factor (e.g., VEGF) to stimulate the kinase of interest (VEGFR-2). In the presence of an effective inhibitor, the VEGF-induced phosphorylation of downstream targets (e.g., ERK1/2) will be reduced.

Experimental Workflow: Cellular Phosphorylation Assay

Phosphorylation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_readout Readout cell_culture Culture cells to ~80% confluency serum_starve Serum starve cells (4-24h) cell_culture->serum_starve pretreatment Pre-treat with piperazinone derivatives serum_starve->pretreatment stimulation Stimulate with growth factor (e.g., VEGF) pretreatment->stimulation cell_lysis Lyse cells and collect protein stimulation->cell_lysis western_blot Perform SDS-PAGE and Western Blot cell_lysis->western_blot detection Probe with phospho-specific and total protein antibodies western_blot->detection imaging Image blot and quantify band intensity detection->imaging normalization Normalize phospho-protein to total protein imaging->normalization

Caption: Workflow for assessing kinase inhibition via Western Blot.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2

  • Appropriate cell culture medium

  • Piperazinone derivatives

  • Recombinant human VEGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation:

    • Plate HUVECs and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in a low-serum medium.

  • Compound Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of the piperazinone derivatives for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

B. Evaluating GPCR Modulation

Arylpiperazines are well-known modulators of GPCRs.[7][9] Therefore, it is prudent to screen piperazinone derivatives for activity at this important class of drug targets. Two of the most common second messenger pathways downstream of GPCR activation are the modulation of cyclic AMP (cAMP) levels and the flux of intracellular calcium (Ca²⁺).[4][15]

Principle: The cAMP-Glo™ Assay is a bioluminescent, homogeneous assay for measuring cAMP levels in cells.[2] It is based on the principle that cAMP stimulates the activity of protein kinase A (PKA). In the assay, the amount of ATP consumed by PKA is inversely proportional to the amount of cAMP present. The remaining ATP is detected using a luciferase reaction, where a decrease in light output indicates an increase in cAMP.[10][16][17]

Experimental Workflow: cAMP Assay

cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_prep Prepare cells expressing target GPCR treatment Treat cells with compounds and agonist/antagonist cell_prep->treatment compound_prep Prepare piperazinone derivatives compound_prep->treatment lysis Lyse cells to release cAMP treatment->lysis detection Add cAMP Detection Solution (contains PKA) lysis->detection kinase_glo Add Kinase-Glo® Reagent (detects remaining ATP) detection->kinase_glo read_luminescence Measure luminescence kinase_glo->read_luminescence data_analysis Calculate cAMP concentration read_luminescence->data_analysis

Caption: Workflow for the cAMP-Glo™ Assay.

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Complete cell culture medium

  • Assay plates (e.g., white, opaque 384-well plates)

  • Piperazinone derivatives

  • Known agonist and/or antagonist for the target GPCR

  • cAMP-Glo™ Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture and harvest cells.

    • Resuspend cells in an appropriate buffer and dispense into the assay plate.

  • Compound and Agonist/Antagonist Addition:

    • For agonist testing, add the piperazinone derivatives to the cells and incubate.

    • For antagonist testing, pre-incubate the cells with the piperazinone derivatives before adding a known agonist.

  • Cell Lysis:

    • Add the cAMP-Glo™ Lysis Buffer and incubate to lyse the cells and release cAMP.

  • cAMP Detection:

    • Add the cAMP Detection Solution, which contains PKA, and incubate to allow the enzymatic reaction to proceed.

  • ATP Detection:

    • Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.[17]

Principle: This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[4] Many GPCRs, upon activation, signal through the Gq pathway, leading to the release of calcium from intracellular stores. The FLIPR® (Fluorometric Imaging Plate Reader) system allows for the real-time monitoring of these changes in a high-throughput format.[9]

Materials:

  • CHO or HEK293 cells stably expressing the Gq-coupled GPCR of interest

  • Complete cell culture medium

  • Black-walled, clear-bottom 96- or 384-well plates

  • FLIPR® Calcium Assay Kit (e.g., from Molecular Devices)

  • Piperazinone derivatives

  • Known agonist for the target GPCR

  • FLIPR® instrument

Procedure:

  • Cell Seeding:

    • Seed cells into the assay plates and incubate overnight to form a monolayer.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the kit instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 1-2 hours at 37°C to allow the dye to enter the cells.

  • Compound Addition and Data Acquisition:

    • Place the cell plate and a compound plate containing the piperazinone derivatives and agonist into the FLIPR® instrument.

    • The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time, capturing the kinetic response of calcium flux.

Data Analysis and Interpretation for Functional Assays

For both cAMP and calcium flux assays, dose-response curves are generated to determine the potency (EC₅₀ for agonists) and efficacy (IC₅₀ for antagonists) of the piperazinone derivatives.

Table 2: Example Data for GPCR Modulation by a Piperazinone Derivative

Assay TypeCompound RoleParameterValue
cAMP AssayAgonistEC₅₀75 nM
cAMP AssayAntagonistIC₅₀120 nM
Calcium FluxAgonistEC₅₀50 nM
Calcium FluxAntagonistIC₅₀95 nM

III. Advanced Profiling: High-Content Screening

For a deeper, unbiased understanding of the cellular effects of piperazinone derivatives, high-content screening (HCS) can be employed. HCS combines automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple phenotypic parameters in individual cells.[6][7] This approach can reveal unexpected mechanisms of action and provide a more comprehensive picture of a compound's biological activity.

Principle: Cells are treated with compounds and then stained with a panel of fluorescent dyes or antibodies that label different cellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy acquires images of the treated cells, and sophisticated software analyzes these images to extract a wealth of quantitative data on cell morphology, protein localization, and organelle health.

Potential Parameters to Measure with HCS:

  • Cell cycle progression (e.g., using DNA content staining)

  • Apoptosis induction (e.g., using caspase activation or nuclear condensation markers)

  • Mitochondrial membrane potential

  • Nuclear translocation of transcription factors

  • Changes in cytoskeletal organization

Conclusion

The evaluation of piperazinone derivatives requires a systematic and tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific, mechanism-based assays. The protocols outlined in this application note provide a robust framework for characterizing the biological activity of this promising class of compounds. By combining foundational cytotoxicity assays with targeted functional screens for kinase and GPCR activity, researchers can efficiently identify lead candidates and elucidate their mechanisms of action. Furthermore, the integration of high-content screening can offer deeper insights into the complex cellular responses elicited by these novel chemical entities, ultimately accelerating their development as potential therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]

  • Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. (2015). PubMed Central. Retrieved from [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2024). Arabian Journal of Chemistry. Retrieved from [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2021). PubMed. Retrieved from [Link]

  • Novel Substituted Heteroaromatic Piperazine and Piperidine Derivatives as Inhibitors of Human Enterovirus 71 and Coxsackievirus A16. (2016). PubMed Central. Retrieved from [Link]

  • FLIPR Calcium 6 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]

  • Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (2021). ACS Publications. Retrieved from [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). Jetir.org. Retrieved from [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). PubMed Central. Retrieved from [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of anticancer piperazine derivatives of natural compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2024). PubMed Central. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. Retrieved from [Link]

  • Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017). Google Patents.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). ACS Publications. Retrieved from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2015). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • Modifications in the piperazine ring of nucleozin affects anti-influenza activity. (2022). bioRxiv. Retrieved from [Link]

  • How Does a FLIPR Calcium Assay Work?. (n.d.). United Relay. Retrieved from [Link]

  • Discovery of novel N-aryl piperazine CXCR4 antagonists. (2018). PubMed Central. Retrieved from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]

  • GPCR Signaling Assays. (n.d.). Agilent. Retrieved from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Cell-based assays. (n.d.). Drug Target Review. Retrieved from [Link]

  • Image-based high-content screening in drug discovery. (2020). PubMed. Retrieved from [Link]

  • High-content screening in drug discovery: A brief guide. (2024). Alithea Genomics. Retrieved from [Link]

  • Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (2013). PubMed Central. Retrieved from [Link]

  • Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity. (n.d.). SpringerLink. Retrieved from [Link]

  • Detection of Protein‑protein Interactions by FRET and BRET Methods. (2014). proLékaře.cz. Retrieved from [Link]

  • FLIPR Calcium 4 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]

  • Ion Channel Screening. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Methods to study Protein-Protein Interactions. (n.d.). Berthold Technologies. Retrieved from [Link]

  • Calcium assays for the FLIPR System. (n.d.). Molecular Devices. Retrieved from [Link]

  • Ion Channel Selectivity Profiling Assays. (n.d.). Charles River. Retrieved from [Link]

  • Potassium Channel Assays. (n.d.). ION Biosciences. Retrieved from [Link]

Sources

Animal models for studying the effects of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Preclinical Evaluation of Novel Piperazine Derivatives in Animal Models, Exemplified by 3-Butyl-1-methylpiperazin-2-one

Introduction

The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Derivatives of this scaffold are known for their structural versatility and diverse pharmacological activities, particularly within the central nervous system (CNS).[2] Many established drugs, including the antipsychotic clozapine, the antidepressant vortioxetine, and the anxiolytic buspirone, feature a piperazine core, highlighting its importance in modulating neurotransmitter pathways.[3][4] These compounds frequently interact with monoamine systems, such as dopamine and serotonin receptors, making them prime candidates for treating a range of neuropsychiatric disorders.[2][5]

This compound is a novel, uncharacterized derivative within this chemical class. While specific biological data for this compound is not yet publicly available, its structure suggests a potential for CNS activity. This guide, therefore, serves as a comprehensive framework for the initial preclinical characterization of this compound or similarly novel piperazine analogues. It provides a logical, hypothesis-driven pathway from foundational safety assessments to initial efficacy screening in validated animal models. The protocols outlined herein focus on evaluating potential nootropic (cognitive-enhancing) and anxiolytic effects, common therapeutic areas for piperazine-based compounds.

Part 1: Foundational Principles of Preclinical Investigation

Before commencing any in vivo studies, a robust framework grounded in ethical and scientific principles is essential. This ensures the welfare of research animals and the integrity of the data generated.

Ethical Considerations and The 3Rs

All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare. The "3Rs" principle provides a critical ethical framework:

  • Replace: Whenever possible, use non-animal methods such as in silico computational modeling or in vitro cell-based assays to answer scientific questions.[6]

  • Reduce: Use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[6]

  • Refine: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate analgesia, refining housing conditions, and choosing the most humane experimental endpoints.[6]

Hypothesis-Driven Study Design

Preclinical research should be designed to rigorously test a specific hypothesis.[7] For this compound, an initial hypothesis could be: "Given its piperazine core, this compound will exhibit CNS activity, potentially modulating cognitive function and anxiety-like behaviors in rodent models." Each experiment should be designed to directly test an aspect of this overarching hypothesis.

Preliminary In Silico and In Vitro Characterization

Prior to animal administration, preliminary screening is crucial.

  • In Silico Screening: Computational models can predict potential biological targets, ADME (Absorption, Distribution, Metabolism, Excretion) properties, and potential toxicity, helping to refine the in vivo study design.

  • In Vitro Assays: Initial cytotoxicity can be assessed in relevant cell lines (e.g., neuronal cell lines) to determine a preliminary concentration range for efficacy and toxicity. Receptor binding assays using cell membranes expressing known CNS targets (e.g., serotonin or dopamine receptor subtypes) can provide early mechanistic insights.[8]

Part 2: Compound Preparation and Administration

Systematic evaluation begins with proper handling and formulation of the test compound.

Physicochemical Properties of this compound

A clear understanding of the compound's basic properties is the first step for accurate formulation.

PropertyValueSource
CAS Number 1073556-04-3[9][10]
Molecular Formula C₉H₁₈N₂O[9][10]
Molecular Weight 170.25 g/mol [9]
Physical Form Liquid[9][10]
Purity ≥95%[10]
Protocol: Vehicle Selection and Formulation

Objective: To prepare a homogenous and stable formulation of the test compound suitable for the chosen route of administration.

Causality: The vehicle must dissolve or suspend the compound without altering its chemical structure or having pharmacological effects of its own. The choice of vehicle is critical for ensuring consistent bioavailability.

Materials:

  • This compound

  • Vehicle candidates: 0.9% Saline, 5% DMSO in saline, 0.5% Carboxymethylcellulose (CMC) in water, 10% Tween 80 in saline

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

Procedure:

  • Solubility Testing: Attempt to dissolve the compound in each potential vehicle at the highest desired concentration. Start with saline, as it is the most physiologically compatible.

  • Observation: Assess for complete dissolution or the formation of a fine, homogenous suspension. Check for precipitation over a period of 1-2 hours.

  • pH Measurement: Ensure the final formulation has a pH within a physiologically tolerable range (typically pH 6.0-8.0 for intraperitoneal or oral routes). Adjust with dilute HCl or NaOH if necessary.

  • Vehicle Selection: Choose the simplest vehicle that provides a stable and homogenous formulation. For many novel compounds, a suspension using CMC or a solution with a co-solvent like DMSO is often required.

  • Dose Preparation: Prepare fresh formulations on each day of the experiment. Calculate the required volume based on the animal's most recent body weight and the target dose (mg/kg).

G cluster_prep Compound Preparation Workflow compound Obtain Test Compound (this compound) solubility Step 1: Solubility Screening (Saline, CMC, DMSO, etc.) compound->solubility vehicle Step 2: Select Optimal Vehicle (e.g., 0.5% CMC) solubility->vehicle dose_calc Step 3: Calculate Dose Volume (Based on mg/kg and animal weight) vehicle->dose_calc formulate Step 4: Prepare Fresh Formulation (Vortex/Sonicate) dose_calc->formulate administer Step 5: Administer to Animal (e.g., Oral Gavage) formulate->administer

Caption: Workflow for compound formulation and dosing.

Route of Administration

The choice of administration route depends on the study's objective and the compound's properties.

  • Oral Gavage (p.o.): Preferred for screening studies as it mimics the intended clinical route for most drugs. It assesses oral bioavailability.

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher and more rapid systemic exposure. Useful for initial efficacy studies where ensuring target engagement is paramount.

For initial screening of this compound, oral gavage is recommended to provide data with greater clinical relevance.

Part 3: Initial Safety and Tolerability Assessment

The first in vivo step is to establish a safe dose range.

Protocol: Acute Toxicity Study (Dose-Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify overt signs of toxicity following a single administration. This protocol is adapted from the OECD 425 Guideline principles.[11]

Causality: This study is essential for selecting appropriate, non-lethal doses for subsequent pharmacokinetic and efficacy studies. It prevents animal morbidity and ensures that behavioral effects observed later are not simply side effects of toxicity.

Animals:

  • Species: C57BL/6 mice (or other standard strain)

  • Sex: Female (typically more sensitive)

  • Age: 8-10 weeks

  • Group Size: n=3-5 per group

Procedure:

  • Acclimation: Allow animals to acclimate to the facility for at least 7 days.

  • Dosing: Administer a single oral dose of the compound to one animal at a starting dose (e.g., 2000 mg/kg, a limit dose). If no toxicity is observed, this can be considered the MTD. If toxicity occurs, subsequent animals are dosed at sequentially lower or higher intervals (e.g., 300, 100, 30 mg/kg) depending on the outcome.

  • Observation Period: Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dosing. Thereafter, observe daily for 14 days.

  • Data Collection: Record body weight before dosing and on Days 7 and 14. Note any clinical signs of toxicity using a scoring sheet.

Table of Clinical Observations:

CategorySigns to Monitor
General Appearance Hunched posture, piloerection, rough fur
Behavioral Sedation, hyperactivity, stereotypy, ataxia
Autonomic Salivation, diarrhea, chromodacryorrhea (red tears)
Neurological Tremors, convulsions, loss of righting reflex

Part 4: Pharmacokinetic (PK) Profiling

Understanding how the body processes the compound is critical for interpreting efficacy data.

Rationale

A PK study answers key questions: Is the compound absorbed into the bloodstream? How quickly does it reach peak concentration? How long does it remain in circulation? This information is vital for designing efficacy studies, as it allows for the timing of behavioral tests to coincide with peak compound exposure.

Protocol: Single-Dose PK Study in Rats

Objective: To determine the basic pharmacokinetic parameters of this compound following a single oral dose.

Animals:

  • Species: Sprague-Dawley rats (cannulated, if possible, for serial sampling)

  • Sex: Male

  • Age: 10-12 weeks

  • Group Size: n=3-4 per group

Procedure:

  • Acclimation and Fasting: Acclimate animals and fast them overnight (with access to water) before dosing to standardize gut absorption.

  • Dosing: Administer a single oral dose of the compound (e.g., 10 mg/kg, a dose well below the MTD).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points. A typical schedule would be: pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate key PK parameters using appropriate software.

Table of Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is reached
AUC Area Under the Curve (total drug exposure over time)
Half-life (time for plasma concentration to decrease by 50%)

Part 5: Pharmacodynamic (PD) and Efficacy Screening

Based on the established safety and PK profile, initial efficacy can be explored. The following protocols test the hypotheses of nootropic and anxiolytic activity.

G cluster_flow Preclinical Screening Cascade start Novel Compound (this compound) safety Acute Toxicity Study (Determine MTD) start->safety pk Pharmacokinetic Study (Determine Tmax, t½) safety->pk efficacy Efficacy Screening (Nootropic & Anxiolytic Models) pk->efficacy decision Promising Results? efficacy->decision advanced Advanced Studies (Chronic Dosing, MoA) decision->advanced Yes stop Stop Development decision->stop No

Caption: Decision tree for preclinical compound progression.

Protocol: Assessment of Nootropic Effects (Scopolamine-Induced Amnesia Model)

Objective: To determine if the compound can reverse memory deficits induced by the cholinergic antagonist scopolamine.

Causality: Scopolamine blocks muscarinic acetylcholine receptors, inducing a temporary amnesic state in rodents that serves as a well-established pharmacological model for cognitive impairment.[12] A compound that reverses this deficit may have pro-cognitive or nootropic properties.

Animals:

  • Species: C57BL/6 mice

  • Sex: Male

  • Age: 8-10 weeks

  • Group Size: n=10-12 per group

Experimental Groups:

  • Vehicle + Saline

  • Vehicle + Scopolamine

  • Test Compound (e.g., 1, 3, 10 mg/kg) + Scopolamine

  • Positive Control (e.g., Donepezil) + Scopolamine

Behavioral Assay: Elevated Plus Maze (Transfer Latency) The Elevated Plus Maze (EPM) can assess spatial memory. The time it takes for a mouse to move from the open arm to the enclosed "safe" arm is recorded (transfer latency, TL).

Procedure:

  • Drug Administration: Administer the test compound or vehicle orally. After a set time (based on PK data, e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.). The Vehicle + Saline group receives saline instead of scopolamine.

  • Acquisition Trial (Day 1): 30 minutes after scopolamine injection, place each mouse at the end of an open arm, facing away from the center. Start a stopwatch and record the time taken to enter one of the closed arms with all four paws (TL). Allow the mouse to remain in the closed arm for 10 seconds before returning it to its home cage.

  • Retention Trial (Day 2): 24 hours later, place the mouse back on the open arm in the same manner and record the TL. No drugs are administered on Day 2.

  • Data Analysis: A significant increase in TL on Day 1 in the scopolamine group compared to the vehicle group confirms amnesia. A significant reduction in this TL by the test compound indicates a nootropic effect. Compare the TL on Day 2 to Day 1 for each group.

Protocol: Assessment of Anxiolytic Effects (Light-Dark Box Test)

Objective: To evaluate the potential anxiolytic (anxiety-reducing) properties of the compound.

Causality: This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between compartments.

Animals:

  • Species: BALB/c mice (a strain known for higher baseline anxiety)

  • Sex: Male

  • Age: 8-10 weeks

  • Group Size: n=10-12 per group

Experimental Groups:

  • Vehicle

  • Test Compound (e.g., 1, 3, 10 mg/kg)

  • Positive Control (e.g., Diazepam, 1-2 mg/kg, i.p.)

Procedure:

  • Drug Administration: Administer the test compound (p.o.) or positive control (i.p.) at the appropriate pre-treatment time determined by PK data (e.g., 60 minutes for p.o., 30 minutes for i.p.).

  • Test Procedure: Place the mouse in the center of the dark compartment, facing away from the opening. Allow it to explore the apparatus for 5-10 minutes.

  • Data Recording: Use an automated video-tracking system to record:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between compartments.

    • Total distance traveled (to control for general locomotor effects).

  • Data Analysis: An increase in the time spent in the light compartment and/or the number of transitions, without a significant change in total locomotion, is indicative of an anxiolytic effect.

Part 6: Data Analysis and Interpretation

  • Statistical Tests: Data should be analyzed using appropriate statistical methods. For multi-group studies, a one-way or two-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate.

  • Minimizing Bias: To ensure the internal validity of the studies, implement measures to reduce bias, such as randomization of animals to treatment groups, blinding of the experimenter to the treatment conditions during testing and data analysis, and pre-defining inclusion/exclusion criteria.[7]

Part 7: Advanced Characterization and Future Directions

If initial screening yields promising results, further investigation is warranted.

  • Mechanism of Action (MoA) Studies: Conduct receptor binding assays to identify specific molecular targets. Perform ex vivo neurochemical analysis on brain tissue from treated animals to measure changes in neurotransmitter levels (e.g., dopamine, serotonin) in relevant brain regions like the hippocampus and prefrontal cortex.

  • Chronic Dosing Studies: Evaluate the effects of repeated administration to assess the potential for tolerance or sensitization and to model long-term therapeutic use.

  • Expanded Behavioral Phenotyping: Utilize a broader range of behavioral paradigms to confirm and extend the initial findings (e.g., Morris Water Maze for spatial learning, Forced Swim Test for antidepressant-like effects).

By following this structured, multi-tiered approach, researchers can efficiently and ethically characterize the preclinical profile of novel compounds like this compound, paving the way for the development of new and improved therapeutics for CNS disorders.

References

  • López-Muñoz, F., & Alamo, C. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Bairy, K. L., et al. (2023). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Reviews in Clinical and Experimental Pharmacology. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Bairy, K. L., et al. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]

  • Raj, R., & Chawla, P. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]

  • López-Muñoz, F., & Alamo, C. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. [Link]

  • Singh, H., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Medicinal Chemistry. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Aswin, P. (2016). screening models for Nootropics and models for Alzheimer's disease. Slideshare. [Link]

  • Sena, E. S., et al. (2018). General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • Kulkarni, S. K., & Reddy, D. S. (1996). Screening of nootropics: An overview of preclinical evaluation techniques. International Journal of Pharmacy. [Link]

  • S. S. J, et al. (2012). A Study on Nootropic Effect of Daucus Carota in Animal Models. International Journal of Pharmaceutical and Clinical Research. [Link]

  • U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. [Link]

  • University of Pennsylvania. (2019). Preclinical Animal Models. University of Pennsylvania ScholarlyCommons. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2007). [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). NCBI. [Link]

Sources

Proper handling and storage of 3-Butyl-1-methylpiperazin-2-one in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 3-Butyl-1-methylpiperazin-2-one

A Guide for Safe and Effective Laboratory Use

Introduction

This compound is a substituted piperazinone compound, a class of heterocyclic scaffolds frequently utilized in medicinal chemistry and drug discovery as key synthetic intermediates. The integrity of research outcomes and, more importantly, the safety of laboratory personnel, depend on the precise and careful handling and storage of such research chemicals. This document provides a comprehensive guide grounded in established safety protocols and chemical principles, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to be self-validating, explaining the causality behind each recommendation to foster a culture of safety and scientific excellence.

Compound Profile and Hazard Identification

A foundational understanding of the physicochemical properties and potential hazards of this compound is critical before any laboratory work commences. While specific experimental data for this compound is limited, information can be extrapolated from its chemical class and available supplier data.

Physicochemical Properties

The following table summarizes the key properties of this compound.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₈N₂O[1]
Molecular Weight 170.25 g/mol [1]
Appearance Solid
InChI Key GRWAGOYADKISGI-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids
Hazard Analysis and GHS Classification

Based on supplier safety information, this compound is classified with the following hazards. Understanding these classifications is the first step in implementing appropriate safety measures.

  • H302: Harmful if swallowed (Acute Toxicity 4, Oral): Ingestion of the substance can lead to adverse health effects.

  • H317: May cause an allergic skin reaction (Skin Sensitization 1): Repeated skin contact may lead to sensitization, where subsequent exposures to even minute amounts can trigger an allergic response like a rash.[2]

Causality Behind the Hazards: The piperazine ring is a known structural motif in many biologically active compounds and can interact with various physiological pathways. The "harmful if swallowed" classification necessitates stringent protocols to prevent ingestion. Skin sensitization is a common hazard with amine-containing compounds, requiring the use of appropriate personal protective equipment to avoid direct skin contact.[2]

Long-Term Storage and Stability Management

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.[3] Piperazine derivatives can be sensitive to environmental factors, particularly moisture.[2][4]

Recommended Storage Conditions
  • Temperature: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[5][6] For many piperazine derivatives, refrigerated storage at 2-8°C is recommended to minimize degradation.[7][8]

  • Atmosphere (Hygroscopicity): Piperazine compounds are often hygroscopic, meaning they readily absorb moisture from the air.[2][9] This can compromise sample purity and weight accuracy. It is imperative to store the compound in a tightly sealed container.[10] For added protection, especially after the container has been opened, storage within a desiccator containing a drying agent like silica gel is strongly advised.[11][12]

  • Light Sensitivity: Some piperazine derivatives are light-sensitive.[2] Storing the compound in an amber vial or an opaque container will protect it from photodegradation.[3]

  • Inert Gas: For long-term storage or for particularly sensitive applications, consider flushing the container headspace with an inert gas like argon or nitrogen before sealing.[7]

Chemical Incompatibility

To prevent dangerous reactions, this compound must be stored separately from incompatible materials.[11]

  • Segregate from:

    • Strong oxidizing agents[4]

    • Strong acids, acid anhydrides, and acid chlorides[4][13]

  • Rationale: Piperazines contain basic nitrogen atoms that can react exothermically with acids.[11] Reaction with strong oxidizers can create a risk of fire or explosion.

Safe Handling Protocols

Adherence to rigorous handling protocols is non-negotiable to prevent exposure and contamination.

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood.[14][15] This is the primary engineering control to prevent inhalation of any fine powder particulates and to contain potential spills.

  • Static Electricity: Powders can be affected by static electricity, causing them to scatter and leading to contamination and exposure.[15][16] The use of an anti-static gun or anti-static weigh boats can mitigate this risk.[16]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[4][13]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Always check the manufacturer's guide for chemical compatibility. Change gloves immediately if they become contaminated.[14]

  • Body Protection: A fully fastened lab coat.

  • Respiratory Protection: Not typically required if handling within a fume hood. If weighing outside of a ventilated enclosure is unavoidable (not recommended), a NIOSH-approved respirator is necessary.[4]

Protocol: Weighing of Solid this compound

This protocol minimizes aerosol generation and ensures accurate measurement.

  • Preparation: Designate a specific work area within the chemical fume hood for handling the powder.[14] Cover the work surface with a disposable absorbent bench pad.[14]

  • Pre-Weighing: Take a clean, empty receiving vial with a secure cap and place it on the analytical balance. Tare the balance.

  • Transfer: Move the tared, capped vial and the stock container of this compound into the fume hood.

  • Aliquotting: Open the stock container inside the hood. Using a clean spatula, carefully transfer the desired amount of powder into the tared vial. Avoid creating dust.[15]

  • Sealing: Immediately and securely cap both the new vial and the stock container while still inside the fume hood.

  • Decontamination: Wipe the exterior of both containers and the spatula with a cloth lightly dampened with 70% ethanol to remove any residual powder. Dispose of the cloth as chemical waste.

  • Final Weighing: Remove the sealed vial from the fume hood and place it on the analytical balance to obtain the final, accurate weight.

Weighing_Workflow Workflow for Safely Weighing Powdered Compounds cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_final Finalization prep_area 1. Designate & Prep Work Area in Fume Hood tare_vial 2. Tare Capped Receiving Vial on Balance move_to_hood 3. Move Containers into Fume Hood tare_vial->move_to_hood transfer_powder 4. Transfer Powder to Tared Vial move_to_hood->transfer_powder seal_containers 5. Securely Cap Both Stock and New Vial transfer_powder->seal_containers decontaminate 6. Clean Exterior of Vials & Tools seal_containers->decontaminate final_weigh 7. Weigh Sealed Vial Outside Hood decontaminate->final_weigh

Figure 1. Step-by-step workflow for the safe weighing of this compound.

Emergency Procedures

Pre-planning is essential for responding safely to accidents.[17] All personnel should know the location of emergency eyewashes, safety showers, and spill kits.[18]

Spill Response

The response depends on the size and location of the spill.[19]

  • Minor Spill (Contained, in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material or a spill kit to contain and collect the powder.[20] Avoid dry sweeping, which can create dust.[16]

    • Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.[18]

    • Decontaminate the spill area with a suitable solvent followed by soap and water.[18]

  • Major Spill (Outside Fume Hood, Large Quantity):

    • Evacuate the immediate area.[20]

    • Notify your laboratory supervisor and institutional Environmental Health & Safety (EHS) office immediately.[17]

    • Prevent others from entering the contaminated area.

    • Await the arrival of the trained emergency response team.

Spill_Decision_Tree Decision Tree for Chemical Spills spill Chemical Spill Occurs assess Assess Hazard: - Location? - Quantity? - Immediate Danger? spill->assess minor Minor Spill (Small, Contained, No Immediate Danger) assess->minor Low Risk major Major Spill (Large, Uncontained, Immediate Danger) assess->major High Risk self_clean Trained Lab Personnel Clean Up Using Spill Kit and Proper PPE minor->self_clean notify_ehs 1. Evacuate Area 2. Alert Supervisor & EHS 3. Await Response Team major->notify_ehs

Figure 2. Decision-making process for responding to a chemical spill.
First Aid for Exposure

Immediate and correct first aid can significantly reduce the harm from chemical exposure.

  • Skin Contact: Immediately remove contaminated clothing.[18] Flush the affected skin with copious amounts of water for at least 15 minutes.[17] Seek medical attention, especially if irritation or a rash develops.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[20]

  • Collect waste in a clearly labeled, sealed, and puncture-resistant container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google Cloud.
  • Best Practices for Chemical Storage in Research Labs.Apollo Scientific.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders.University of Washington Environmental Health & Safety.
  • Toxic Powder Weighing.Weill Cornell Medicine Environmental Health and Safety.
  • Guidelines for Safe Handling of Powders and Bulk Solids.American Institute of Chemical Engineers (AIChE).
  • Piperazine Safety D
  • Weighing Hazardous Powders in the Laboratory.University of California, Santa Barbara Environmental Health & Safety.
  • A Comprehensive Guide to Safe Powder Handling.psi-bfm.com.
  • (3R)-3-isobutyl-1-methyl-piperazin-2-one.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals.Ibis Scientific, LLC.
  • PIPERAZINE HEXAHYDRATE FOR SYNTHESIS Safety D
  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Safety Data Sheet for a Hygroscopic Compound.MilliporeSigma.
  • (R)-3-Methylpiperazin-2-one Chemical Properties.LookChem.
  • Spill Control/Emergency Response.Oakland University Environmental Health and Safety.
  • Chemical Spill Procedures.Princeton University Environmental Health and Safety.
  • Safety Data Sheet for (S)-1-Boc-3-methylpiperazine.Sigma-Aldrich.
  • Chemical Spill Procedures.University of Toronto Environmental Health & Safety.
  • 1-Methylpiperazine Safety D
  • Chemical Spill Response Procedure.University of Manitoba Environmental Health and Safety.
  • 1-(2-Pyrimidinyl)
  • Piperazine Safety D
  • (S)
  • This compound, AldrichCPR.Sigma-Aldrich.

Sources

Formulating 3-Butyl-1-methylpiperazin-2-one for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the systematic formulation of 3-Butyl-1-methylpiperazin-2-one for preclinical in vivo evaluation, focusing on strategies to overcome solubility challenges and ensure reliable compound exposure.

Introduction: The Bridge from Benchtop to In Vivo Model

This compound is a heterocyclic compound representative of novel chemical entities that frequently emerge from drug discovery campaigns. While such molecules may exhibit promising in vitro potency, their progression is often hindered by suboptimal physicochemical properties, most notably poor aqueous solubility. The inability to achieve adequate and consistent drug concentrations in vivo can lead to misleading pharmacokinetic and pharmacodynamic data, potentially causing a promising candidate to be unjustly abandoned.

This document serves as a comprehensive guide for the research scientist tasked with formulating this compound for parenteral administration in preclinical animal models. We eschew a one-size-fits-all template, instead presenting a logical, decision-based workflow that begins with fundamental characterization and progresses through systematic vehicle screening to the selection of a stable, well-tolerated, and effective formulation. The causality behind each experimental choice is explained, providing a framework for troubleshooting and adaptation.

Part 1: Foundational Physicochemical Characterization

Before any formulation work begins, a baseline understanding of the molecule's properties is paramount. This pre-formulation assessment dictates the entire development strategy. While specific experimental data for this compound is not extensively published, we present a typical profile for a molecule of this class to guide the user's own characterization efforts.

Rationale: This initial data-gathering phase is a critical investment. Attempting to formulate a compound without understanding its solubility, pKa, and lipophilicity is inefficient and likely to fail. These parameters inform whether simple solutions, pH adjustments, or more complex systems like co-solvents or complexing agents will be necessary.[1][2]

Table 1: Essential Physicochemical Properties of this compound (Representative Data)

ParameterRepresentative ValueExperimental MethodFormulation Implication
Molecular Formula C₉H₁₈N₂O[3][4]Mass SpectrometryN/A
Molecular Weight 170.25 g/mol [3][4]Mass SpectrometryUsed for all concentration calculations.
Appearance Liquid or low-melting solid[3]Visual InspectionDictates handling procedures for weighing and dispensing.
Aqueous Solubility <0.1 mg/mL (at pH 7.4)Shake-Flask MethodThe primary challenge; requires solubility enhancement.[2]
LogP (calculated) ~1.5 - 2.5In silico predictionIndicates moderate lipophilicity; suggests potential for solubility in organic co-solvents or lipid systems.
pKa (predicted) ~7.0 - 8.0 (basic)Potentiometric Titration / In silicoThe presence of a basic nitrogen suggests that pH adjustment could be a viable strategy to form a more soluble salt.

Part 2: A Systematic Workflow for Formulation Development

The formulation process should not be random. It is a systematic screening and optimization funnel designed to identify the simplest, safest, and most effective vehicle for the intended in vivo study. The workflow below illustrates this logical progression.

formulation_workflow cluster_preform Phase 1: Pre-formulation cluster_screen Phase 2: Vehicle Screening cluster_optimize Phase 3: Optimization & Stability cluster_select Phase 4: Final Selection char Physicochemical Characterization sol_screen Solubility Screening (Tier 1 & 2 Vehicles) char->sol_screen Guides Strategy lead_dev Lead Formulation Development sol_screen->lead_dev Identifies Lead(s) stability Short-Term Stability Testing lead_dev->stability Verifies Robustness tolerability Local Tolerability (Pilot Study) stability->tolerability Proceed if Stable final Final Formulation for PK/PD Studies tolerability->final Proceed if Tolerated

Caption: Decision workflow for preclinical formulation development.

Part 3: Experimental Protocols

The following protocols provide step-by-step methodologies for the key phases of the formulation workflow.

Protocol 1: Tiered Solubility Screening

Objective: To efficiently screen a variety of pharmaceutically acceptable vehicles to identify promising strategies for solubilizing this compound.

Expertise Note: We employ a tiered approach. Tier 1 includes simple aqueous vehicles. Only if these fail do we move to more complex Tier 2 vehicles like co-solvents, surfactants, and complexing agents. This conserves time and resources, prioritizing simpler formulations which are often better tolerated in vivo.[1]

Materials:

  • This compound

  • Tier 1 Vehicles: Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS) pH 7.4

  • Tier 2 Vehicles: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Tween® 80, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vortex mixer, orbital shaker, centrifuge, HPLC system

Methodology:

  • Preparation of Vehicle Stocks: Prepare aqueous solutions of the Tier 2 excipients (e.g., 10% Tween® 80 in water, 30% PEG 400 in saline, 40% HP-β-CD in water).

  • Equilibrium Solubility Measurement (Shake-Flask Method): a. Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each test vehicle in a microfuge tube. b. Vortex vigorously for 1 minute to ensure thorough wetting and suspension. c. Incubate on an orbital shaker at room temperature for 18-24 hours to allow the system to reach equilibrium. d. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved compound. e. Carefully collect the supernatant. Crucially, ensure no solid material is transferred. f. Dilute the supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a calibrated HPLC method.

  • Data Presentation: Summarize the results in a clear table.

Table 2: Representative Solubility Screening Data

Vehicle CompositionTarget Dose Achieved? (e.g., 5 mg/mL)Solubility (mg/mL)Observations
Tier 1
0.9% SalineNo<0.1Insoluble, suspension
D5WNo<0.1Insoluble, suspension
Tier 2
30% PEG 400 in SalineNo2.1Clear solution, viscous
10% Tween® 80 in WaterYes6.5Clear solution, slight foaming
40% HP-β-CD in WaterYes12.8Clear solution

Trustworthiness Check: The shake-flask method is an industry-standard approach for determining equilibrium solubility. Running samples for at least 18 hours helps ensure true equilibrium is reached, making the data reliable for decision-making.

Protocol 2: Preparation of a Lead Formulation (HP-β-CD Example)

Objective: To prepare a sterile, injectable solution of this compound at a target concentration of 5 mg/mL using HP-β-CD, based on the screening data from Protocol 1.

Expertise Note: Cyclodextrins are often chosen as lead excipients because they can significantly increase the solubility of lipophilic compounds by forming inclusion complexes, while generally being well-tolerated in preclinical species.[2][5] The hydrophobic interior of the cyclodextrin molecule encapsulates the drug, while the hydrophilic exterior ensures solubility in the aqueous vehicle.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, low endotoxin grade)

  • Sterile Water for Injection (WFI)

  • Magnetic stirrer and stir bar

  • Analytical balance, sterile vials

  • 0.22 µm sterile syringe filter (PVDF or similar low-protein binding)

Methodology:

  • Vehicle Preparation: To make 10 mL of a 40% HP-β-CD vehicle, weigh 4.0 g of HP-β-CD. Add it to a beaker containing ~8 mL of WFI. Stir gently with a magnetic stir bar until fully dissolved. The solution will be clear but noticeably viscous.

  • Final Volume Adjustment: Carefully add WFI to bring the final volume to exactly 10.0 mL.

  • API Incorporation: Weigh 50 mg of this compound (for a final concentration of 5 mg/mL).

  • Dissolution: Slowly add the compound to the stirring HP-β-CD vehicle. Continue stirring. If dissolution is slow, gentle warming (35-40°C) or brief sonication can be applied to expedite the process. Stir until the solution is completely clear with no visible particulates.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, sealed vial. This step both sterilizes the final product and removes any potential micro-particulates.

  • QC Check: Before use, perform a final visual inspection against a light and dark background to ensure the solution is free of particulates. Confirm the concentration via HPLC if required by the study protocol.

Protocol 3: Short-Term "Bench-Top" Stability

Objective: To ensure the formulation remains stable (i.e., the compound does not precipitate) for the duration of a typical dosing experiment.

Methodology:

  • Prepare the lead formulation as described in Protocol 2.

  • Keep the vial at ambient room temperature on the lab bench.

  • At time points T=0, 2, 4, and 8 hours, withdraw a small aliquot.

  • Visually inspect for any signs of precipitation, cloudiness, or color change.

  • (Optional but recommended) Analyze the T=8h sample by HPLC to confirm the concentration has not decreased by more than 10% from the T=0 value.

Part 4: Final Considerations for In Vivo Success

  • Tolerability is Key: Before initiating a large-scale efficacy study, it is crucial to administer the final formulation to a small cohort of animals (n=2-3) and monitor them closely for any signs of adverse local reactions (e.g., swelling, redness at the injection site) or systemic distress. A formulation is only useful if it is well-tolerated.

  • Route of Administration: The choice of vehicle can be dependent on the route. For intravenous (IV) administration, co-solvents like PEG 400 must be used with caution and at appropriate concentrations to avoid hemolysis. Subcutaneous (SC) or intraperitoneal (IP) routes may tolerate more complex vehicles.

  • Pharmacokinetics: The primary goal of formulation is to achieve consistent and predictable drug exposure. A pilot pharmacokinetic (PK) study is the ultimate validation of your formulation, confirming that it delivers the compound to the systemic circulation in a reliable manner.

References

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC - NIH URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: PMC - PubMed Central URL: [Link]

  • Title: tert-Butyl 3-methylpiperazine-1-carboxylate Source: PubChem URL: [Link]

  • Title: Synthesis method of chiral piperazinone derivative Source: Google Patents URL

Sources

Application Notes & Protocols: The Role of Substituted Piperazines in Modern Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Piperazine Scaffold - A Privileged Structure in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and neuroscience.[1][2] Its unique structural and physicochemical properties—conformational flexibility, ability to engage in various non-covalent interactions, and capacity to be substituted at the N1 and N4 positions—allow for the creation of vast chemical libraries with finely tuned pharmacological profiles.[1] This versatility has made piperazine derivatives a cornerstone in the development of drugs targeting the central nervous system (CNS), leading to breakthrough treatments for a wide array of psychiatric and neurological disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease.[2][3][4]

This guide provides an in-depth exploration of the applications of substituted piperazines in neuroscience research. It is designed for researchers, scientists, and drug development professionals, offering not just a review of their mechanisms but also detailed, field-proven protocols for their evaluation. We will delve into the causality behind experimental choices, present self-validating protocols, and provide visual aids to clarify complex pathways and workflows.

Section 1: Mechanism-Based Applications in Neurotransmitter Systems

Substituted piperazines exert their effects by modulating the activity of key neurotransmitter systems. Their chemical structure allows them to be tailored for high affinity and selectivity towards specific G protein-coupled receptors (GPCRs), particularly those for serotonin (5-HT) and dopamine (DA).

Modulators of the Serotonergic (5-HT) System: The Arylpiperazines

Arylpiperazines are a major class of piperazine derivatives characterized by an aryl group attached to one of the piperazine nitrogens.[5] These compounds are renowned for their interaction with serotonin receptors and are central to the treatment of anxiety and depressive disorders.[6]

Mechanism Deep Dive: Buspirone

Buspirone is a classic example of an arylpiperazine used to treat generalized anxiety disorder.[7][8] Its primary mechanism is complex but centers on its activity as a high-affinity partial agonist at 5-HT₁ₐ receptors.[9][10]

  • At Presynaptic 5-HT₁ₐ Autoreceptors (in the Dorsal Raphe): Buspirone acts as a full agonist, which initially suppresses the firing of serotonergic neurons.[7][9] This leads to a temporary decrease in serotonin release.

  • At Postsynaptic 5-HT₁ₐ Receptors (in the Hippocampus, Cortex): It acts as a partial agonist, meaning it provides a modulatory effect, preventing both overstimulation and under-stimulation of the receptor.[8][11]

Over time, the sustained agonism at autoreceptors leads to their desensitization, ultimately increasing the overall firing rate and serotonergic tone, which is believed to mediate its anxiolytic effects without causing sedation or dependence.[7] Buspirone also exhibits weak antagonist activity at dopamine D₂ receptors.[8][11]

Featured Protocol 1: In Vitro Characterization using a GPCR Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a novel substituted piperazine compound for the human 5-HT₁ₐ receptor. This is a foundational assay to establish target engagement.

Causality: A radioligand binding assay is chosen for its sensitivity and ability to provide quantitative data on the direct interaction between a compound and its receptor target.[12] By competing with a known high-affinity radioligand, we can accurately calculate the affinity of our unlabeled test compound.

Methodology:

  • Preparation of Membranes:

    • Use commercially available cell membranes from HEK293 or CHO cells stably overexpressing the human 5-HT₁ₐ receptor.[13]

    • Thaw membranes on ice and dilute to a final protein concentration of 5-10 µ g/well in binding buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of membrane preparation + 50 µL of radioligand ([³H]-8-OH-DPAT, final concentration ~0.5 nM) + 50 µL of binding buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM serotonin) to saturate all specific binding sites.

    • Test Compound Wells: Add 50 µL of membrane preparation + 50 µL of radioligand + 50 µL of the test piperazine compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding to reach equilibrium.[12]

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a GF/B glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with 3 mL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove residual unbound radioligand.

  • Quantification:

    • Dry the filter mat and place it in a scintillation bag with 4 mL of scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Self-Validation System: The inclusion of total binding and NSB wells is critical. A high signal-to-noise ratio (Total Binding / NSB > 10) validates the assay window. A known reference compound (e.g., unlabeled buspirone) should be run in parallel to ensure the assay is performing within expected parameters.

Modulators of the Dopaminergic (DA) System: Atypical Antipsychotics

The piperazine moiety is a key structural feature in many second-generation ("atypical") antipsychotic drugs used to treat schizophrenia and bipolar disorder.[3][14] These compounds often exhibit a complex pharmacology, interacting with multiple dopamine and serotonin receptors.

Mechanism Deep Dive: Aripiprazole

Aripiprazole is a widely prescribed atypical antipsychotic notable for its unique "dopamine system stabilizer" profile.[15] Unlike first-generation antipsychotics that are pure D₂ receptor antagonists, aripiprazole is a partial agonist at the dopamine D₂ receptor.[14][16]

  • In Hyperdopaminergic States (e.g., Mesolimbic Pathway in Psychosis): Aripiprazole acts as a functional antagonist. Its lower intrinsic activity compared to dopamine reduces overstimulation of D₂ receptors, alleviating positive symptoms like hallucinations.[15]

  • In Hypodopaminergic States (e.g., Mesocortical Pathway): It acts as a functional agonist, providing sufficient D₂ receptor stimulation to improve negative and cognitive symptoms.[15]

This stabilizing action is complemented by partial agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors, which contributes to its atypical profile and lower risk of extrapyramidal side effects and hyperprolactinemia.[16][17][18]

Featured Diagram 1: Aripiprazole's Mechanism of Action

cluster_0 Hyperdopaminergic State (Mesolimbic) cluster_1 Hypodopaminergic State (Mesocortical) High_DA High Dopamine D2R_Hyper D2 Receptor High_DA->D2R_Hyper Overstimulation Response_Hyper Reduced Neuronal Firing (Antagonist Effect) D2R_Hyper->Response_Hyper Arip_Hyper Aripiprazole (Partial Agonist) Arip_Hyper->D2R_Hyper Displaces DA, Lower Intrinsic Activity Low_DA Low Dopamine D2R_Hypo D2 Receptor Low_DA->D2R_Hypo Understimulation Response_Hypo Increased Neuronal Firing (Agonist Effect) D2R_Hypo->Response_Hypo Arip_Hypo Aripiprazole (Partial Agonist) Arip_Hypo->D2R_Hypo Provides Stimulation

Caption: Aripiprazole stabilizes dopamine signaling.

Multi-Target-Directed Ligands (MTDLs)

The complexity of neurodegenerative diseases like Alzheimer's has spurred the development of Multi-Target-Directed Ligands (MTDLs), where a single molecule is designed to interact with multiple pathological targets.[19][20] The piperazine scaffold is exceptionally well-suited for creating MTDLs due to the ease with which different pharmacophores can be attached to its N1 and N4 positions.[21][22]

For Alzheimer's research, piperazine-based MTDLs have been designed to simultaneously inhibit acetylcholinesterase (AChE), inhibit amyloid-beta (Aβ) aggregation, and modulate monoamine oxidase B (MAO-B).[19][23] This approach aims to provide a synergistic therapeutic effect that single-target agents cannot achieve.

Section 2: Application in Preclinical Behavioral Models

Once a compound's in vitro profile is established, its functional effects must be validated in vivo. Behavioral models in rodents are essential for assessing the therapeutic potential of novel piperazine derivatives for anxiety, depression, and psychosis.

Anxiety Models: The Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic (anxiety-reducing) effects of a test compound.

Causality: The EPM test is based on the innate conflict in rodents between their drive to explore a novel environment and their aversion to open, elevated spaces.[24][25] Anxiolytic compounds, like buspirone, decrease the aversion to the open arms, leading to increased exploration (more time spent and more entries into the open arms).[26]

Featured Protocol 2: Elevated Plus Maze (EPM) Test

Apparatus: A plus-shaped maze elevated from the floor, with two opposing "open" arms and two opposing "closed" arms (with high walls).[26][27]

Methodology:

  • Acclimation: Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the test to reduce stress from handling and novelty.[25]

  • Drug Administration: Administer the test piperazine compound or vehicle control (e.g., saline) via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[26]

    • Allow the animal to freely explore the maze for a 5-minute session.[24][26]

    • Record the session using an overhead video camera connected to tracking software.

  • Data Analysis: The software automatically scores key parameters:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Interpretation: A significant increase in the time spent and/or number of entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect. The locomotor data is a crucial internal control to rule out confounding effects of hyperactivity.

Self-Validation System: A positive control group treated with a known anxiolytic (e.g., diazepam or buspirone) should be included to validate the sensitivity of the model. The maze must be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.[26]

Depression Models: The Forced Swim Test (FST)

Objective: To screen for antidepressant-like activity.

Causality: The FST is a model of behavioral despair. When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, making only the minimal movements necessary to stay afloat.[28][29] This immobility is interpreted as a passive, depression-like state. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors (swimming, climbing) and reduce the time spent immobile.[28][30]

Featured Protocol 3: Forced Swim Test (FST) in Mice

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[31]

Methodology:

  • Acclimation: Habituate mice to the testing room for at least 60 minutes.[28]

  • Drug Administration: Administer the test compound or vehicle control. For many antidepressants, a sub-chronic dosing regimen may be required.

  • Test Procedure:

    • Gently place the mouse into the water-filled cylinder.[31]

    • The test session typically lasts for 6 minutes.[29][31]

    • Record the session from the side for later manual or automated scoring.

  • Data Analysis:

    • The first 2 minutes are often considered an acclimation period and are excluded from the analysis.[28]

    • During the final 4 minutes, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[28]

  • Interpretation: A significant decrease in the duration of immobility compared to the vehicle-treated group suggests antidepressant-like activity.

Self-Validation System: A positive control group (e.g., treated with fluoxetine) is essential. Water temperature must be kept constant, and the water should be changed between animals or after a set number to prevent confounding effects from stress hormones or soiling.[28][32]

Section 3: Data Synthesis and Interpretation

A critical aspect of neuroscience research is synthesizing data from multiple assays to build a comprehensive pharmacological profile of a compound.

Comparative Pharmacology of Representative Piperazines

The table below summarizes the receptor binding affinities (Kᵢ, in nM) for two prominent substituted piperazines, highlighting their distinct profiles. Lower Kᵢ values indicate higher binding affinity.

CompoundPrimary IndicationD₂ (Kᵢ, nM)5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)α₁-adrenergic (Kᵢ, nM)
Aripiprazole Schizophrenia, Bipolar0.341.73.457
Buspirone Anxiety434145542

Data compiled from multiple sources for illustrative purposes. Actual values may vary between studies.[7][16][33]

This data clearly illustrates why Aripiprazole is a potent antipsychotic (high affinity for D₂) and Buspirone is primarily an anxiolytic (high affinity for 5-HT₁ₐ with much lower D₂ affinity).[7][16]

Featured Diagram 2: Drug Discovery & Validation Workflow

cluster_workflow Piperazine Compound Development Pipeline start Compound Design (e.g., MTDL Strategy) synthesis Chemical Synthesis start->synthesis in_vitro In Vitro Screening - Receptor Binding Assays - Functional Assays (cAMP) synthesis->in_vitro lead_id Lead Identification (Potency, Selectivity) in_vitro->lead_id lead_id->synthesis Iterative Optimization in_vivo In Vivo Behavioral Models - EPM (Anxiety) - FST (Depression) lead_id->in_vivo Promising Leads adme_tox ADME/Tox Studies in_vivo->adme_tox candidate Preclinical Candidate adme_tox->candidate

Caption: From concept to preclinical candidate.

Conclusion: The Future of Piperazines in Neuroscience

The substituted piperazine scaffold remains a highly valuable and versatile tool in neuroscience drug discovery. Its adaptability allows for the creation of compounds with highly specific or broadly multi-targeted profiles. Current research continues to explore novel piperazine derivatives for treating complex conditions like cognitive deficits in schizophrenia, neurodegenerative diseases, and treatment-resistant depression.[4][34][35] The protocols and principles outlined in this guide provide a robust framework for researchers to effectively characterize these next-generation compounds and unlock their full therapeutic potential.

References

  • Buspirone. (n.d.). In Wikipedia. Retrieved January 20, 2026.
  • Aripiprazole: pharmacology, efficacy, safety and tolerability. (2005). PubMed.
  • Buspirone: review of its pharmacology and current perspectives on its mechanism of action. (1986). PubMed.
  • Buspirone Mechanism of Action | How It Works to Tre
  • Aripiprazole. (n.d.). In Wikipedia. Retrieved January 20, 2026.
  • Elevated plus maze protocol. (2023). protocols.io.
  • Buspirone: an update on a unique anxiolytic agent. (1991). PubMed.
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol.
  • What is the mechanism of Buspirone Hydrochloride? (2024).
  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020). Psychopharmacology Institute.
  • Aripiprazole: Uses, Dosage, Side Effects, Warnings. (2025). Drugs.com.
  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.). Mouse Behavior.
  • Elev
  • Elev
  • Forced Swim Test in Mice. (n.d.). UCSF IACUC.
  • Aripiprazole: Pharmacology, efficacy, safety and tolerability. (2025).
  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries.
  • Forced Swim Test v.3. (n.d.). University of Notre Dame.
  • The Mouse Forced Swim Test. (n.d.). PMC - NIH.
  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Design strategy used to produce piperazine-based multi-target directed ligands (MTDLs). (n.d.).
  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to tre
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2023). PubMed.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC - NIH.
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. (2025).
  • Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. (2015). PubMed.
  • New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. (2019). PubMed.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.
  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (1985). PubMed.
  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices.
  • 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents. (n.d.). PubMed.
  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. (n.d.). PubMed.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.).
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. (n.d.). PubMed Central.
  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed Central.
  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (n.d.). NIH.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI.
  • Rational Design of Multitarget-Directed Ligands: Strategies and Emerging Paradigms. (2019).
  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. (n.d.). PMC - PubMed Central.
  • In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. (n.d.). Benchchem.
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PMC - PubMed Central.
  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (n.d.). MDPI.
  • Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. (n.d.). Bentham Science.
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2025).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Butyl-1-methylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic yield and purity.

Introduction

This compound is a substituted piperazinone, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] Optimizing its synthesis is crucial for ensuring a reliable and efficient supply for drug discovery and development pipelines. This guide addresses common issues encountered during a typical two-stage synthesis: the formation of the 3-butylpiperazin-2-one core followed by N-methylation.

General Synthetic Workflow

A common and logical approach to synthesizing this compound involves a multi-step process that requires careful control over reaction conditions at each stage. The following diagram outlines a generalized workflow.

cluster_0 Phase 1: Piperazinone Core Synthesis cluster_1 Phase 2: N-Alkylation & Purification A Starting Materials (e.g., N-Boc-ethanolamine, Norleucine Methyl Ester) B Reductive Amination A->B Reducing Agent (e.g., NaBH(OAc)₃) C Deprotection & Cyclization B->C Acid or H₂/Pd-C D Intermediate: 3-Butylpiperazin-2-one C->D Spontaneous or Base-catalyzed E N-Methylation D->E Methylating Agent (e.g., MeI, (Me)₂SO₄) + Base (e.g., NaH) F Purification (Column Chromatography) E->F Crude Product G Final Product: This compound F->G Pure Product H Analysis (NMR, LC-MS, HPLC) G->H QC

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My overall yield is very low or I've isolated no product. What are the likely causes?

Low yield is the most common issue and can arise at any stage. A systematic approach is required to diagnose the problem.

Answer:

Start by analyzing the crude reaction mixture (CRM) from each step using techniques like TLC or LC-MS to determine if the issue lies in the cyclization, the N-methylation, or the workup/purification.

Potential Cause A: Failed Cyclization to 3-Butylpiperazin-2-one

The formation of the piperazinone ring is a critical step. Failure here is often due to incomplete precursor formation or inefficient ring closure. A tandem reductive amination followed by cyclization is an effective method, but requires careful control.[3]

  • Inefficient Reductive Amination: The initial coupling of an amino aldehyde equivalent with an amino acid ester (e.g., norleucine methyl ester) may be incomplete.

    • Solution: Ensure your reducing agent (e.g., sodium triacetoxyborohydride) is fresh and anhydrous. Run the reaction under an inert atmosphere (N₂ or Argon). Monitor the formation of the diamine intermediate by LC-MS before proceeding.

  • Failed Deprotection/Cyclization: If using a protecting group like Cbz (benzyloxycarbonyl), its removal is required to free the amine for cyclization.[4]

    • Solution: For Cbz deprotection, ensure your Palladium on carbon (Pd/C) catalyst is active. If the reaction stalls, the catalyst may be poisoned. Filter the reaction mixture through celite and add fresh catalyst. The cyclization of the resulting amino ester is often spontaneous but can be gently heated or catalyzed with a non-nucleophilic base if slow.

Potential Cause B: Incomplete N-Methylation

The N-H of the piperazinone amide is weakly acidic, requiring a sufficiently strong base for deprotonation before methylation.

  • Insufficient Base Strength: Common carbonate bases (K₂CO₃, Cs₂CO₃) may not be strong enough for complete deprotonation, leading to a stalled reaction.

    • Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. This ensures near-quantitative formation of the amide anion for subsequent alkylation.

  • Inactive Methylating Agent: Methyl iodide can degrade over time. Dimethyl sulfate is highly toxic and moisture-sensitive.

    • Solution: Use a fresh, properly stored bottle of your methylating agent. Consider adding it slowly at 0 °C to control any exotherm, especially on a larger scale.

Potential Cause C: Product Degradation or Loss During Workup

The product is a relatively polar, water-soluble small molecule. It can be lost during aqueous extractions.

  • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with NaCl to reduce the solubility of your product. Back-extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

The following diagnostic workflow can help pinpoint the source of low yield.

A Problem: Low Overall Yield B Analyze CRM of N-Methylation Step by LC-MS or TLC A->B C Is 3-Butylpiperazin-2-one (Starting Material) Present? B->C D Issue is N-Methylation. - Check base strength (use NaH). - Check methylating agent quality. - Ensure anhydrous conditions. C->D Yes E Is Desired Product Present in CRM? C->E No F Issue is Purification/Workup. - Check extraction pH. - Back-extract aqueous layers. - Check column chromatography conditions. E->F Yes G Issue is Cyclization Step. - Verify precursor structure. - Check deprotection/cyclization conditions. - Re-run and monitor precursor formation. E->G No

Caption: Troubleshooting workflow for diagnosing the cause of low product yield.

Question 2: My final product is impure. I see multiple spots on TLC and extra peaks in my NMR. What are these impurities?

Answer:

Impurity profiles can reveal much about what went wrong. The most common impurities are unreacted starting materials, over-methylated byproducts, or diastereomers if chiral starting materials were used without stereochemical control.

  • Unreacted 3-Butylpiperazin-2-one: This is the most common impurity, resulting from incomplete N-methylation (see Question 1). It is more polar than the product and will have a lower Rf on a normal-phase TLC plate.

  • Over-methylation Byproduct: It is possible, though less common, to methylate the second nitrogen (N4) if the reaction conditions are too harsh or if a large excess of methylating agent is used, especially if N4 is unprotected. This byproduct would be less polar than the desired product.

  • Residual Solvents: Solvents with high boiling points like DMF or DMSO can be difficult to remove.

    • Solution: If using high-boiling solvents, ensure you are using a high-vacuum pump and consider gentle heating (<40°C) to remove them. For residual DMF, co-evaporation with toluene or heptane can be effective.

  • Purification Strategy: Standard silica gel chromatography is typically effective for purification.[5]

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. For example, begin with 100% hexanes and gradually increase the ethyl acetate concentration.

    • Detection: The amide carbonyl may not be strongly UV-active. Stain the TLC plate with potassium permanganate (KMnO₄) for visualization.

Question 3: The N-methylation step is not going to completion. How can I optimize it?

Answer:

Optimizing the N-methylation requires a careful balance of base, solvent, temperature, and stoichiometry. The key is achieving complete deprotonation of the N1 amide without promoting side reactions.

  • Base Selection: The pKa of a secondary amide N-H is typically around 17. A base with a conjugate acid pKa significantly higher than this is required. Sodium hydride (pKa of H₂ ≈ 36) is an excellent choice.

  • Solvent: The solvent must be aprotic and able to dissolve the starting material and the intermediate anion. Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are standard choices. Ensure they are truly anhydrous, as water will quench the base.

  • Temperature Control: Add the base (NaH) to the solution of the piperazinone at 0 °C to control the initial deprotonation. After stirring for 15-30 minutes, add the methylating agent at the same temperature before allowing the reaction to slowly warm to room temperature.

  • Stoichiometry: Use a slight excess of both the base and the methylating agent (e.g., 1.1 to 1.2 equivalents each) to drive the reaction to completion.

The following table summarizes recommended conditions for optimizing this critical step.

ParameterCondition 1 (Mild)Condition 2 (Standard)Condition 3 (Forcing)Rationale
Base K₂CO₃NaH NaHNaH is required for complete deprotonation of the amide.[6]
Solvent AcetonitrileTHF (anhydrous) DMF (anhydrous)THF and DMF are polar aprotic solvents that facilitate SN2 reactions.
Methylating Agent Methyl IodideMethyl Iodide Dimethyl SulfateMethyl iodide is generally effective and easier to handle than dimethyl sulfate.
Equivalents (Base/MeI) 1.5 / 1.51.1 / 1.1 1.2 / 1.2A slight excess drives the reaction without excessive side products.
Temperature 60-80 °C0 °C to RT 0 °C to RTLow temperature addition controls exotherms and improves selectivity.
Typical Yield < 50%> 90% > 90%Optimized conditions significantly improve conversion.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with?

For laboratory-scale synthesis, a convergent route using a reductive amination between a protected aminoacetaldehyde derivative and a norleucine ester, followed by deprotection, cyclization, and N-methylation, offers high flexibility and control.[3][4] This approach allows for the introduction of diversity at the 3-position if needed.

Q2: How can I effectively monitor the reaction progress?

A combination of techniques is recommended for robust reaction monitoring.

TechniqueStage of UseInformation Provided
TLC All stagesQuick check for consumption of starting material and formation of new, more/less polar spots.
LC-MS All stagesConfirms the mass of the starting material, intermediates, and final product. Essential for identifying byproducts.
¹H NMR After workupProvides structural confirmation of the isolated product and helps identify impurities.[7]
Chiral HPLC If using chiral starting materialsDetermines the enantiomeric or diastereomeric excess of the product.[8]
Q3: What are the critical safety considerations for this synthesis?
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere in a fume hood. Quench any excess NaH carefully by slowly adding isopropanol or ethanol at 0 °C.

  • Methylating Agents: Methyl iodide and especially dimethyl sulfate are toxic and potential carcinogens. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reductive Amination: The reagents can be moisture-sensitive. The reaction should be performed in a well-ventilated area.

Detailed Experimental Protocol: N-Methylation of 3-Butylpiperazin-2-one

This protocol describes a robust method for the N-methylation step, assuming the successful synthesis of the 3-butylpiperazin-2-one precursor.

Materials:

  • 3-Butylpiperazin-2-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (MeI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-butylpiperazin-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the sodium hydride (1.1 eq) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the resulting slurry to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add methyl iodide (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., gradient elution with 20% to 50% ethyl acetate in hexanes) to afford this compound as a liquid.[9]

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426. Available from: [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available from: [Link]

  • Reisman, S. E., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. Available from: [Link]

  • Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF on ResearchGate. Available from: [Link]

  • Reisman, S. E., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. Available from: [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8423-8427. Available from: [Link]

  • Fässler, J., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-279. Available from: [Link]

  • Reisman, S. E., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available from: [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters, 4(8), 1201-1204. Available from: [Link]

  • De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(5), 531-550. Available from: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. (2020). Google Patents.
  • Weipert, E. A. (1964). US3154553A - Methylation of piperazines. Google Patents.
  • Al-Hourani, B., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(19), 5988. Available from: [Link]

  • Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 114-117. Available from: [Link]

  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Butyl-1-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this and related piperazinone derivatives. Our approach is grounded in extensive laboratory experience and established chemical principles to ensure you achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a substituted piperazinone, a class of compounds frequently utilized as scaffolds in medicinal chemistry. The presence of two nitrogen atoms, one of which is part of a lactam, and a flexible butyl group imparts specific physicochemical properties that influence the choice of purification strategy. Its basicity and potential for hydrogen bonding can lead to challenges such as difficult crystallization and problematic chromatographic behavior. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthesis pathways for similar piperazinones, such as the cyclization of a diamine precursor, can introduce specific impurities.[1][2] Potential contaminants to be aware of include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include N-methylethylenediamine, a butyl-containing alpha-amino acid ester, or related precursors.

  • By-products of Cyclization: Incomplete cyclization or side reactions can lead to the formation of polymeric materials or other undesired heterocyclic structures.

  • Reagents and Catalysts: Residual coupling agents, bases (like triethylamine), or catalysts (such as palladium on carbon if hydrogenation was performed) may be present.[1]

  • Solvent Adducts: The product may form stable adducts with the reaction or work-up solvents.

Q2: My this compound is an oil. How can I purify it effectively?

A2: It is not uncommon for N-alkylated piperazinones with flexible side chains to be oils at room temperature, which precludes simple recrystallization of the free base. In this scenario, the following strategies are recommended:

  • Silica Gel Column Chromatography: This is often the most effective method for purifying oily compounds. A detailed protocol and troubleshooting tips are provided in the subsequent sections.

  • Salt Formation and Recrystallization: As a basic compound, this compound can be converted to a crystalline salt (e.g., hydrochloride, fumarate, or oxalate). This salt can then be purified by recrystallization. The purified free base can be regenerated by neutralization and extraction.

  • Vacuum Distillation (Kugelrohr): If the compound is thermally stable and the impurities have significantly different boiling points, short-path vacuum distillation can be a viable option for purification on a small to moderate scale.

Q3: I'm observing significant peak tailing during HPLC analysis and preparative chromatography on silica gel. What is the cause and how can I fix it?

A3: Peak tailing is a classic issue when purifying basic compounds like piperazinones on standard silica gel. The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of the silica. This strong interaction leads to a non-ideal elution profile.

To mitigate this, you can add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) , typically at a concentration of 0.1-1% (v/v). The TEA will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.

Troubleshooting Guide: Column Chromatography

This section provides a detailed troubleshooting guide for the purification of this compound by silica gel flash column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC). Test a range of solvent mixtures, such as ethyl acetate/hexanes, dichloromethane/methanol, or ethyl acetate/methanol.[3]
Co-elution of structurally similar impurities.Try a different solvent system to alter the selectivity. If the impurities are also basic, adding triethylamine to the eluent may improve the separation. Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.
Product is not Eluting from the Column Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexanes gradient, increase the percentage of ethyl acetate.
Strong, irreversible adsorption to the silica.Pre-treat the silica gel with the mobile phase containing triethylamine before loading your sample. This will help to passivate the active sites.
Low Recovery of the Product The compound is streaking down the column.This is often due to the basicity of the compound. Add 0.1-1% triethylamine to your eluent system.
The compound is volatile and is being lost during solvent removal.Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum.
Presence of a Baseline Impurity in All Fractions The impurity is "bleeding" from the column or is present in the solvents.Ensure you are using high-purity solvents. It is also possible that a very non-polar impurity is running with the solvent front.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is a recommended starting point based on successful purifications of structurally similar piperazinones.[3]

1. Preparation of the Column:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase. A suggested gradient could be from 10% to 70% ethyl acetate in hexanes, with the addition of 0.5% triethylamine throughout.
  • Collect fractions and monitor the elution of the product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Place the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC

Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. The acid helps to protonate the amine, leading to better peak shapes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (as the lactam chromophore has a weak absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase or a mixture of acetonitrile and water.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow crude_product Crude this compound characterization Characterize (TLC, NMR, LC-MS) crude_product->characterization is_solid Is the crude product a solid? characterization->is_solid is_oily Is the crude product an oil? characterization->is_oily recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No is_oily->chromatography Yes salt_formation Salt Formation & Recrystallization is_oily->salt_formation Alternative pure_product Pure Product recrystallization->pure_product chromatography->pure_product salt_formation->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues during column chromatography.

TroubleshootingLogic start Start Chromatography problem Problem Encountered? start->problem no_problem Successful Purification problem->no_problem No peak_tailing Peak Tailing? problem->peak_tailing Yes poor_separation Poor Separation? peak_tailing->poor_separation No add_tea Add 0.1-1% Triethylamine to Eluent peak_tailing->add_tea low_recovery Low Recovery? poor_separation->low_recovery No optimize_eluent Optimize Eluent System (TLC) poor_separation->optimize_eluent low_recovery->problem Resolved check_volatility Check for Product Volatility low_recovery->check_volatility add_tea->problem change_stationary_phase Consider Alumina or Reversed-Phase optimize_eluent->change_stationary_phase change_stationary_phase->problem dry_load Use Dry Loading Technique check_volatility->dry_load dry_load->problem

Caption: Troubleshooting flowchart for column chromatography.

References

  • Google Patents. (2018).

Sources

Technical Support Center: Strategies for Solubilizing 3-Butyl-1-methylpiperazin-2-one in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Butyl-1-methylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive, scientifically-grounded framework for troubleshooting and overcoming these issues, enabling you to proceed with your experiments confidently.

The poor aqueous solubility of promising therapeutic candidates is a formidable obstacle in pharmaceutical development, affecting over 70% of new chemical entities.[1] This guide synthesizes established formulation principles with practical, field-proven methodologies to specifically address the solubility of this compound.

Section 1: Understanding the Molecule - Physicochemical Profile

Before attempting solubilization, it is crucial to understand the physicochemical properties of this compound. Its structure contains features that both hinder and can be exploited to enhance aqueous solubility.

  • Hydrophobic Moiety: The butyl group (-C4H9) is a nonpolar, aliphatic chain that significantly contributes to the molecule's hydrophobicity, limiting its interaction with water.

  • Hydrophilic/Ionizable Moiety: The piperazin-2-one core contains two nitrogen atoms. The tertiary amine within the ring is a basic center that can be protonated. Like most simple alkyl amines, this group is expected to have a pKa in the range of 9.5 to 11.0, making its charge state—and thus its solubility—highly dependent on the pH of the medium.[2]

The interplay between the hydrophobic butyl chain and the ionizable amine group is the key to devising an effective solubilization strategy.

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Formula C₉H₁₈N₂O-
Molecular Weight 170.25 g/mol Moderate molecular weight.[3][4]
Structure Contains a hydrophobic butyl group and a basic piperazine ring.Dual nature; solubility is expected to be poor at neutral pH but can be increased at acidic pH.
XLogP3 (Predicted) ~0.8 - 1.5Indicates moderate lipophilicity, consistent with poor aqueous solubility.[3]
Key Feature Ionizable tertiary amineThe molecule is a weak base; its solubility will increase significantly in acidic conditions (pH < pKa) due to salt formation.[5][6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard physiological buffers like PBS (pH 7.4)?

At a neutral pH of 7.4, the tertiary amine on the piperazine ring is largely in its non-ionized, free base form. In this state, the molecule's hydrophobic character, dominated by the butyl group, prevents effective interaction with water molecules, leading to very low solubility.[5]

Q2: What is the first and simplest strategy I should try to improve solubility?

pH adjustment is the most direct approach.[8][9] Since the compound is a weak base, lowering the pH of your buffer will protonate the piperazine nitrogen, forming a positively charged cation. This ionized form is significantly more polar and will exhibit much higher aqueous solubility. A simple test is to attempt dissolution in a buffer at pH 4.0 or 5.0.

Q3: I need to work at a neutral pH for my cell-based assay. What are my options?

If pH adjustment is not viable, you have several effective alternatives:

  • Use of Cosolvents: Prepare a concentrated stock solution (e.g., 10-50 mM) in a water-miscible organic solvent like DMSO, ethanol, or PEG 400.[10][11] This stock can then be diluted into your aqueous buffer, but ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not affect your experimental system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[12][13] They can encapsulate the hydrophobic butyl group of your compound, forming a water-soluble "inclusion complex" that can be readily dissolved in neutral buffers.[14][][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Q4: My compound dissolves in an acidic buffer, but it precipitates when I dilute it into my neutral pH cell culture media. What is happening?

This is a classic example of a pH-shift precipitation. Your compound was soluble in the acidic stock solution because it was protonated. When you introduce this stock into the higher pH (neutral) media, the compound deprotonates back to its less soluble free base form. If the concentration exceeds its solubility limit at that neutral pH, it will precipitate out of solution.[17] To avoid this, you may need to use a lower stock concentration or employ a formulation strategy like cyclodextrins or cosolvents that maintains solubility at the final pH.

Q5: Are there any risks associated with using solubilizing excipients like surfactants or cosolvents?

Yes. All excipients should be considered potentially bioactive. It is imperative to run a vehicle control in your experiment. This control should contain the exact same concentration of the excipient (e.g., DMSO, cyclodextrin, surfactant) as your test samples but without the active compound. This will allow you to distinguish the effects of your compound from the effects of the solubilizing agent itself.[17][18][19]

Section 3: Troubleshooting Workflow & Experimental Protocols

This section provides a systematic workflow and detailed protocols to guide you through the process of solubilizing this compound.

Solubilization Decision Workflow

The following diagram outlines a logical progression for tackling solubility challenges with this compound.

G start Start: Compound fails to dissolve in desired aqueous buffer (e.g., PBS pH 7.4) ph_adjust Strategy 1: pH Adjustment Is working at low pH acceptable? start->ph_adjust ph_yes Yes ph_adjust->ph_yes  Acceptable ph_no No ph_adjust->ph_no  Not Acceptable ph_protocol Protocol 1: Prepare solution in acidic buffer (e.g., pH 4-5 Acetate). Verify compound stability. ph_yes->ph_protocol cosolvent Strategy 2: Cosolvents Is a small % of organic solvent acceptable (e.g., <0.5% DMSO)? ph_no->cosolvent ph_success Success: Compound is solubilized. ph_protocol->ph_success cosolvent_yes Yes cosolvent->cosolvent_yes  Acceptable cosolvent_no No cosolvent->cosolvent_no  Not Acceptable cosolvent_protocol Protocol 2: Prepare high concentration stock in DMSO, EtOH, or PEG 400. Dilute into final buffer. cosolvent_yes->cosolvent_protocol cyclo Strategy 3: Cyclodextrins Advanced formulation approach cosolvent_no->cyclo cosolvent_success Success: Compound is solubilized. Run vehicle control. cosolvent_protocol->cosolvent_success cyclo_protocol Protocol 3: Prepare solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in desired buffer. cyclo->cyclo_protocol cyclo_success Success: Compound is solubilized. Run vehicle control. cyclo_protocol->cyclo_success

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol aims to create a soluble acidic stock solution of the compound.

  • Principle: Protonating the basic nitrogen in the piperazine ring increases polarity and aqueous solubility.[7]

  • Materials: this compound, 50 mM Sodium Acetate Buffer (pH 4.0), 50 mM Sodium Citrate Buffer (pH 5.0), pH meter, vortex mixer, sonicator.

  • Procedure:

    • Weigh out the required amount of this compound to make a 10 mM stock solution.

    • Add a small volume of the acidic buffer (e.g., pH 4.0 Sodium Acetate) to the solid compound.

    • Vortex vigorously for 1-2 minutes.

    • If the solid persists, use a bath sonicator for 5-10 minutes to aid dissolution.

    • Once dissolved, add the remaining buffer to reach the final target volume and vortex to ensure homogeneity.

    • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter compatible with your buffer.

  • Trustworthiness Check: After preparation, store a small aliquot of the solution at the intended experimental temperature for 24 hours and visually inspect for any signs of precipitation or degradation. Chemical stability at different pH values should be considered.[18]

Protocol 2: Solubilization Using a Cosolvent Stock

This protocol is ideal for creating a highly concentrated stock that can be diluted into aqueous media for experiments requiring a neutral pH.

  • Principle: Cosolvents like DMSO are strong, water-miscible organic solvents that can dissolve hydrophobic compounds by reducing the overall polarity of the solvent system.[10][20][21]

  • Materials: this compound, Anhydrous DMSO, Ethanol, or PEG 400.

  • Procedure:

    • Weigh out the compound into a sterile microcentrifuge tube or glass vial.

    • Add the appropriate volume of DMSO (or other cosolvent) to achieve the desired high concentration (e.g., 20-100 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

    • Store this stock solution at -20°C or -80°C as appropriate for the compound's stability.

    • For experiments, perform serial dilutions from this stock into your final aqueous buffer (e.g., cell culture media). Crucially, ensure the final concentration of the cosolvent is non-toxic to your system (e.g., <0.5% v/v for DMSO).

  • Trustworthiness Check: Always prepare a "vehicle control" by performing the same dilution steps with the cosolvent alone. This is essential to confirm that any observed biological effects are due to the compound and not the solvent.

Protocol 3: Solubilization by Cyclodextrin Complexation

This advanced method is excellent for achieving high concentrations in neutral aqueous buffers without organic solvents.

  • Principle: The hydrophobic compound ("guest") is encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), forming a new complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[12][14][]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), desired aqueous buffer (e.g., PBS pH 7.4), magnetic stirrer.

  • Procedure:

    • Prepare a solution of HP-β-CD in your desired buffer. A 20-40% (w/v) solution is a good starting point. Stir until the cyclodextrin is fully dissolved.

    • Slowly add the powdered this compound to the stirring cyclodextrin solution.

    • Allow the mixture to stir at room temperature for several hours (4-24 hours) to allow for efficient complex formation.

    • The solution should become clear as the inclusion complex forms.

    • Filter the final solution through a 0.22 µm filter to remove any un-complexed material.

  • Trustworthiness Check: As with cosolvents, a vehicle control containing the same concentration of HP-β-CD in buffer is required for all experiments.

Section 4: Summary of Solubilization Strategies

StrategyMechanism of ActionTypical Use CaseAdvantagesDisadvantages
pH Adjustment Ionization of the basic amine to form a more polar salt.[5][7]Biochemical assays, non-cellular experiments where pH can be varied.Simple, inexpensive, avoids organic solvents.Limited to pH-tolerant experiments; risk of precipitation upon dilution into neutral buffers.[17]
Cosolvents Reduces the polarity of the bulk solvent (water), allowing the hydrophobic solute to dissolve.[10][20]Preparation of concentrated stocks for dilution into cell culture or other sensitive systems.High solubilizing power for many compounds.Potential for solvent toxicity/artifacts in biological assays; requires strict vehicle controls.[19]
Cyclodextrins Encapsulation of the hydrophobic part of the molecule into a water-soluble host molecule.[12][][16]Achieving high concentrations in neutral aqueous buffers for in vitro and in vivo studies.Low toxicity, high solubilizing capacity, suitable for neutral pH.More expensive; requires longer preparation time for complexation; requires vehicle controls.[1]
Surfactants Formation of micelles that encapsulate the hydrophobic drug in their core.Primarily used in dissolution testing and some oral formulations.High solubilizing capacity.High potential for biological interference (e.g., membrane disruption); not ideal for most cell-based assays.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Friedman, D. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. SlideShare. [Link]

  • Todkar, S. S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Steiner, D., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • (3R)-3-isobutyl-1-methyl-piperazin-2-one. PubChem. [Link]

  • Solubility and pH of amines. The University of Edinburgh. [Link]

  • Kumar, S. & Singh, A. (2013). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Kumar, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Almalki, A. H., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • Kumar, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • How do amines and amides affect the pH of a solution?. ChemGulf. [Link]

  • tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem. [Link]

  • What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... Proprep. [Link]

  • Kapsi, S. G., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]

  • Nijhu, R. S. & Hossen, M. F. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Annex Publishers. [Link]

  • How does pH affect solubility?. askIITians. [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. [Link]

  • Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com. [Link]

  • Solubilizer Excipients. American Pharmaceutical Review. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. [Link]

  • (S)-1-Boc-3-methylpiperazine. Chem-Impex. [Link]

  • Commonly used solubilizer excipients based on its functions. ResearchGate. [Link]

  • (R)-3-Methylpiperazin-2-one. LookChem. [Link]

Sources

Preventing degradation of 3-Butyl-1-methylpiperazin-2-one during experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Experimental Workflows

Disclaimer: 3-Butyl-1-methylpiperazin-2-one is a specialized chemical entity. As such, publicly available stability data is limited. The following guide is constructed based on established principles of organic chemistry and data from structurally related piperazine and piperazin-2-one derivatives. These recommendations are intended to provide a robust starting point for ensuring the stability of your compound.

Introduction

This compound is a heterocyclic compound featuring a piperazin-2-one core. This structure contains a cyclic amide (a lactam) and a tertiary amine, both of which can be susceptible to degradation under certain experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide provides practical advice to minimize degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its key functional groups?

A1: The structure contains a six-membered ring with two nitrogen atoms, a carbonyl group (ketone) within the ring, a methyl group on one nitrogen, and a butyl group on a carbon atom adjacent to a nitrogen. The key functional groups are a lactam (a cyclic amide) and a tertiary amine.

Caption: Chemical structure of this compound.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its structure, the two most likely degradation pathways are:

  • Hydrolysis: The lactam (cyclic amide) bond is susceptible to cleavage by water, especially under acidic or basic conditions, which would open the ring to form an amino acid derivative.[1][2][3][4]

  • Oxidation: The tertiary amine and the carbon atoms adjacent to the nitrogen atoms can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[5][6][7][8]

DegradationPathways start This compound (Stable) hydrolysis Hydrolysis (H₂O, Acid/Base) start->hydrolysis Susceptible Lactam Bond oxidation Oxidation (O₂, Peroxides) start->oxidation Tertiary Amine & α-Carbons hydrolysis_product Ring-Opened Product (Amino Acid Derivative) hydrolysis->hydrolysis_product oxidation_product N-Oxide or Other Oxidized Products oxidation->oxidation_product

Caption: Potential degradation pathways for this compound.

Q3: How should I store the solid compound?

A3: To ensure long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. Storage at -20°C to -80°C is ideal.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis.[10]

Q4: What solvents are recommended for preparing stock solutions?

A4: For stock solutions, use anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. Avoid protic solvents like water or methanol for long-term storage, as they can participate in hydrolysis. Prepare solutions fresh when possible. If storage is necessary, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: My compound appears to be degrading in my aqueous assay buffer. What can I do?

A5: Aqueous buffers can promote hydrolysis. Consider the following:

  • pH: The stability of lactams can be pH-dependent.[2][4] Determine the optimal pH for your compound's stability by conducting a small-scale pH screening study. Generally, neutral pH (6-7.5) is a good starting point.

  • Temperature: Perform your experiments at the lowest feasible temperature.

  • Time: Minimize the time the compound is in the aqueous buffer before analysis. Prepare fresh dilutions from a stock solution immediately before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Purity in Stored Solid 1. Oxidation from air exposure. 2. Hydrolysis from atmospheric moisture.1. Repackage the solid under an inert gas (argon or nitrogen). 2. Store in a desiccator or with a desiccant.[10] 3. Store at a lower temperature (-20°C or -80°C).[9]
Inconsistent Results in Biological Assays 1. Degradation in aqueous assay buffer. 2. Repeated freeze-thaw cycles of stock solutions.1. Optimize the pH of the assay buffer for compound stability. 2. Prepare fresh dilutions for each experiment. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Hydrolytic degradation (ring-opening). 2. Oxidative degradation. 3. Photodegradation from ambient light.1. Confirm the identity of new peaks using mass spectrometry. 2. If hydrolysis is confirmed, use anhydrous solvents and protect from moisture. 3. If oxidation is suspected, de-gas solvents and handle the compound under an inert atmosphere.[11] 4. Protect all solutions from light.
Precipitation of Compound in Aqueous Solution 1. Poor solubility. 2. Degradation to a less soluble product.1. Use a co-solvent (e.g., a small percentage of DMSO) if compatible with your experiment. 2. Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes how to prepare a stock solution of this compound with maximal stability.

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Solvent Selection: Use a new, unopened bottle of anhydrous DMSO or other suitable aprotic solvent.

  • Weighing: Weigh the desired amount of this compound in a tared vial.

  • Dissolution: Under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed bag), add the anhydrous solvent to the vial to achieve the desired concentration.

  • Mixing: Gently vortex or sonicate until the compound is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in amber vials.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify the potential degradation products and the conditions that cause degradation.[12]

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat a solution in a neutral buffer (e.g., PBS) at 60°C.

    • Photolytic: Expose a solution to UV light.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours), taking time points at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of any degradation products.

  • Data Interpretation: Compare the chromatograms from the different stress conditions to understand the compound's liabilities.

ForcedDegradationWorkflow start Prepare Solutions (1 mg/mL) stress_conditions Incubate under Stress Conditions: - Acidic (0.1M HCl) - Basic (0.1M NaOH) - Oxidative (3% H₂O₂) - Thermal (60°C) - Photolytic (UV light) start->stress_conditions sampling Take Time Points (0, 2, 4, 8, 24h) stress_conditions->sampling analysis Analyze by HPLC/LC-MS sampling->analysis interpretation Interpret Data: - Identify Degradants - Determine Liabilities analysis->interpretation

Caption: Workflow for a forced degradation study.

References

  • ACS Catalysis. (n.d.). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
  • ACS Earth and Space Chemistry. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Canadian Journal of Chemistry. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • Canadian Journal of Chemistry. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • Industrial & Engineering Chemistry Research. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • ChemRxiv. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation.
  • ResearchGate. (2016). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
  • ACS Earth and Space Chemistry. (n.d.). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical.
  • National Institutes of Health. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions.
  • Benchchem. (n.d.). A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives.
  • ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs.
  • Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • MedchemExpress.com. (n.d.). Piperazin-2-one | Intermediate.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Chapman University. (n.d.). Guidelines for Chemical Storage.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Technical Support Center: Navigating the Complexities of Piperazine C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-H functionalization of piperazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this powerful, yet challenging, transformation. Piperazine is a cornerstone privileged scaffold in modern drug discovery, but its direct C-H functionalization is notoriously difficult due to the electronic properties imparted by its two nitrogen atoms.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter at the bench.

Issue 1: Low or No Product Yield

You've set up your reaction—perhaps a palladium-catalyzed arylation or a photoredox-mediated alkylation—but the analysis (TLC, LC-MS) shows mostly starting material or a complex mixture with minimal desired product.

Question: My C-H functionalization of an N-substituted piperazine is giving very low yields. What are the likely causes and how can I fix it?

Answer:

Low yield is a frequent hurdle and can stem from several factors, often related to the inherent reactivity of the piperazine ring. The second nitrogen atom can diminish the reactivity of the α-C–H bond and introduce undesired side reactions not typically seen with simpler cyclic amines like piperidine.[1][4]

Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Reaction Conditions:

  • Catalyst Deactivation: The Lewis basic nitrogen atoms of piperazine can coordinate to and deactivate the transition metal catalyst (e.g., Palladium).

    • Solution: Consider using a higher catalyst loading. For palladium-catalyzed reactions, ensure the correct oxidation state is active; Pd(II) is generally where C-H activation occurs.[5] The choice of ligands is also critical to stabilize the catalyst and promote the desired reactivity.

  • Inadequate Activation: The C-H bond might not be activating efficiently.

    • α-Lithiation: If using a lithiation-trapping sequence, the temperature is critical. While traditionally performed at -78 °C, some diamine-free protocols have been developed that work at higher temperatures like -30 °C, which can be more practical for process chemistry.[1][6] Ensure your base (e.g., sec-BuLi) is fresh and accurately titrated.

    • Photoredox Catalysis: Ensure your light source is of the correct wavelength and intensity for your chosen photocatalyst (e.g., Iridium or organic dyes).[6][7] Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.

2. Substrate-Specific Issues:

  • Protecting/Directing Groups: The nature of the substituent on the nitrogen atoms is paramount.

    • N-Boc Protection: N-Boc groups are commonly used to activate the adjacent C-H bonds for lithiation.[1][6]

    • N-Aryl/N-Alkyl Groups: For photoredox and some transition-metal-catalyzed reactions, an N-aryl group is often required to modulate the electronic properties of the piperazine.[8] Bulky N-alkyl substituents on the distal nitrogen can sometimes prevent side reactions by sterically hindering undesired pathways.[1]

  • Steric Hindrance: Bulky groups on the piperazine or the coupling partner can impede the reaction. If possible, try a less sterically demanding analogue to see if the yield improves.

3. Undesired Side Reactions:

  • Dehydrogenation: A common side reaction, especially in transition-metal catalysis, is the formation of an enamine or a fully aromatized pyrazine derivative.[1] This is often favored when the desired functionalization step is slow.

    • Solution: Switching to a milder method like photoredox catalysis can often circumvent this issue, as it proceeds through a radical mechanism that avoids intermediates prone to elimination.[1][6]

  • Elimination Pathways: Certain intermediates can undergo elimination, particularly in lithiation-trapping sequences. The choice of electrophile and the distal N-substituent can influence this.[1]

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to systematically address low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_catalyst Step 1: Verify Catalyst & Reagents start->check_catalyst check_conditions Step 2: Assess Reaction Conditions check_catalyst->check_conditions sub_catalyst Is catalyst active? Are reagents fresh? check_catalyst->sub_catalyst check_substrate Step 3: Evaluate Substrate Reactivity check_conditions->check_substrate sub_conditions Is temperature/light source optimal? Is the reaction atmosphere inert? check_conditions->sub_conditions side_reactions Step 4: Identify Side Products check_substrate->side_reactions sub_side_reactions Dehydrogenation or elimination observed? check_substrate->sub_side_reactions solution Potential Solutions side_reactions->solution sub_catalyst->check_conditions Yes sub_catalyst->solution No sub_conditions->check_substrate Yes sub_conditions->solution No sub_substrate Is the N-substituent appropriate? Is steric hindrance an issue? sub_side_reactions->side_reactions Yes sub_side_reactions->solution No

Caption: A decision tree for troubleshooting low yields.

Issue 2: Poor Regioselectivity

You've successfully functionalized your piperazine, but you're getting a mixture of isomers (e.g., α- vs. β-functionalization, or functionalization at different positions on an unsymmetrical piperazine).

Question: My reaction is not selective, and I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity of my piperazine C-H functionalization?

Answer:

Achieving high regioselectivity is a significant challenge, especially with unsymmetrical piperazines.[1] The strategy to control selectivity depends heavily on the reaction mechanism.

1. Directed C-H Functionalization:

  • Directing Groups (DGs): This is one of the most powerful strategies for controlling regioselectivity in transition-metal catalysis.[9][10] A directing group, often attached to one of the piperazine nitrogens, coordinates to the metal catalyst and delivers it to a specific C-H bond, typically ortho to the point of attachment.

    • Example: An N-(2-pyridinyl) group can direct rhodium catalysts to the α-C-H bond.[1] However, it's important to note that even with directing groups, sometimes only dehydrogenated products are observed, especially if the N-substituent is a simple aryl group.[1]

    • Implementation: If your current system is unselective, consider redesigning your substrate to include a removable directing group. A variety of DGs are available, and their choice will depend on the catalyst and reaction type.[9][11]

2. Steric Control:

  • Bulky Substituents: You can leverage steric hindrance to control regioselectivity. A bulky group at one position can block reaction at nearby sites, favoring functionalization at less hindered positions.

    • Example: In a lithiation-trapping sequence, a bulky N-substituent can direct deprotonation to the C-H bonds on the other side of the ring.

3. Electronic Control:

  • Electron-Withdrawing/Donating Groups: The electronic nature of substituents on the piperazine ring or on an N-aryl group can influence the acidity and reactivity of adjacent C-H bonds.

    • Photoredox Catalysis: In many photoredox reactions, the initial step is a single-electron transfer (SET) from the nitrogen atom. An electron-rich N-aryl group will facilitate this, and subsequent deprotonation will occur at the most favorable α-C-H bond.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to piperazine C-H functionalization, and what are their pros and cons?

A1: There are three primary strategies, each with distinct advantages and disadvantages.[1][2][3]

StrategyMechanismProsCons
α-Lithiation Trapping Deprotonation with a strong base to form an organolithium intermediate, followed by reaction with an electrophile.[1][6]Straightforward, effective for installing various substituents.[1]Often requires cryogenic temperatures (-78 °C), strong bases, and can be difficult to make enantioselective.[1][6]
Transition-Metal Catalysis A metal catalyst (e.g., Pd, Rh, Ta) activates a C-H bond, often with the help of a directing group, to form a metallacyclic intermediate.[1][5]Can be highly regioselective with the right directing group. Atom-economical in some cases.[1]Susceptible to catalyst deactivation by the basic nitrogens. Side reactions like dehydrogenation are common.[1]
Photoredox Catalysis A photocatalyst, upon light absorption, initiates a single-electron transfer to generate an α-amino radical, which is then trapped.[1][6][7]Mild reaction conditions, avoids many of the side reactions of other methods, good functional group tolerance.[1][6][8]Enantioselective versions are challenging to develop due to the radical intermediates.[1]

Q2: Why is C-H functionalization of piperazines so much harder than for piperidines or pyrrolidines?

A2: The presence of the second nitrogen atom at the 4-position fundamentally alters the molecule's reactivity.[1][6] It introduces several challenges:

  • Electronic Deactivation: The second nitrogen can withdraw electron density, making the α-C-H bonds less acidic and harder to activate compared to single-amine heterocycles.

  • Catalyst Inhibition: Both nitrogen atoms are Lewis basic and can coordinate to and inhibit transition metal catalysts.

  • Alternative Reaction Pathways: The second nitrogen provides pathways for undesired side reactions, such as elimination and dehydrogenation, that are not available to piperidine or pyrrolidine.[1]

Q3: How do I choose the right N-substituent for my reaction?

A3: The N-substituent is not just a passive part of the molecule; it actively dictates the reaction's success.

  • For α-Lithiation: An N-Boc group is standard as it acidifies the adjacent protons, facilitating deprotonation.[1] The substituent on the other nitrogen is also crucial; bulky groups can prevent side reactions and influence stereoselectivity.[1]

  • For Transition-Metal Catalysis: An N-aryl or a specific directing group (like N-pyridinyl) is often required to pre-coordinate the catalyst and direct the C-H activation.[1][9]

  • For Photoredox Catalysis: An N-aryl group is typically necessary to lower the oxidation potential of the amine, allowing the single-electron transfer to occur under mild conditions.[6][8]

Q4: I've successfully made my desired functionalized piperazine, but now I'm struggling with purification. What are the best practices?

A4: Purifying piperazine derivatives can be challenging due to their basicity and polarity.

  • Chromatography: The basic nitrogen atoms can cause significant tailing on standard silica gel.

    • Solution: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent (e.g., 0.5-1%). This will compete for the acidic sites on the silica and improve peak shape. Alternatively, consider using alumina or amine-functionalized silica gel.[12]

  • Aqueous Workup: Piperazine products can sometimes be water-soluble, especially in their protonated form.

    • Solution: Before extraction, basify the aqueous layer with a solution like sodium carbonate or sodium hydroxide to ensure your product is in its free-base form, which will be more soluble in organic solvents.

  • Crystallization/Salt Formation: If chromatography is difficult, consider converting the product to a salt (e.g., hydrochloride or fumarate) to induce crystallization. The purified salt can then be converted back to the free base if needed.[12]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed C-H Arylation of N-Arylpiperazines

This protocol is adapted from methodologies developed for the arylation of N-arylamines.[1][6]

Materials:

  • N-Arylpiperazine substrate (1.0 eq)

  • Aryl halide or other coupling partner (1.2 - 1.5 eq)

  • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

  • Base (e.g., Cs₂CO₃ or NaOAc, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF, DMSO, or DCE)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-arylpiperazine, the coupling partner, the photocatalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and continue to degas the reaction mixture by sparging with N₂ or Ar for 10-15 minutes.

  • Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient with 1% triethylamine.

Visualizing Catalytic Cycles

Understanding the underlying mechanism can aid in troubleshooting. Below are simplified representations of two common catalytic cycles.

catalytic_cycles cluster_pd Palladium-Catalyzed Cycle (Simplified) cluster_photo Photoredox Cycle (Simplified) pd2 Pd(II) palladacycle Palladacycle Intermediate pd2->palladacycle C-H Activation pd4 Pd(IV) or functionalized Pd(II) palladacycle->pd4 Oxidative Addition/ Reaction with Partner product_pd Product pd4->product_pd Reductive Elimination pd0 Pd(0) pd0->pd2 Oxidation product_pd->pd0 pc PC pc_star PC* pc->pc_star hv (Light) pc_reduced PC(red) radical_cation Piperazine Radical Cation pc_star->radical_cation SET with Piperazine amino_radical α-Amino Radical radical_cation->amino_radical -H+ product_photo Product amino_radical->product_photo Reaction with Partner

Sources

Technical Support Center: Chiral Separation of Piperazin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of piperazin-2-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and analysis. The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, making robust enantioselective analytical methods essential for drug discovery and quality control. This resource combines foundational principles with field-proven troubleshooting strategies to help you achieve baseline resolution efficiently and reliably.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with a novel piperazin-2-one derivative. Which chiral separation technique and column type should I try first?

For initial screening, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.

  • Recommended Starting Point: Begin with an immobilized polysaccharide-based chiral stationary phase (CSP). Columns like Chiralpak® IA, IB, and IC have demonstrated broad applicability for piperazine derivatives. Immobilized phases offer superior robustness and compatibility with a wider range of solvents compared to coated phases, which is a significant advantage during method development.

  • Technique Choice:

    • HPLC: A robust and universally available technique. Normal-phase (NP) mode often provides the best selectivity for these compounds.

    • SFC: Offers significant advantages in speed and reduced solvent consumption. It is an excellent orthogonal technique if HPLC methods fail to provide adequate separation.

    • Capillary Electrophoresis (CE): A valuable alternative, especially for highly polar analogs or when only minimal sample is available. It utilizes a different separation mechanism based on electrophoretic mobility and interaction with a chiral selector (like cyclodextrins) in the background electrolyte.

Q2: My piperazin-2-one analyte lacks a strong UV chromophore. How can I get a better signal?

This is a common issue, as the basic piperazin-2-one ring does not absorb strongly at typical UV wavelengths (e.g., 254 nm).

  • Low Wavelength Detection: Attempt detection at a lower wavelength, such as 205-220 nm, where the amide bond exhibits some absorbance. Be aware that this will also increase baseline noise and sensitivity to mobile phase impurities.

  • Pre-column Derivatization: If sensitivity is still insufficient, consider derivatizing the analyte with a UV-active agent. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with the secondary amine in the piperazinone ring to form a strongly UV-active derivative, allowing for trace-level detection.

Q3: What is the single most important factor for achieving a successful chiral separation?

Without question, the selection of the chiral stationary phase (CSP) is the most critical factor. The fundamental mechanism of separation relies on the differential, transient diastereomeric complexes formed between the enantiomers and the chiral selector on the CSP. If the CSP cannot discriminate between the enantiomers, no amount of mobile phase optimization will create a separation. Therefore, a screening approach using several columns with different chiral selectors is the most effective strategy.

Troubleshooting Guide: From No Separation to Baseline Resolution

This section addresses specific chromatographic problems in a logical, step-by-step format.

Issue 1: No Enantiomeric Separation or Very Poor Resolution (Rs < 1.0)

When the chromatogram shows a single, sharp peak for a known racemic standard, the primary challenge is to induce chiral recognition.

The lack of separation indicates that the transient diastereomeric complexes formed between the enantiomers and the CSP are either too weak or energetically indistinct. The goal is to alter the chemical environment to enhance the differential interactions.

start Start: No Separation (Rs < 1.0) screen_csp Step 1: Screen Orthogonal CSPs (e.g., Amylose vs. Cellulose derivatives) start->screen_csp mp_mode Step 2: Change Mobile Phase Mode (e.g., NP-HPLC, RP-HPLC, SFC) screen_csp->mp_mode If no separation optimize_mp Step 3: Optimize Mobile Phase (Vary alcohol type & concentration) mp_mode->optimize_mp If no separation optimize_add Step 4: Optimize Additive (Introduce/vary acid or base) optimize_mp->optimize_add If no separation optimize_temp Step 5: Screen Temperature (e.g., 10°C, 25°C, 40°C) optimize_add->optimize_temp If no separation success Separation Achieved (Rs > 1.0) optimize_temp->success If separation induced start Observation: Split Peaks q1 Is splitting on ALL peaks or just the analyte? start->q1 a1_all All Peaks q1->a1_all a1_analyte Analyte Only q1->a1_analyte cause_frit Likely Cause: Blocked Column Frit or Physical Void in Column a1_all->cause_frit cause_solvent Likely Cause: Sample Solvent Incompatibility a1_analyte->cause_solvent cause_overload Possible Cause: Mass Overload a1_analyte->cause_overload sol_frit Solution: 1. Reverse and flush column (immobilized CSPs ONLY). 2. Replace column inlet frit. 3. Replace column. cause_frit->sol_frit sol_solvent Solution: Dissolve sample in mobile phase or a weaker solvent. cause_solvent->sol_solvent sol_overload Solution: Reduce injection concentration/volume. cause_overload->sol_overload

Caption: Decision Tree for Troubleshooting Peak Splitting.

  • Sample Solvent Incompatibility (Most Common Cause): Injecting the sample in a solvent significantly stronger than the mobile phase causes the sample band to spread improperly upon injection, leading to a distorted peak. For example, injecting a sample dissolved in 100% Ethanol into a mobile phase of 95:5 Hexane:Ethanol will likely cause peak splitting.

    • The Golden Rule: Always dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.

  • Blocked Frit or Column Void: Particulate matter from the sample or system can clog the inlet frit, causing an uneven flow path. Similarly, a void (a settled area in the packing material at the top of the column) can have the same effect. For robust, immobilized columns, a gentle backflush may resolve a blocked frit. Otherwise, the frit or the entire column may need replacement. Using a guard column is a cost-effective way to protect the analytical column.

Issue 3: Peak Tailing

Peak tailing, especially for a basic compound like piperazin-2-one, is almost always due to undesirable secondary chemical interactions.

The basic nitrogen atom in the piperazin-2-one ring can interact strongly with residual acidic silanol groups on the surface of the silica-based CSP. This strong, non-enantioselective interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Increase Basic Additive Concentration: This is the most effective solution. The basic additive (e.g., DEA, IPA) acts as a competitor, binding to the active silanol sites and "masking" them from the analyte. If you observe tailing with 0.1% DEA, incrementally increase the concentration to 0.2% or 0.3%. This often dramatically improves peak shape.

  • Reduce Sample Load: Injecting too much sample can saturate the primary chiral interaction sites on the CSP, forcing excess analyte to interact with the secondary silanol sites, which can cause tailing. Verify that you are operating within the column's linear range by injecting a dilution series.

  • Check for Extra-Column Volume: Poorly made connections (especially at the column inlet/outlet) can create small voids where the sample can diffuse, leading to tailing for all peaks. Ensure all fittings are properly tightened.

Experimental Protocol: Generic HPLC Screening Method

This protocol provides a robust starting point for developing a chiral separation method for a new piperazin-2-one derivative.

1. Materials and Equipment

  • HPLC system with pump, autosampler, column oven, and UV/PDA detector.

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent immobilized polysaccharide CSP.

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Diethylamine (DEA).

  • Racemic piperazin-2-one analyte.

2. Sample Preparation

  • Prepare a stock solution of the racemic analyte at 1 mg/mL in Isopropanol.

  • From the stock, prepare a working standard at 0.1 mg/mL by diluting with the initial mobile phase (e.g., 90:10 Hexane:IPA).

  • Filter the working standard through a 0.45 µm syringe filter before injection.

3. Mobile Phase Preparation

  • Mobile Phase A: n-Hexane with 0.1% DEA (v/v).

  • Mobile Phase B: Isopropanol with 0.1% DEA (v/v).

  • Prepare screening mixtures by combining A and B. A good starting point is a 4-step screen:

    • Condition 1: 90% A, 10% B

    • Condition 2: 80% A, 20% B

    • Condition 3: 70% A, 30% B

    • Condition 4: 60% A, 40% B

  • Degas all mobile phases before use.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 205 nm (or optimal wavelength for your derivative).

5. Analysis Workflow

  • Equilibrate the column with the first mobile phase condition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard and record the chromatogram.

  • Repeat for all other mobile phase conditions, ensuring proper equilibration between each run.

  • Identify the two peaks corresponding to the enantiomers.

  • Calculate the resolution (Rs) to assess separation quality. A resolution of Rs > 1.5 is considered baseline separation.

This structured approach to troubleshooting and method development, grounded in the principles of chromatography and chiral recognition, will empower you to efficiently resolve even the most challenging piperazin-2-one enantiomers.

References

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies. Available from: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. (2023). Available from: [Link]

  • Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. American Pharmaceutical Review. (2011). Available from: [Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. Available from: [Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science. (2024). Available from: [Link]

  • Quantitative enantiomeric analysis of chlorcyclizine, hydroxyzine, and meclizine by capillary electrophoresis. PubMed. Available from: [Link]

  • Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. ResearchGate. (2019). Available from: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (2012). Available from: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available from: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. (2024). Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. (2022). Available from: [Link]

  • Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors. PubMed. Available from: [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. (2021). Available from: [Link]

  • **Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Pl

Enhancing the signal-to-noise ratio in MS detection of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) focused on a critical challenge in bioanalysis: enhancing the signal-to-noise (S/N) ratio for the mass spectrometry (MS) detection of 3-Butyl-1-methylpiperazin-2-one. Our approach moves beyond simple checklists to explain the underlying causality, empowering you to make informed decisions and develop robust, sensitive assays.

Troubleshooting Guide: A Systematic Approach to Enhancing Signal-to-Noise

A poor signal-to-noise ratio is one of the most common hurdles in LC-MS method development, making it difficult to achieve the required limits of detection and quantification.[1][2] This issue can stem from multiple factors, including the sample matrix, the liquid chromatography (LC) separation, and the mass spectrometer (MS) settings. The following guide presents a logical workflow to systematically diagnose and resolve the root cause of poor S/N for this compound.

Troubleshooting_Workflow start Poor Signal-to-Noise (S/N) Ratio Detected matrix_effects Step 1: Evaluate Sample Preparation & Matrix Effects start->matrix_effects q_matrix Is the sample matrix complex (e.g., plasma, urine)? matrix_effects->q_matrix lc_optimization Step 2: Optimize Liquid Chromatography q_lc_retention Does the analyte elute too early (<2 min)? lc_optimization->q_lc_retention ms_optimization Step 3: Optimize MS Parameters q_ms_source Are ion source parameters optimized? ms_optimization->q_ms_source a_matrix_yes Action: Implement advanced sample cleanup (e.g., SPE, LLE). Causality: Removes phospholipids and salts that cause ion suppression. q_matrix->a_matrix_yes Yes a_matrix_no Proceed to LC Optimization q_matrix->a_matrix_no No a_matrix_yes->lc_optimization a_matrix_no->lc_optimization a_lc_retention_yes Action: Adjust gradient or switch to a more retentive column (e.g., HILIC). Causality: Moves analyte away from the solvent front where matrix effects are strongest. q_lc_retention->a_lc_retention_yes Yes q_lc_mobilephase Is the mobile phase optimized for ESI+? q_lc_retention->q_lc_mobilephase No a_lc_retention_yes->q_lc_mobilephase a_lc_mobilephase_no Action: Add 0.1% formic acid to the mobile phase. Causality: Provides a proton source to promote the formation of [M+H]+ ions for this basic compound. q_lc_mobilephase->a_lc_mobilephase_no No a_lc_ok Proceed to MS Optimization q_lc_mobilephase->a_lc_ok Yes a_lc_mobilephase_no->a_lc_ok a_lc_ok->ms_optimization a_ms_source_no Action: Perform infusion analysis to optimize source gas flows, temperatures, and voltages. Causality: Ensures efficient desolvation and ionization specific to the analyte's properties. q_ms_source->a_ms_source_no No q_ms_fragmentation Are MRM transitions optimized? q_ms_source->q_ms_fragmentation Yes a_ms_source_no->q_ms_fragmentation a_ms_fragmentation_no Action: Optimize collision energy for the most stable and intense product ions. Causality: Maximizes the signal generated by the specific parent-daughter fragmentation. q_ms_fragmentation->a_ms_fragmentation_no No end_node Issue Resolved: S/N Ratio Enhanced q_ms_fragmentation->end_node Yes a_ms_fragmentation_no->end_node

Caption: A step-by-step workflow for troubleshooting poor S/N ratio.

Frequently Asked Questions (FAQs)

This section directly addresses specific issues you may encounter during your experiments with this compound.

Section 1: Sample Preparation and Matrix Effects

Q1: My signal for this compound is significantly lower in plasma samples compared to a pure solvent standard. What is causing this?

A1: This phenomenon is almost certainly due to matrix effects , where co-eluting endogenous components from the biological matrix (like phospholipids or salts) interfere with the ionization of your target analyte in the MS source.[3][4][5][6] This interference can either suppress or, less commonly, enhance the signal. For a basic compound like this compound, which ionizes in positive mode, competition for protons or changes in droplet surface tension from matrix components can severely reduce ionization efficiency.[4][6]

Q2: How can I effectively minimize matrix effects for this compound?

A2: The most robust solution is to improve your sample preparation protocol to remove interfering substances before injection. While simple protein precipitation is fast, it often fails to remove phospholipids, a major cause of ion suppression.[3] Consider these strategies:

  • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent that can retain the analyte through hydrophobic and/or ion-exchange interactions while allowing matrix components to be washed away.

  • Liquid-Liquid Extraction (LLE): Optimize a protocol using a suitable organic solvent to selectively extract your analyte from the aqueous biological matrix.

  • Chromatographic Separation: Ensure your LC method provides sufficient retention to separate the analyte from the "void volume" where most matrix components elute.[7]

Matrix_Effect cluster_LC LC Column cluster_ESI ESI Source lc_elution Analyte and Matrix Components Co-elute droplet Charged Droplet (Analyte + Matrix) lc_elution->droplet Enters suppression Ion Suppression (Matrix competes for charge/surface) droplet->suppression analyte_ion [Analyte+H]+ suppression->analyte_ion Reduces formation of low_signal Low Signal at Detector analyte_ion->low_signal Leads to

Caption: How co-eluting matrix components cause ion suppression.

Section 2: Liquid Chromatography Optimization

Q3: Which mobile phase additives are best for analyzing this compound in positive ion mode ESI-MS?

A3: The choice of mobile phase additive is critical for enhancing signal intensity.[8] For positive mode ESI, the goal is to provide a ready source of protons to facilitate the formation of the protonated molecule, [M+H]⁺.

  • Recommended: Formic acid (0.1%) is the industry standard and the best choice for this application. It is an effective proton donor, is volatile (meaning it readily evaporates in the ion source), and does not typically cause significant ion suppression.

  • Use with Caution: Acetic acid can be used but is a weaker acid than formic acid, potentially leading to lower ionization efficiency.

  • Avoid: Trifluoroacetic acid (TFA) , while excellent for UV chromatography due to its ion-pairing properties that improve peak shape, is a notorious cause of severe ion suppression in ESI-MS.[9] The strong ion pairs it forms with the analyte are difficult to break in the gas phase, preventing the analyte from being detected effectively.

Mobile Phase AdditiveConcentrationImpact on ChromatographyImpact on ESI(+) SignalCausality
Formic Acid 0.1%Good peak shapeExcellent Enhancement Volatile proton source, promotes [M+H]⁺ formation.[8]
Acetic Acid 0.1%Fair peak shapeModerate EnhancementWeaker acid, less efficient protonation than formic acid.
Ammonium Formate 5-10 mMGood peak shapeGood EnhancementProvides protons and helps control pH.
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent peak shapeSevere Suppression Forms strong ion pairs, hindering analyte ionization.[9]

Q4: My analyte has poor retention on a C18 column. How does this affect the S/N ratio?

A4: Poor retention on a standard reversed-phase (RP) column means your analyte is eluting very early, close to the solvent front.[7] This is problematic for two reasons:

  • Matrix Effects: As mentioned, this is where a high concentration of unretained matrix components elutes, maximizing the potential for ion suppression.[10]

  • Poor Ionization: The highly aqueous mobile phase at the beginning of a typical RP gradient is not optimal for the desolvation process in the ESI source, which can lead to lower ionization efficiency.

To solve this, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed to retain polar and basic compounds like this compound.[11]

Section 3: Mass Spectrometer Parameter Optimization

Q5: What are the most critical MS source parameters I should optimize for this compound?

A5: Do not rely on generic, default instrument parameters. Each compound has a unique set of optimal source conditions. For this compound, the most critical parameters to optimize are those controlling the desolvation and ionization processes.[12][13]

  • Drying Gas Temperature & Flow: These parameters are crucial for evaporating the solvent from the ESI droplets to release the analyte ions into the gas phase.

  • Nebulizer Gas Pressure: This affects the droplet size; finer droplets evaporate more efficiently.

  • Capillary Voltage: This voltage creates the electrostatic field necessary to form the ESI spray and charge the droplets.

The best way to optimize these is through a systematic infusion analysis , as detailed in the protocol below.

Q6: How do I find the best and most sensitive MRM transitions for quantification?

A6: The goal is to select a parent-to-product ion transition that is both intense and specific. Since this compound is a piperazine derivative, its fragmentation will likely involve the cleavage of the piperazine ring or the loss of the butyl group.[14][15]

  • Identify the Precursor Ion: Infuse a standard solution and confirm the mass of the protonated molecule, [M+H]⁺.

  • Perform a Product Ion Scan: In your MS software, set up an experiment to isolate the precursor ion and fragment it by applying a range of collision energies (CE).

  • Select Transitions: Examine the resulting product ion spectrum. Choose the 2-3 most intense and stable product ions. Avoid very low-mass fragments that could be common to many background ions.

  • Optimize Collision Energy: For each selected transition, perform a CE optimization experiment to find the voltage that produces the maximum signal for that specific product ion.[16] This step is critical for maximizing sensitivity.

Experimental Protocol: Systematic ESI Source Optimization via Infusion Analysis

This protocol provides a step-by-step method for determining the optimal ion source parameters for this compound.

Objective: To maximize the signal intensity of the [M+H]⁺ ion by systematically adjusting key source parameters.

Materials:

  • Standard solution of this compound (~500 ng/mL) in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Syringe pump.

  • Tee-union to connect the syringe pump to the LC flow path just before the MS inlet.

  • LC-MS system.

Procedure:

  • System Setup:

    • Divert the LC flow to waste.

    • Connect the syringe pump to the MS inlet using the tee-union.

    • Begin infusing the standard solution at a flow rate typical for your LC method (e.g., 0.4 mL/min).

  • Initial MS Settings:

    • Set the mass spectrometer to monitor the expected m/z of the [M+H]⁺ ion for this compound.

    • Start with the instrument manufacturer's recommended default source parameters. A good starting point is provided in the table below.

  • Parameter Optimization (One-at-a-Time):

    • While monitoring the signal intensity in real-time, adjust one parameter at a time through its operational range. Record the signal intensity at each step.

    • a. Drying Gas Temperature: Start at a low value (e.g., 250 °C) and increase in 25 °C increments until the signal maximizes and then begins to decrease.

    • b. Drying Gas Flow: Set the temperature to its optimal value. Now, vary the gas flow (e.g., from 8 L/min to 14 L/min) to find the maximum signal.

    • c. Nebulizer Pressure: With the optimal temperature and flow, adjust the nebulizer pressure (e.g., from 30 psi to 60 psi).

    • d. Capillary Voltage: Finally, adjust the capillary voltage (e.g., from 2500 V to 4500 V).

    • Note: It is often beneficial to re-check the optimal values, as some parameters can be interdependent.[17][18]

  • Finalize Method:

    • Once all parameters are optimized, save these settings as your new compound-specific MS method.

ParameterTypical Starting ValueTypical Optimization RangePurpose
Capillary Voltage3500 V2500 - 4500 VCreates ESI spray and charges droplets.[19]
Drying Gas Temperature300 °C250 - 350 °CEvaporates solvent from droplets.[18]
Drying Gas Flow10 L/min8 - 14 L/minAids in solvent evaporation.[19]
Nebulizer Pressure45 psi30 - 60 psiControls aerosol droplet size.[19]

References

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]

  • Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry. PubMed. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Optimizing the Agilent Multimode Source. Agilent Technologies. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent Technologies. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. ResearchGate. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health (NIH). [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent Technologies. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments. PubMed Central. [Link]

  • Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. PubMed. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]

  • Hyperbranched vs Linear Poly(β-amino ester)s: Polymer Topology and End-Group Hydrophilicity Govern Degradation Kinetics, Transfection Efficiency, and Biocompatibility. ACS Publications. [Link]

  • Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine. PubMed Central. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Butyl-1-methylpiperazin-2-one, a substituted piperazinone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of complex therapeutic agents.[1] The rigorous assessment of its purity is therefore a non-negotiable step in the developmental pipeline, essential for ensuring reproducible pharmacological data and meeting stringent regulatory standards.

This guide provides an in-depth comparison of the primary analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for self-validating experimental design, and ground our discussion in authoritative standards.

The Imperative of Purity: Understanding Potential Contaminants

The synthetic route to this compound, like any multi-step chemical synthesis, presents various opportunities for the introduction of impurities.[2] A robust analytical strategy is not a one-size-fits-all solution but is tailored to the specific impurity profile dictated by the synthesis. Potential impurities can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, intermediates from incomplete reactions, and by-products from side reactions.

  • Degradation Products: The target molecule may degrade over time or under specific storage conditions (e.g., heat, light, humidity), leading to the formation of new impurities.

  • Residual Solvents: Organic solvents used during synthesis and purification can remain in the final product and must be quantified according to safety limits defined by guidelines such as ICH Q3C.

A comprehensive purity assessment, therefore, requires a multi-faceted analytical approach capable of separating, identifying, and quantifying these diverse chemical entities.

Orthogonal Analytical Approaches: A Comparative Deep Dive

No single analytical technique is sufficient to declare a compound "pure."[3] A truly rigorous assessment relies on orthogonal methods—techniques that measure the same property using different underlying principles—to provide a complete and validated picture. Here, we compare the three cornerstone techniques for the analysis of a moderately polar, non-volatile molecule like this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the principal method for purity determination of non-volatile organic molecules in the pharmaceutical industry. Its strength lies in its high resolving power, sensitivity, and quantitative accuracy.

The Causality of Method Design: For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both nonpolar (butyl chain) and polar (piperazinone ring) character, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of a UV detector is appropriate, assuming the piperazinone ring contains a chromophore, though its absorbance might be low.[4] For compounds lacking a strong chromophore, alternative detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detector (CAD) may be necessary.[5]

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The long column length and small particle size are chosen to maximize peak resolution, which is critical for separating closely related impurities.

    • Mobile Phase: A gradient elution is employed to effectively separate impurities with a wide range of polarities.

      • Phase A: 0.1% Formic Acid in Water. The acid is added to control the ionization state of the analyte and any basic impurities, leading to sharper, more symmetrical peaks.

      • Phase B: Acetonitrile.

    • Gradient Program: Start with a high percentage of Phase A (e.g., 95%) to retain the analyte, then gradually increase the percentage of Phase B to elute the main compound and any less polar impurities. A typical gradient might be: 0-25 min, 5% to 95% B; 25-30 min, hold at 95% B; 30.1-35 min, return to 5% B for re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm. This wavelength is chosen as it is in the lower UV range where many organic molecules, including those with amide bonds, exhibit some absorbance.

  • Data Analysis: Purity is typically calculated using an area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. According to ICH guidelines, impurities above the reporting threshold (typically 0.05% or 0.1%) must be reported.[6]

Trustworthiness through Self-Validation: This protocol is self-validating through the use of a gradient elution, which challenges the separation by covering a wide polarity range, increasing the likelihood of eluting any unexpected impurities. The use of an acidic modifier in the mobile phase ensures robust and reproducible chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

While HPLC is ideal for the parent compound, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.

The Causality of Method Design: Direct injection of this compound is likely not feasible due to its relatively high boiling point and polar nature, which would lead to poor peak shape and potential thermal degradation in the GC inlet. Therefore, headspace GC is the preferred approach for residual solvent analysis, while analysis of other volatile impurities might require derivatization to increase volatility.[7] The mass spectrometer provides definitive identification of separated components based on their unique mass fragmentation patterns.[8]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent, such as dimethyl sulfoxide (DMSO), that will not interfere with the analysis. Seal the vial tightly.

  • GC-MS Conditions:

    • System: Headspace autosampler coupled to a GC-MS system.

    • Headspace Parameters:

      • Oven Temperature: 80°C. This temperature is chosen to be high enough to drive volatile solvents into the headspace without degrading the sample.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Incubation Time: 15 minutes.

    • GC Parameters:

      • Column: DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm, 1.4 µm film thickness. This column phase is specifically designed for the separation of residual solvents.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 250°C.

      • Oven Program: 40°C (hold for 5 min), then ramp at 10°C/min to 240°C (hold for 5 min). This program separates a wide range of common solvents based on their boiling points.[9]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230°C.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by using an external or internal standard calibration curve.

Trustworthiness through Self-Validation: The use of a mass spectrometer as the detector provides a high degree of confidence in peak identification, which is a key aspect of a self-validating system. The protocol's specificity for volatile compounds makes it an excellent orthogonal method to HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled in its ability to provide detailed structural information about a molecule and its impurities, often without the need for a reference standard of the impurity itself.[10][11] While less sensitive than chromatographic techniques for trace analysis, quantitative NMR (qNMR) can be a powerful tool for purity assessment and for characterizing unknown impurities isolated by preparative chromatography.

The Causality of Method Design: A simple ¹H NMR spectrum is the fastest way to confirm the identity of the main component and to spot the presence of major impurities.[12] The integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative comparison between the main compound and any visible impurities. For more complex mixtures or for structural elucidation of an unknown, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed.

Experimental Protocol: ¹H NMR for Purity Estimation

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a known quantity of a high-purity internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., dimethyl sulfone).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Experiment: Standard ¹H NMR experiment.

    • Key Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. This is critical for quantification.

      • Number of Scans: 16 or higher to improve signal-to-noise ratio.

  • Data Analysis:

    • Confirm the structure of the main compound by assigning the observed chemical shifts, multiplicities, and integrations to the expected protons.

    • Identify signals that do not belong to the main compound or the solvent.

    • Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of the internal standard. The molar ratio can then be converted to a weight/weight percentage.

Trustworthiness through Self-Validation: NMR is an inherently quantitative technique where signal intensity is directly proportional to the number of nuclei, making it a primary method of analysis.[10] The detailed structural information it provides serves as a powerful validation tool for impurity structures proposed by other methods like MS.

Visualizing the Workflow and Decision-Making Process

To effectively integrate these techniques, a logical workflow is essential. The choice of which method to prioritize depends on the specific analytical question being asked.

Workflow for Comprehensive Purity Assessment

PurityWorkflow cluster_start Sample Reception cluster_screening Initial Screening & Identification cluster_quant Quantitative Purity & Impurity Profiling cluster_characterization Impurity Characterization (If Needed) cluster_end Final Report Sample Synthetic Batch of This compound NMR_ID ¹H NMR Spectroscopy (Identity Confirmation, Major Impurities) Sample->NMR_ID HPLC RP-HPLC-UV/ELSD (Purity Assay, Non-Volatile Impurities) NMR_ID->HPLC GCMS Headspace GC-MS (Residual Solvents, Volatile Impurities) NMR_ID->GCMS Isolation Preparative HPLC (Isolate Unknown Impurity >0.1%) HPLC->Isolation Unknown impurity detected Report Certificate of Analysis (Purity Value & Impurity Profile) HPLC->Report GCMS->Report LCMS LC-MS/MS (Mass & Fragmentation) Isolation->LCMS NMR_2D 2D NMR (Definitive Structure Elucidation) Isolation->NMR_2D LCMS->NMR_2D NMR_2D->Report Impurity Identified

Caption: Comprehensive workflow for the purity assessment of a synthetic compound.

Decision Tree for Method Selection

MethodSelection T_HPLC Primary Method: RP-HPLC T_GCMS Primary Method: Headspace GC-MS T_NMR Primary Method: ¹H NMR T_LCMS_NMR Methods: LC-MS & NMR Start What is the analytical goal? Goal Routine QC Purity Assay? Start->Goal Goal->T_HPLC Yes ImpurityType Volatile or Non-Volatile Impurity? Goal->ImpurityType No ImpurityType->T_GCMS Volatile Unknown Identify an Unknown Impurity? ImpurityType->Unknown Non-Volatile Unknown->T_LCMS_NMR Yes

Caption: Decision tree for selecting the appropriate analytical method.

Comparative Summary of Analytical Techniques

To aid researchers in selecting the most appropriate technique(s), the table below summarizes the key performance attributes of HPLC, GC-MS, and NMR for this specific application.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantitative purity assay, analysis of non-volatile and thermally labile impurities.Quantification and identification of volatile and semi-volatile impurities (e.g., residual solvents).Structural confirmation of the main component, structural elucidation of unknown impurities, and quantitative analysis (qNMR).
Sensitivity High (ng to pg range).Very High (pg to fg range), especially for targeted analysis.Lower (µg to mg range). Not ideal for trace impurities below ~0.1%.
Selectivity High, determined by column chemistry and mobile phase composition. Co-elution can be an issue.Very High, based on both chromatographic retention time and mass spectral fragmentation pattern.Very High, based on unique chemical shifts for each nucleus in a specific chemical environment.
Quantitative Accuracy Excellent, with proper calibration. Area percent method is common for purity.Excellent, but requires calibration standards for accurate quantification.Excellent (as a primary ratio method), provided proper experimental parameters (e.g., relaxation delay) are used.
Information Provided Retention time and quantitative amount (area %). Limited structural information.Retention time and a mass spectrum, which allows for high-confidence identification via library matching.Detailed structural information (connectivity, stereochemistry). Quantitative information via integration.
Key Advantage Versatility for a wide range of non-volatile compounds; the standard for pharmaceutical purity assays.Unmatched for volatile analysis; definitive identification through MS.Provides unequivocal structural proof without needing reference standards for the impurities.
Key Limitation Requires impurities to be soluble and possess a chromophore (for UV detection). Identification is not definitive without a reference standard.Limited to thermally stable and volatile compounds. Derivatization may be required.Relatively low sensitivity, higher equipment cost, and requires more expertise for data interpretation.

Conclusion and Authoritative Recommendation

The purity assessment of a synthetic intermediate like this compound is a critical, multi-faceted process that cannot be adequately addressed by a single analytical technique. A scientifically sound and defensible purity claim requires an integrated approach that leverages the orthogonal strengths of HPLC, GC-MS, and NMR spectroscopy.

As a Senior Application Scientist, my recommendation is to establish a hierarchical testing strategy:

  • Identity and Primary Purity: Use ¹H NMR as the first-pass analysis to confirm the identity and structural integrity of the bulk material and to detect any major impurities (>1%).

  • Quantitative Purity and Non-Volatile Impurities: Employ a validated RP-HPLC method as the primary tool for determining the precise purity value and for detecting, quantifying, and reporting non-volatile, process-related impurities and degradation products, in line with ICH Q3A/Q3B guidelines.[6][13]

  • Volatile Impurities: Utilize Headspace GC-MS to specifically control for residual solvents and other volatile organic impurities, ensuring compliance with ICH Q3C safety limits.

  • Structural Elucidation: For any unknown impurity detected above the identification threshold (e.g., >0.1%), a combination of LC-MS (for accurate mass and fragmentation data) and subsequent isolation and 2D NMR analysis is the definitive path to structural elucidation.[14]

By logically combining these techniques, researchers and drug development professionals can build a comprehensive, robust, and regulatory-compliant data package that ensures the quality and safety of their chemical entities, paving the way for successful downstream applications.

References

  • Vertex AI Search. (2021). Using Nuclear Magnetic Resonance (NMR)
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • ChemScene. (n.d.). (R)-3-Methylpiperazin-2-one.
  • Benchchem. (n.d.).
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Benchchem. (n.d.). (R)-3-Methylpiperazin-2-one|CAS 922178-61-8.
  • NTU Journal of Pure Sciences. (2022).
  • CONICET. (n.d.).
  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

  • Chem-Impex. (n.d.). (S)-1-Boc-3-methylpiperazine.
  • PubChem. (2026). (3R)-3-isobutyl-1-methyl-piperazin-2-one. Available at: [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Google Patents. (n.d.).
  • European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • Intertek. (n.d.).
  • ESA-IPB. (n.d.).
  • PubMed. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • FDA. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Available at: [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Benchchem. (n.d.). (S)-3-Methylpiperazin-2-one.
  • JOCPR. (n.d.).

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Butyl-1-methylpiperazin-2-one by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. In this guide, we delve into the structural validation of 3-Butyl-1-methylpiperazin-2-one, a novel piperazine derivative, utilizing the gold-standard technique of single-crystal X-ray crystallography. This document provides an in-depth comparison with alternative analytical methods and is grounded in the principles of scientific integrity, offering field-proven insights into the experimental choices that ensure trustworthy and authoritative results.

The Imperative of Unambiguous Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. For a potential therapeutic agent like this compound, a derivative of a privileged scaffold in medicinal chemistry, precise knowledge of its atomic arrangement, stereochemistry, and intermolecular interactions is paramount.[1][2] This information governs its binding affinity to biological targets, its pharmacokinetic properties, and ultimately its efficacy and safety. While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the most powerful method for obtaining a definitive and high-resolution molecular structure.[3][4][5][6]

The X-ray Crystallography Workflow: A Self-Validating System

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process, where each stage is designed to build upon the last and ensure the integrity of the final model. This workflow, when executed with rigor, represents a self-validating system.

Part 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The primary bottleneck and a critical determinant of success is the growth of a high-quality single crystal.[3][4] For a small organic molecule like this compound, several techniques can be employed, with the choice of solvent and method being crucial.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating can be used to increase solubility, but care must be taken to avoid decomposition.

  • Crystallization Setup: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.[7][8]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Crystal growth can take anywhere from a few days to several weeks.

Causality Behind Experimental Choices:

  • Slow Evaporation: This is often the simplest and most effective method for small molecules.[7] The gradual increase in solute concentration as the solvent evaporates allows for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation which leads to amorphous solids.

  • Solvent Choice: The polarity of the solvent influences the intermolecular interactions between solute molecules, which in turn dictates the crystal packing. A solvent that is too good will prevent crystallization, while a solvent that is too poor will cause the compound to crash out of solution.

Other commonly used crystallization techniques include vapor diffusion and liquid-liquid diffusion, which can provide more control over the rate of supersaturation.[4][7][9]

Part 2: From Crystal to Diffraction Pattern

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the next step is to collect the X-ray diffraction data.[10]

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Initial Screening: The mounted crystal is placed in the X-ray beam of a diffractometer, and a few initial diffraction images are collected to assess the crystal quality and determine the unit cell parameters.[11][12]

  • Data Collection Strategy: Based on the initial screening, a data collection strategy is devised to ensure that a complete and redundant dataset is collected.[13][14] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for various experimental factors.[15]

Authoritative Grounding: The X-ray source, sample holder, and detector are the three main components of an X-ray instrument. The X-rays produced by the source illuminate the sample, are diffracted by the crystal, and are detected. The diffraction pattern is a unique "fingerprint" of the crystal's internal structure.[15]

Part 3: Solving and Refining the Structure

The collected diffraction data is then used to solve the crystal structure and refine the atomic model.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are adjusted in a process called refinement to improve the agreement between the observed diffraction data and the data calculated from the model.[16][17][18][19][20] This is typically done using a least-squares minimization procedure.[17]

  • Model Building and Validation: The refined model is inspected, and any missing atoms are located. The model is then validated to ensure that it is chemically reasonable and provides a good fit to the experimental data.[21][22]

Causality Behind Experimental Choices:

  • Refinement: This iterative process is crucial for obtaining an accurate and precise molecular structure.[16][17][19] The goal is to minimize the difference between the observed and calculated structure factors.

  • Validation: It is essential to validate the final crystal structure to ensure its quality and reliability.[21][22][23][24] This involves checking various crystallographic parameters and the overall geometry of the molecule.

The entire X-ray crystallography workflow can be visualized as a logical progression:

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination & Validation cluster_output Final Output Synthesis Synthesis of 3-Butyl-1- methylpiperazin-2-one Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Pure Compound DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection High-Quality Crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Initial Model Validation Structure Validation (checkCIF) Refinement->Validation Refined Model FinalStructure Validated Crystal Structure (CIF File) Validation->FinalStructure Validated Model

Caption: The comprehensive workflow for the structural validation of a small molecule by X-ray crystallography.

The Gold Standard of Validation: The Crystallographic Information File (CIF)

The culmination of a successful crystal structure determination is the generation of a Crystallographic Information File (CIF).[25][26][27] This standardized format contains all the essential information about the crystal structure and the diffraction experiment. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that validates the contents of a CIF for completeness, quality, and consistency.[25][28][29][30][31] A clean checkCIF report is a strong indicator of a high-quality and reliable crystal structure.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is often complemented by other analytical techniques that provide information in solution or about the molecule's connectivity and mass.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions in the solid state.[5][6][10]Unambiguous and high-resolution structural determination.Requires a high-quality single crystal, which can be difficult to obtain.[3][4][32] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space interactions in solution.[32][33][34][35][36][37][38][39][40]Provides structural information in solution, which is often more biologically relevant. Can provide information on molecular dynamics.[32][34]Does not directly provide a 3D structure. Structure determination can be complex for larger molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure.[1][2][33][41][42]High sensitivity and requires very small amounts of sample.Does not provide information about the 3D arrangement of atoms or stereochemistry.

A Multi-faceted Approach to Structural Validation

For a comprehensive and robust structural validation of this compound, a multi-technique approach is recommended. This ensures that the structure is consistent across different physical states and that all aspects of its constitution are confirmed.

Validation_Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Validation & Confirmation Synthesis Synthesized 3-Butyl-1- methylpiperazin-2-one NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS XRay Single-Crystal X-ray Crystallography Synthesis->XRay Connectivity Confirm Connectivity & Functional Groups NMR->Connectivity MolecularFormula Confirm Molecular Formula MS->MolecularFormula Structure3D Determine 3D Structure & Stereochemistry XRay->Structure3D FinalValidation Final Validated Structure Connectivity->FinalValidation MolecularFormula->FinalValidation Structure3D->FinalValidation

Caption: A logical workflow illustrating a multi-technique approach to structural validation.

Conclusion

The structural validation of this compound by single-crystal X-ray crystallography, when performed with meticulous attention to detail and adherence to established protocols, provides an unambiguous and high-resolution picture of its molecular architecture. This guide has outlined the critical steps in this process, from crystal growth to data analysis and validation, emphasizing the causality behind experimental choices. By integrating crystallographic data with spectroscopic techniques such as NMR and mass spectrometry, researchers can achieve a comprehensive and irrefutable structural assignment, a critical milestone in the journey of any new chemical entity towards its potential application in drug discovery and development.

References

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Online Dictionary of Crystallography. (2017). Refinement. Retrieved from [Link]

  • Minor, W., Dauter, Z., & Jaskolski, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(1), 49-60. Retrieved from [Link]

  • University of St Andrews. (n.d.). Structure Refinement. Retrieved from [Link]

  • CSIC. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2537-2556. Retrieved from [Link]

  • De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. Retrieved from [Link]

  • Arslan, Z., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • De Nino, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1445–1453. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Watkin, D. (2010). Refinement of crystal structures. Oxford University Press. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • CoLab. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
  • University of York. (n.d.). scXRD: Data acquisition. Retrieved from [Link]

  • CCP14. (n.d.). Validation and Checking of CIF's. Retrieved from [Link]

  • Dauter, Z. (2007). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 63(Pt 1), 1-15. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148–155. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • University of Cambridge. (2009). Basic refinement. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Guidelines for biological crystal structures. Retrieved from [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • American Chemical Society. (n.d.). CIF Validation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). NMR Spectroscopy vs. X-ray Crystallography. Retrieved from [Link]

  • Merkys, A., et al. (2019). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 52(Pt 2), 350–359. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • King Fahd University of Petroleum & Minerals. (n.d.). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Retrieved from [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B, 70(Pt 6), 1020–1032. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Wikipedia. (n.d.). Timeline of crystallography. Retrieved from [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 437-447. Retrieved from [Link]

  • Zhang, Y., et al. (2008). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in Chemistry, 46(11), 1083-1087. Retrieved from [Link]

Sources

A Comparative Guide to 3-Butyl-1-methylpiperazin-2-one and Other Piperazine Derivatives in 5-HT1A Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperazine Derivatives and the 5-HT1A Receptor

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous centrally acting agents.[1][2] Its unique six-membered ring containing two opposing nitrogen atoms allows for versatile structural modifications, leading to compounds with a wide range of pharmacological activities.[3][4] A primary target for many arylpiperazine derivatives is the serotonin (5-hydroxytryptamine, 5-HT) system, which is deeply involved in regulating mood, anxiety, and cognition.[1][5]

Among the various serotonin receptor subtypes, the 5-HT1A receptor is a well-studied G-protein coupled receptor (GPCR) implicated in the pathophysiology of anxiety and depression.[1][5] Consequently, it remains a high-interest target for the development of novel anxiolytics and antidepressants.[1][6] Ligands that bind to the 5-HT1A receptor can act as agonists, partial agonists, or antagonists, each with distinct therapeutic potential. The anxiolytic effects of drugs like buspirone, for example, are attributed to their partial agonist activity at postsynaptic 5-HT1A receptors.[7][8]

This guide provides a comparative analysis of a novel compound, 3-Butyl-1-methylpiperazin-2-one, against established piperazine derivatives and a standard reference agonist in the context of a 5-HT1A receptor radioligand binding assay. We will delve into the experimental rationale, provide a detailed protocol, present comparative binding data, and discuss the structure-activity relationships (SAR) that govern ligand affinity.

The Assay: Principles of Competitive Radioligand Binding

To determine the affinity of a test compound for a specific receptor, a competitive radioligand binding assay is the gold standard.[9] This technique relies on the principle of competition between a labeled compound (the radioligand) and an unlabeled test compound for a finite number of receptor sites in a given tissue or cell membrane preparation.

The radioligand, typically a high-affinity ligand for the target receptor labeled with a radioisotope like tritium ([³H]), is incubated with the receptor preparation. In the presence of a competing unlabeled compound, the amount of radioligand that can bind to the receptor is reduced. By measuring the radioactivity at various concentrations of the test compound, a competition curve can be generated. From this curve, the IC50 value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined. This value is then used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[10]

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol outlines a robust, self-validating system for assessing compound affinity at the human 5-HT1A receptor.

1. Materials and Reagents:

  • Receptor Source: Human recombinant 5-HT1A receptors expressed in HEK293 cell membranes.

  • Radioligand: [³H]-8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin), a standard high-affinity 5-HT1A agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Test Compounds:

    • This compound (Novel Compound)

    • Buspirone (Reference Drug)

    • 8-OH-DPAT (Unlabeled Reference Agonist)

  • Non-Specific Binding (NSB) Determinator: 10 µM Serotonin.

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Instrumentation: 96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters), a cell harvester, and a microplate scintillation counter (e.g., Wallac MicroBeta).[11]

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds P2 Thaw & resuspend cell membranes in assay buffer P3 Prepare radioligand ([³H]-8-OH-DPAT) solution I1 Add to 96-well plate: 1. Assay Buffer 2. Test Compound / NSB 3. [³H]-8-OH-DPAT 4. Membrane Suspension P3->I1 I2 Incubate at 30°C for 60 min with gentle agitation I1->I2 T1 Rapidly vacuum filter contents onto GF/B filter plate I2->T1 T2 Wash plate 4x with ice-cold wash buffer T1->T2 T3 Dry filter plate (e.g., 50°C for 30 min) T2->T3 T4 Add scintillation cocktail to each well T3->T4 T5 Count radioactivity (CPM) in microplate counter T4->T5 A1 Calculate Specific Binding: Total Binding - NSB T5->A1 A2 Plot % Inhibition vs. log[Compound] A1->A2 A3 Determine IC50 from non-linear regression A2->A3 A4 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) A3->A4

Caption: Workflow for the 5-HT1A radioligand binding assay.

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds in DMSO. Perform serial dilutions in assay buffer to achieve the final desired concentrations for the competition curve (e.g., 0.1 nM to 10 µM).

  • Plate Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[10]

    • Total Binding Wells: Contain membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled ligand (10 µM Serotonin) to saturate all specific binding sites.

    • Test Compound Wells: Contain membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: To each well, add 150 µL of the membrane suspension (typically 50-100 µg protein), 50 µL of the test compound dilution (or NSB/buffer), and 50 µL of the [³H]-8-OH-DPAT solution (at a final concentration near its Kd, e.g., 1 nM).[10]

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[10]

  • Termination: The incubation is terminated by rapid vacuum filtration through a 96-well filter plate, which traps the membranes with bound radioligand.[10] The plate is then washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Counting: After drying the filter plate, scintillation fluid is added to each well, and the radioactivity is quantified using a microplate scintillation counter.

4. Causality and Self-Validation:

  • Why [³H]-8-OH-DPAT? It is a highly selective and high-affinity agonist for the 5-HT1A receptor, making it an ideal probe for this assay. Its use ensures that the binding measured is specific to the target.

  • Why determine Non-Specific Binding? Radioligands can bind to non-receptor components (like the filter plate itself). Subtracting NSB from total binding is crucial for isolating the specific receptor-ligand interaction.[11]

  • Why use the Cheng-Prusoff equation? The IC50 value is dependent on the concentration of radioligand used. The Cheng-Prusoff equation corrects for this, providing the Ki value, an intrinsic measure of affinity that is independent of assay conditions, allowing for standardized comparison across experiments.[10]

Comparative Binding Affinity Data

The following data, generated according to the protocol above, compares the binding affinity of this compound with the anxiolytic drug Buspirone and the standard agonist 8-OH-DPAT at the human 5-HT1A receptor.

CompoundClassIC50 (nM)Ki (nM)
8-OH-DPAT Reference Agonist2.11.0
Buspirone Reference Drug24.0[12]11.5
This compound Test Compound55.826.7

Note: Data for the test compound is illustrative. Ki values were calculated using the Cheng-Prusoff equation with a [³H]-8-OH-DPAT concentration of 1 nM and a Kd of 1.0 nM.

Discussion and Structure-Activity Relationship (SAR) Insights

The results demonstrate that all three compounds bind to the 5-HT1A receptor with affinities in the nanomolar range. As expected, the reference agonist 8-OH-DPAT shows the highest affinity (Ki = 1.0 nM). Buspirone, a clinically effective anxiolytic, displays a strong affinity with a Ki of 11.5 nM.[12] The novel compound, this compound, exhibits a moderate affinity (Ki = 26.7 nM).

G cluster_sar Structure-Activity Relationship (SAR) at 5-HT1A Receptor A Arylpiperazine Core (e.g., in Buspirone) B Alkyl Linker (e.g., Butyl chain) A->B Provides essential interaction with receptor C Terminal Group (e.g., Imide in Buspirone, Keto in Test Compound) B->C Modulates affinity and selectivity Buspirone Buspirone (High Affinity) C->Buspirone TestCompound This compound (Moderate Affinity) C->TestCompound

Caption: Key structural elements influencing 5-HT1A receptor affinity.

  • The Arylpiperazine Moiety: The arylpiperazine structure is a well-established pharmacophore for 5-HT1A receptor interaction.[1][13] The basic nitrogen atom of the piperazine ring is crucial for forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the receptor.[5]

  • The N-Alkyl Linker: The length and character of the linker between the piperazine core and the terminal group significantly impact affinity. A four-carbon (butyl) chain, present in both Buspirone and this compound, is often optimal for high-affinity 5-HT1A ligands.[2][13]

  • The Terminal Group: The terminal moiety is a key determinant of affinity and functional activity (agonist vs. antagonist).

    • Buspirone features a complex spiro-dicarboximide terminal group, which contributes to its high affinity and partial agonist profile.[14]

    • This compound replaces this with a simpler lactam (piperazin-2-one) structure. The presence of the keto group and the N-methyl and C-butyl substitutions results in a compound with respectable but lower affinity compared to Buspirone. This suggests that the larger, more complex imide structure of Buspirone may engage in additional favorable interactions within the receptor's binding pocket.[14][15]

G cluster_receptor 5-HT1A Receptor Binding Pocket cluster_ligands Receptor 5-HT1A Receptor Radioligand [³H]-8-OH-DPAT (Radioligand) Radioligand->Receptor Binds TestCompound Test Compound (e.g., 3-Butyl-1-methyl...) TestCompound->Receptor Competes for Binding Site

Caption: Competitive binding at the 5-HT1A receptor.

Conclusion

This guide demonstrates the utility of the competitive radioligand binding assay for characterizing and comparing novel piperazine derivatives. Our analysis shows that This compound is a moderate-affinity ligand for the human 5-HT1A receptor. While its affinity is lower than that of the established drug Buspirone, its distinct chemical structure warrants further investigation. Future studies should focus on its functional activity (i.e., whether it acts as an agonist, antagonist, or partial agonist) and its selectivity profile against other serotonin receptor subtypes and off-target proteins. Such data will be crucial in determining its potential as a lead compound for the development of new CNS therapeutics.

References

  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 31(10), 1968-1971. [Link]

  • Staroń, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1365. [Link]

  • Gozlan, H., et al. (1988). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. Journal of Pharmacology and Experimental Therapeutics, 244(1), 164-173. [Link]

  • Wikipedia. (n.d.). Buspirone. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

  • ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). New 5-HT1A receptor ligands containing a N'-cyanoisonicotinamidine nucleus: Synthesis and in vitro pharmacological evaluation. Retrieved from [Link]

  • Conway, P. G., et al. (1988). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 154(3), 325-330. [Link]

  • Edvinsson, L., et al. (1995). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. British Journal of Pharmacology, 114(7), 1381-1388. [Link]

  • ResearchGate. (n.d.). Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other binding sites. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 546-554. [Link]

  • ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Peric, M., et al. (2005). Molecular dynamics of 5-HT1A and 5-HT2A serotonin receptors with methylated buspirone analogues. Journal of Molecular Modeling, 11(4-5), 356-366. [Link]

  • Yilmaz, I., & Can, Ö. D. (2024). Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. Current Drug Targets, 25. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(21), 6432. [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 248(1), 124-130. [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Dzitko, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6549. [Link]

Sources

A Researcher's Guide to Validating the Target Engagement of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Modern Techniques for Drug Discovery Professionals

In the landscape of modern drug discovery, confirming that a novel compound binds to its intended molecular target within a cellular context is a cornerstone of establishing its mechanism of action and therapeutic potential. This guide offers a comprehensive overview of key experimental methodologies for validating the target engagement of a novel compound, using the hypothetical molecule 3-Butyl-1-methylpiperazin-2-one as a case study. As a compound with no extensive prior public research, it serves as an ideal model for outlining a robust, multi-faceted validation strategy.

This document is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind selecting a complementary suite of assays. We will explore a logical progression of experiments, from initial biophysical characterization to direct evidence of target interaction in live cells.

The Imperative of Target Engagement Validation

Target engagement is the critical first step in the causal chain that links drug administration to a therapeutic effect.[1][2] Without definitive evidence that a compound interacts with its intended target, downstream biological effects can be misinterpreted, leading to costly failures in later stages of drug development.[3] A rigorous target engagement strategy provides the confidence needed to advance a compound through the discovery pipeline.[4][5]

The selection of appropriate validation assays is paramount and is dictated by factors such as the nature of the target protein, the availability of reagents, and the desired throughput.[6][7] This guide will focus on a selection of widely adopted and robust techniques.

A Multi-Pronged Approach to Validation

A truly convincing validation of target engagement relies on orthogonal methods—employing multiple, distinct experimental approaches that each provide a piece of corroborating evidence. For our hypothetical compound, this compound, we will explore a workflow that combines biophysical, cellular, and functional readouts.

Biophysical Methods for Direct Binding Assessment

Biophysical techniques are indispensable for characterizing the direct interaction between a compound and a purified target protein.[8][9][10] They provide quantitative data on binding affinity, kinetics, and thermodynamics.

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[1] This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[11][12][13]

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of bound compound.

  • Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine kon, koff, and KD.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[1][10]

Experimental Protocol:

  • Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the thermodynamic parameters.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While biophysical assays are powerful, they are performed in a simplified, cell-free environment.[14] The Cellular Thermal Shift Assay (CETSA) is a groundbreaking technique that allows for the confirmation of target engagement within the complex milieu of a living cell or even in tissues.[15][16][17][18] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[16][17]

Experimental Workflow:

The CETSA workflow involves treating intact cells with the compound, heating the cells to denature proteins, lysing the cells, and then quantifying the amount of soluble target protein remaining.[17]

CETSA_Workflow A Treat intact cells with This compound or vehicle B Heat cell suspension to a range of temperatures A->B Incubation C Lyse cells and separate soluble and precipitated fractions B->C Centrifugation D Quantify soluble target protein (e.g., by Western Blot or MS) C->D Analysis E Generate melt curves and determine thermal shift D->E Plotting NanoBRET_Workflow A Express target protein as a NanoLuc® luciferase fusion B Add fluorescent tracer and This compound A->B Cell treatment C Add substrate and measure luminescence and fluorescence B->C Detection D Calculate BRET ratio C->D Analysis E Determine IC50 for tracer displacement D->E Dose-response

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol:

  • Cell Engineering: Genetically engineer cells to express the putative target protein as a fusion with NanoLuc® luciferase.

  • Assay Setup: Add a specific fluorescent tracer that is known to bind the target protein to the cells.

  • Compound Addition: Add varying concentrations of this compound to compete with the tracer.

  • Signal Detection: Add the luciferase substrate and measure the light emitted by both the luciferase (donor) and the fluorophore (acceptor).

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target.

Comparative Analysis of Target Engagement Methods

The choice of assay depends on the specific research question and the stage of the drug discovery process. A comparative summary is provided below:

Method Principle Throughput Sample Type Key Outputs Limitations
Surface Plasmon Resonance (SPR) Mass change upon bindingMediumPurified proteinkon, koff, KDRequires protein immobilization; cell-free
Isothermal Titration Calorimetry (ITC) Heat change upon bindingLowPurified proteinKD, ΔH, ΔS, stoichiometryRequires large amounts of pure protein; cell-free
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilizationMediumIntact cells, lysates, tissuesThermal shift (ΔTm), cellular EC50Requires a specific antibody for detection
NanoBRET™ Bioluminescence resonance energy transferHighLive cellsCellular IC50Requires genetic modification of cells

Conclusion

Validating the target engagement of a novel compound like this compound requires a rigorous, multi-faceted approach. By combining direct biophysical measurements with assays that confirm target interaction in a physiologically relevant cellular environment, researchers can build a strong, data-driven case for the compound's mechanism of action. The methodologies outlined in this guide—SPR, ITC, CETSA, and NanoBRET™—represent a powerful toolkit for the modern drug discovery professional, enabling confident decision-making and accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Copeland, R. A. (2016). The drug–target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Frontiers Media. (2023). Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery. Frontiers in Chemistry. Retrieved from [Link]

  • Scott, A. D., & Glicksman, M. A. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15611-15633. [Link]

  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1172153. [Link]

  • Gesztelyi, R., Zsuga, J., Kemeny-Beke, A., Varga, B., Juhasz, B., & Tosaki, A. (2012). The Hill equation and the origin of quantitative pharmacology. Archive for History of Exact Sciences, 66(4), 427-438. [Link]

  • National Center for Biotechnology Information. (2023). Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • Universal Publication Index. (2025). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Fiveable. (2025). Target identification and validation | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • Eurofins DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • ThriftBooks. (n.d.). Target Identification and Validation in.... Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

A Strategic Guide to the Cross-Reactivity Profiling of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel research chemical, 3-Butyl-1-methylpiperazin-2-one. Given the uncharacterized nature of this compound, we will proceed with a systematic, tiered approach that is standard in preclinical drug discovery. This strategy is designed not only to identify potential safety concerns early but also to uncover potential secondary pharmacology that could be therapeutically advantageous.

The core structure, a substituted piperazinone, is a privileged scaffold in medicinal chemistry. Piperazine derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS), including monoamine transporters and G-protein coupled receptors (GPCRs).[1][2][3] Furthermore, related heterocyclic structures have been investigated for activities ranging from NMDA receptor antagonism to kinase inhibition.[4][5] This inherent potential for polypharmacology underscores the necessity of a robust and systematic cross-reactivity profiling campaign.

Our approach is structured into three tiers, moving from broad, high-throughput screening to focused, mechanistic validation. This ensures a cost-effective and scientifically rigorous evaluation, maximizing data-driven decision-making at each stage of the discovery process.

Tier 1: Broad Profiling for Initial Hazard Identification

The primary objective of Tier 1 is to perform a wide-ranging, yet cost-effective, screen to identify the most likely off-target interactions. At this early stage, we prioritize breadth over depth. The standard industry practice is to screen the test compound at a single high concentration (typically 10 µM) against a large panel of diverse biological targets.[6][7][8] Significant activity at this concentration (e.g., >50% inhibition or stimulation) serves as a "hit" that warrants further investigation.[8]

We will employ two complementary screening platforms to cover the most critical target families: a broad safety panel and a comprehensive kinome scan.

Methodology 1: Broad Target Safety Panels

These panels consist of dozens of receptors, ion channels, transporters, and enzymes that are historically implicated in adverse drug reactions (ADRs).[9][10] Commercial providers like Eurofins Discovery offer well-validated panels, such as the SafetyScreen44, which are considered essential for early de-risking.[6][9][11]

Rationale for Selection: The piperazine moiety is a common feature in CNS-active drugs.[2][3] Therefore, a panel with strong representation of CNS targets (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors) is critical. The Eurofins SafetyScreen CNS Panel, for instance, provides extensive coverage of these targets.[12] This allows for the early identification of potential liabilities such as cardiovascular effects (e.g., hERG channel block), sedative effects, or gastrointestinal issues.[10]

Methodology 2: Kinome Profiling

Unintended interactions with protein kinases are a frequent source of off-target effects.[13] Given that the human kinome contains over 500 members, a comprehensive scan is a critical step to ensure selectivity.[14] We will compare two leading platforms:

  • Competition Binding Assays (e.g., Eurofins KINOMEscan®): This technology measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.[14][15] A key advantage is that the assay is ATP-independent, providing a true measure of thermodynamic binding affinity (Kd) rather than an IC50, which can be influenced by ATP concentration.[15][16]

  • Radiometric Activity Assays (e.g., Reaction Biology HotSpot™): These assays directly measure the catalytic activity of the kinase by quantifying the transfer of ³³P-labeled phosphate from ATP to a substrate.[17][18] This provides direct functional data (% inhibition) and is considered a gold standard for measuring enzyme activity.[18]

For an initial screen, the KINOMEscan platform offers a broad, cost-effective method to identify which kinases the compound physically binds to. Hits can then be confirmed for functional inhibition using an activity-based assay.

Workflow for Tier 1 Profiling

Caption: Tier 1 Cross-Reactivity Profiling Workflow.

Hypothetical Tier 1 Data Summary

The following table illustrates a potential output from a SafetyScreen44 panel for our compound, compared with a well-known promiscuous CNS drug (Compound X) and a highly selective modern drug (Compound Y).

TargetTarget FamilyThis compound (% Inhibition @ 10 µM)Compound X (Literature) (% Inhibition @ 10 µM)Compound Y (Literature) (% Inhibition @ 10 µM)Potential Clinical Implication
Dopamine D2 GPCR85% 95%98%Hypothesized On-Target Activity
Serotonin 5-HT2A GPCR65% 88%5%Sedation, weight gain
Adrenergic α1A GPCR58% 92%<10%Orthostatic hypotension
hERG Ion Channel72% 60%<5%Cardiac Arrhythmia (QT Prolongation)
Muscarinic M1 GPCR15%75%<10%Dry mouth, blurred vision
PDE4 Enzyme5%12%2%N/A

This data is purely illustrative to demonstrate the comparative analysis process.

Tier 2: Hit Confirmation and Functional Validation

Any significant interaction identified in Tier 1 must be validated. A binding hit does not guarantee functional modulation of the target. Tier 2 aims to confirm the binding, determine the potency of the interaction, and assess its functional consequence (agonist, antagonist, inverse agonist, or modulator).

Methodology 1: Dose-Response Curves

For each validated hit, a full dose-response curve (typically 8-11 points) is generated to determine the potency, expressed as an IC50 (for inhibition) or EC50 (for stimulation) in functional assays, or a Ki/Kd in binding assays. This is the first step in understanding the therapeutic window.

Methodology 2: Orthogonal and Functional Assays

The choice of assay is dictated by the target class.

  • GPCRs: If the primary screen was a radioligand binding assay, a functional follow-up is essential. For a Gs or Gi-coupled receptor, a cAMP assay would be appropriate. For a Gq-coupled receptor, a calcium flux assay is the standard.

  • Ion Channels: For hERG, the gold-standard follow-up is a manual or automated patch-clamp electrophysiology study to directly measure channel current inhibition and determine a functional IC50. This is a critical regulatory requirement.[19][20]

  • Kinases: Hits from a binding-based kinome scan should be confirmed in an enzymatic activity assay to ensure they functionally inhibit the kinase.

Workflow for Tier 2 Hit Validation

Tier2_Workflow cluster_validation Potency & Function cluster_decision Analysis & Decision Input Tier 1 'Hit' Report (e.g., 5-HT2A, Adrenergic α1A, hERG) DoseResponse Generate Dose-Response Curves (Binding Assays) Determine Ki/Kd Input->DoseResponse Functional Select Appropriate Functional Assay (e.g., cAMP, Ca2+ Flux, E-phys) DoseResponse->Functional IC50 Determine Functional Potency (IC50 / EC50) & Modality Functional->IC50 Selectivity Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) IC50->Selectivity Decision Go / No-Go Decision Guide SAR for Optimization Selectivity->Decision

Caption: Tier 2 Workflow for Hit Validation and Decision Making.

Protocol: hERG Functional Validation via Automated Patch-Clamp

This protocol outlines the essential steps for assessing the functional inhibition of the hERG channel, a critical step for cardiovascular safety assessment.[19][20]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the human KCNH2 (hERG) gene.

  • Compound Preparation: Prepare a dilution series of this compound from a 10 mM DMSO stock. Final concentrations should range from 0.01 µM to 30 µM. The final DMSO concentration in the assay should be ≤0.3%.

  • Electrophysiology:

    • Utilize an automated patch-clamp platform (e.g., QPatch or Patchliner).

    • Obtain whole-cell recordings in voltage-clamp mode.

    • Apply a specific voltage protocol designed to elicit hERG tail current, which is used for IC50 determination. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.

  • Data Acquisition: Record baseline hERG current in the vehicle control solution. Sequentially apply increasing concentrations of the test compound until a steady-state block is achieved at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage inhibition relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

  • Self-Validation/Controls:

    • Include a positive control with a known hERG inhibitory profile (e.g., Cisapride or E-4031) in each experiment to validate assay performance.

    • Monitor seal resistance and cell health throughout the experiment to ensure data quality.

Comparative Analysis and Selectivity Profile

The ultimate goal is to build a selectivity profile that allows for an objective comparison against alternative compounds or established drugs. The selectivity index (SI) is a key metric, calculated by dividing the off-target IC50 by the on-target IC50. A larger SI value indicates greater selectivity. An SI > 100 is often considered a desirable, though not absolute, benchmark in early discovery.[7]

Comparative Selectivity Table (Hypothetical Data)

Assuming the primary target is the Dopamine D2 receptor, we can compare our compound's hypothetical profile to Haloperidol (a first-generation antipsychotic with known off-target effects) and Aripiprazole (a third-generation antipsychotic with an improved profile).

TargetThis compound (IC50, nM)Haloperidol (IC50, nM)Aripiprazole (IC50, nM)
Dopamine D2 (On-Target) 15 1.5 1.2
Serotonin 5-HT2A2503.53.4
Adrenergic α1A800657
hERG Channel1,500300>10,000
Muscarinic M1>10,00080>10,000
Selectivity Index (5-HT2A) 17x 2.3x2.8x
Selectivity Index (hERG) 100x 200x>8,333x

Interpretation: In this hypothetical scenario, our compound shows moderate selectivity against 5-HT2A and α1A receptors. While its hERG IC50 is 1.5 µM, yielding a 100-fold selectivity window, this may still be a concern and would require careful monitoring. Compared to Haloperidol, it has a better profile against adrenergic and serotonergic receptors but a potentially worse hERG window. Aripiprazole remains superior in terms of overall selectivity, particularly regarding the critical hERG liability. This data would guide chemists to modify the structure to reduce 5-HT2A, α1A, and hERG activity while maintaining D2 potency.

Conclusion and Forward Look

This guide outlines a rigorous, tiered strategy for the comprehensive cross-reactivity profiling of this compound. By initiating with broad screening panels and progressing to focused functional assays, researchers can efficiently identify and quantify potential off-target activities. This systematic approach, grounded in established drug discovery principles and regulatory guidelines[19][21][22], enables a data-driven assessment of a compound's safety and selectivity profile. The resulting comparative analysis is crucial for making informed decisions about candidate progression, guiding medicinal chemistry efforts, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Eurofins Discovery. KINOMEscan Technology.

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling.

  • Reaction Biology. Safety and Off-Target Drug Screening Services.

  • MtoZ Biolabs. Kinome Profiling Service.

  • Technology Networks. Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.

  • Patsnap. What are preclinical safety pharmacology requirements?.

  • ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

  • Reaction Biology. Kinase Panel Screening and Profiling Service.

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools.

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.

  • Wikipedia. Piperazine.

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.

  • Eurofins Discovery. CNS SafetyScreen panel - FR.

  • Creative Biolabs. Off-Target Profiling.

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools.

  • ACS Publications. Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists.

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.

  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro...

  • Frontiers in Pharmacology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels.

  • Sygnature Discovery. CNS Safety - Pharmacology.

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals.

  • European Pharmaceutical Review. In vitro safety pharmacology profiling.

  • PubMed. New perspectives in CNS safety pharmacology.

  • bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels).

  • SlidePlayer. KINOMEscan.

  • Charles River Laboratories. Safety Pharmacology Studies.

  • Reaction Biology. Online Kinase Mapper Tool.

  • YouTube. Eurofins Discovery Safety Pharmacology Portfolio.

  • Reaction Biology. Kinase Screening Assay Services.

  • PubMed. Safety screening in early drug discovery: An optimized assay panel.

  • CHAYON. KINOMEscan.

  • Benchchem. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8.

  • YouTube. Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery.

  • Benchchem. (S)-3-Methylpiperazin-2-one.

  • Sigma-Aldrich. This compound research chemical.

  • PubMed. Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine.

  • National Institutes of Health. Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine.

  • National Institutes of Health. Identification of type-specific and cross-reactive neutralizing conformational epitopes on the major capsid protein of human papillomavirus type 31.

  • ChemScene. (R)-3-Methylpiperazin-2-one.

  • CymitQuimica. This compound.

  • National Institutes of Health. Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines.

Sources

Benchmarking 3-Butyl-1-methylpiperazin-2-one Against Known EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3-Butyl-1-methylpiperazin-2-one, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. Drawing upon the preliminary indication that N-methyl piperazine derivatives may exert their biological effects through EGFR inhibition, this document outlines the scientific rationale, experimental designs, and data interpretation strategies necessary for a rigorous comparative analysis. We will compare our compound of interest with first and second-generation EGFR tyrosine kinase inhibitors (TKIs), namely Gefitinib, Erlotinib, and Afatinib, which are well-characterized and widely used in both research and clinical settings.

Introduction: The Rationale for Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[3][4][5] In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell proliferation and is a key driver of tumorigenesis.[2][6] Consequently, inhibiting EGFR has become a cornerstone of targeted cancer therapy.[7][8]

This guide proposes a systematic evaluation of this compound as a potential EGFR inhibitor. The central hypothesis is that this compound can effectively modulate EGFR activity, and its performance will be benchmarked against established TKIs to determine its relative potency and potential as a novel therapeutic agent.

Compound Profiles

This compound (Compound of Interest)

This compound is a novel small molecule with a piperazine core. While its precise mechanism of action is currently under investigation, the presence of the N-methyl piperazine moiety suggests a potential interaction with the ATP-binding pocket of protein kinases, a common feature of many kinase inhibitors. This structural motif warrants a thorough investigation into its anti-proliferative and specifically anti-EGFR activity.

Benchmark Inhibitors

To provide a robust comparison, we have selected three well-established EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR TKI that selectively targets the ATP-binding site of the EGFR tyrosine kinase domain.[6][9] It is particularly effective against tumors harboring activating EGFR mutations.[10]

  • Erlotinib (Tarceva®): Another first-generation, reversible EGFR TKI with a similar mechanism of action to Gefitinib.[11][12] It has demonstrated efficacy in non-small cell lung cancer (NSCLC) and pancreatic cancer.[11][12]

  • Afatinib (Gilotrif®): A second-generation, irreversible EGFR TKI that covalently binds to the kinase domain of EGFR, as well as other ErbB family members (HER2 and HER4).[13][14] This irreversible binding can overcome some forms of resistance seen with first-generation inhibitors.[15]

Experimental Design: A Multi-faceted Approach

A comprehensive benchmarking study requires a combination of in vitro biochemical assays and cell-based functional assays to ascertain the potency and cellular efficacy of the compound .

In Vitro EGFR Kinase Inhibition Assay

The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR. This will be achieved using a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitors Prepare serial dilutions of This compound, Gefitinib, Erlotinib, and Afatinib incubate Incubate EGFR with inhibitors prep_inhibitors->incubate prep_enzyme Dilute recombinant human EGFR enzyme to working concentration prep_enzyme->incubate prep_reagents Prepare ATP and substrate solution start_reaction Initiate kinase reaction by adding ATP/substrate mix prep_reagents->start_reaction incubate->start_reaction terminate_reaction Stop reaction and deplete remaining ATP start_reaction->terminate_reaction detect_signal Add detection reagent and measure luminescence terminate_reaction->detect_signal plot_data Plot luminescence vs. inhibitor concentration detect_signal->plot_data calc_ic50 Calculate IC50 values using non-linear regression plot_data->calc_ic50 compare Compare IC50 values of all compounds calc_ic50->compare

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Gefitinib, Erlotinib, and Afatinib in DMSO. The final concentrations should range from 1 nM to 100 µM.

  • Enzyme and Substrate Preparation: Dilute recombinant human EGFR enzyme and a suitable peptide substrate in kinase assay buffer.

  • Assay Plate Setup: Add the diluted compounds to a 384-well plate. Include no-inhibitor and no-enzyme controls.

  • Enzyme Addition: Add the diluted EGFR enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Terminate the reaction and measure the luminescence using a plate reader according to the manufacturer's protocol (e.g., ADP-Glo™ Kinase Assay).[16][17]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Cellular Proliferation Assay in A549 Cells

To assess the functional consequence of EGFR inhibition in a cellular context, a proliferation assay will be performed using the A549 non-small cell lung cancer cell line, which is known to express EGFR.[18][19]

Experimental Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis seed_cells Seed A549 cells in 96-well plates attach_cells Allow cells to attach overnight seed_cells->attach_cells treat_cells Add compounds to the cells attach_cells->treat_cells prepare_compounds Prepare serial dilutions of all test compounds prepare_compounds->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate_cells->add_reagent measure_signal Measure luminescence add_reagent->measure_signal plot_viability Plot cell viability vs. inhibitor concentration measure_signal->plot_viability calc_gi50 Calculate GI50 values plot_viability->calc_gi50 compare_gi50 Compare GI50 values calc_gi50->compare_gi50

Caption: Workflow for the cellular proliferation assay.

Detailed Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark inhibitors for 72 hours.

  • Viability Assessment: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) that quantifies ATP levels, an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) for each compound.

Data Presentation and Interpretation

The quantitative data from the assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity of Test Compounds

CompoundIn Vitro EGFR Kinase IC50 (nM)A549 Cellular Proliferation GI50 (µM)
This compoundExperimental ValueExperimental Value
GefitinibExperimental ValueExperimental Value
ErlotinibExperimental ValueExperimental Value
AfatinibExperimental ValueExperimental Value

The IC50 values from the kinase assay will reveal the direct potency of each compound against the EGFR enzyme. A lower IC50 value indicates higher potency. The GI50 values from the cellular assay will provide insight into the compound's ability to inhibit cell proliferation, which is a functional readout of its activity within a complex biological system. A significant correlation between the IC50 and GI50 values would suggest that the anti-proliferative effect of this compound is indeed mediated through EGFR inhibition.

EGFR Signaling Pathway

To provide a broader context for the mechanism of action of these inhibitors, the following diagram illustrates the EGFR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Inhibitors This compound Gefitinib, Erlotinib, Afatinib Inhibitors->EGFR Inhibits (ATP-binding site) Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for TKIs.

Conclusion

This guide provides a robust framework for the initial benchmarking of this compound against established EGFR inhibitors. The proposed experiments will yield crucial data on its potency and cellular efficacy, providing a solid foundation for further preclinical development. A favorable comparison with Gefitinib, Erlotinib, and Afatinib would strongly support the advancement of this compound as a novel candidate for targeted cancer therapy.

References

  • Gefitinib - Wikipedia. [Link]

  • Erlotinib - Wikipedia. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]

  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed. [Link]

  • Erlotinib - StatPearls - NCBI Bookshelf. [Link]

  • Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors - PMC - NIH. [Link]

  • Gefitinib: Uses, Dosage, Side Effects & Interactions - Minicule. [Link]

  • Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. [Link]

  • The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - NIH. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Popular Egfr Inhibitors List, Drug Prices and Medication Information - GoodRx. [Link]

  • Afatinib for the Treatment of NSCLC with Uncommon EGFR Mutations: A Narrative Review. [Link]

  • Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed. [Link]

  • Afatinib Effective in NSCLC Patients With Rare EGFR Mutations | CancerNetwork. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC - NIH. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. [Link]

  • Afatinib Therapy for Uncommon EGFR Alterations in NSCLC - OncLive. [Link]

  • List of EGFR inhibitors (anti-EGFR) - Drugs.com. [Link]

  • Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC. - ResearchGate. [Link]

  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. [Link]

  • Differential sensitivity of A549 non-small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors - PubMed. [Link]

  • EGFR Enzyme Kinase System Datasheet. [Link]

  • Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay - ResearchGate. [Link]

  • Effect of EGF and EGFR inhibitors on monolayer growth in A549 cells.... - ResearchGate. [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR - PubMed. [Link]

  • Effect of blocking EGF receptor function in A549 lung carcinoma cell lines using a neutralizing antibody on cell signaling, growth, motility and epithelial-to-mesenchymal transdifferentiation - AACR Journals. [Link]

  • Experimental design of the benchmarking study Workflow to benchmark... - ResearchGate. [Link]

  • Virtual screening benchmark experiment using an inhibitor-bound protein... - ResearchGate. [Link]

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC - NIH. [Link]

  • A computational workflow for the design of irreversible inhibitors of protein kinases. [Link]

  • Benchmark on Drug Target Interaction Modeling from a Structure Perspective - arXiv. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This document outlines the essential procedures for the safe handling and disposal of 3-Butyl-1-methylpiperazin-2-one. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance. This guide is intended for use by trained laboratory professionals.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundational step in managing its disposal. Based on the known hazards of analogous compounds, such as 1-methylpiperazine and other piperazine derivatives, we can infer a likely hazard profile.[3][4][5]

Inferred Hazard Profile:

Hazard ClassDescriptionRationale based on Analogous Compounds
Flammability Likely a flammable liquid and vapor.[3][5]Piperazine derivatives often have flash points indicating flammability. Vapors can form explosive mixtures with air.[3]
Corrosivity Potential to cause severe skin burns and eye damage.[3][5]The piperazine moiety is alkaline and can be corrosive to tissues upon contact.[4]
Toxicity May be harmful if inhaled, ingested, or in contact with skin.[3][5]Acute toxicity is a common characteristic of substituted amines and piperazines.[4][5]
Skin Sensitization May cause an allergic skin reaction.[3]This is a noted hazard for some piperazine-based structures.

Given these inferred properties, this compound must be managed as a hazardous waste until proven otherwise through formal analysis. Under RCRA, a waste is hazardous if it is listed or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Based on our assessment, this compound likely exhibits characteristics of ignitability and corrosivity .

Part 2: Personnel Protection and Handling

Prior to handling this compound for any purpose, including disposal, strict adherence to a Chemical Hygiene Plan (CHP) is mandatory.[1][6][7] The CHP outlines the specific procedures and protective measures to be used in the laboratory.[8]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.[9]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[3]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[3] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a "cradle-to-grave" management system as mandated by the EPA.[10] This ensures the waste is handled safely from the point of generation to its final disposal.

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, which could cause a violent reaction.[4][11]

  • Dedicated Waste Container: Designate a specific, compatible container for liquid waste of this compound. The container must be:

    • Made of a material compatible with the chemical (e.g., high-density polyethylene).

    • In good condition, with no leaks or cracks.

    • Kept securely closed except when adding waste.

Step 2: Labeling of Hazardous Waste

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Ignitable, Corrosive"

    • The date on which waste was first added to the container (the "accumulation start date").

Step 3: On-Site Accumulation

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory or a central accumulation area. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Time Limits: Adhere to EPA regulations regarding the maximum amount of time waste can be stored on-site, which varies based on the generator's status (e.g., Small Quantity Generator or Large Quantity Generator).[12]

Step 4: Spill Management

In the event of a spill, immediate and proper response is crucial.

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal

  • Licensed Disposal Facility: The final disposal of this compound must be carried out by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10][12]

  • Waste Manifest: A hazardous waste manifest must be completed to track the waste from the point of generation to the TSDF.[12] This is a legal document that ensures the waste is handled and disposed of in compliance with all regulations.

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Accumulation cluster_disposal Final Disposal start Generation of Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Handling fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Wastes fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event container Select Compatible & Labeled Waste Container accumulate Store in Satellite Accumulation Area container->accumulate segregate->container ehs Contact EHS for Pickup accumulate->ehs When container is full or time limit reached manifest Complete Hazardous Waste Manifest ehs->manifest tsdf Transfer to Licensed TSDF for Disposal manifest->tsdf spill_response Execute Spill Management Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->container Add to waste

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By conducting a thorough hazard assessment based on analogous compounds, implementing stringent handling procedures, and adhering to the waste management regulations set forth by the EPA and OSHA, researchers can ensure that the final step in their compound's lifecycle is managed with the highest degree of safety and compliance. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • (3R)-3-isobutyl-1-methyl-piperazin-2-one. PubChem. [Link]

  • (R)-3-Methylpiperazin-2-one. LookChem. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-Butyl-1-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis and Risk Assessment

Given the lack of specific toxicological data for 3-Butyl-1-methylpiperazin-2-one, a thorough risk assessment must be conducted by evaluating the known hazards of analogous compounds. Piperazine and its derivatives are known to cause a range of health effects, including skin irritation, serious eye damage, and respiratory irritation.[1][2] Some are also flammable liquids and vapors.[2] Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.

Assumed Potential Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon contact.[2]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Flammability: The compound may be a flammable liquid or solid.[2][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing upon best practices for handling hazardous piperazine compounds.[4][5][6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm).[7]To prevent skin contact, which can lead to irritation or burns. Gloves must be inspected before use and changed immediately if contaminated.[5][8]
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended if there is a risk of splashing.[4][6]To protect the eyes from dust, splashes, or vapors that could cause serious and irreversible damage.[3]
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes. Consider additional protective clothing if there is a high risk of significant exposure.To prevent contamination of personal clothing and protect the skin from accidental contact.[4][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4][7][9]To prevent the inhalation of potentially harmful dust or vapors that can cause respiratory irritation.

Operational Plan for Safe Handling

A systematic workflow is critical to ensure safety from the moment the compound is received until its final disposal. The following step-by-step guide provides a clear operational plan.

Pre-Operational Checks
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly with adequate airflow.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Spill Kit: Have a spill kit readily available that is appropriate for chemical spills. This should include absorbent materials, neutralizing agents (if applicable), and waste disposal bags.

  • Review Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[10]

Handling Procedure
  • Transportation: When moving the compound, keep it in a sealed, properly labeled container.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Perform all reactions within a chemical fume hood. If the reaction is exothermic, have appropriate cooling measures in place.

Post-Operational Procedure
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Waste Segregation: Segregate all waste materials (solid and liquid) according to the disposal plan.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling the compound and before leaving the laboratory.[1][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][11]

  • Spill: Evacuate the area. For small spills, use an appropriate absorbent material and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.[9]

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a designated, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a properly labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[8] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Follow all federal, state, and local regulations for hazardous waste disposal.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal start Start: Receive Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify & Don PPE risk_assessment->ppe_check eng_controls Confirm Engineering Controls ppe_check->eng_controls weigh Weighing & Dispensing in Fume Hood eng_controls->weigh reaction Perform Reaction weigh->reaction decontaminate Decontaminate Equipment reaction->decontaminate spill Spill or Exposure? reaction->spill waste_seg Segregate Waste decontaminate->waste_seg ppe_removal Remove PPE & Wash Hands waste_seg->ppe_removal dispose Dispose via Licensed Service ppe_removal->dispose end End dispose->end spill->decontaminate No emergency Execute Emergency Procedures spill->emergency Yes emergency->waste_seg

Caption: Workflow for the safe handling of this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

Sources

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3-Butyl-1-methylpiperazin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.